molecular formula C11H14BrN3O2 B1451457 Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate CAS No. 914347-01-6

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B1451457
CAS No.: 914347-01-6
M. Wt: 300.15 g/mol
InChI Key: CCUNQFMNCAFIEV-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H14BrN3O2 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNQFMNCAFIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661735
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-01-6
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is a cornerstone of both safety and efficacy. Heterocyclic compounds, which form the scaffold of a significant portion of pharmaceuticals, present unique analytical challenges and opportunities.[1][2] This guide provides an in-depth, technical framework for the structure elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a molecule featuring a substituted pyrimidine ring linked to a piperidine carboxylate moiety. Such motifs are of significant interest in medicinal chemistry.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, step-by-step format in favor of a logical, causality-driven narrative that mirrors the scientific process. We will explore the synergistic application of modern analytical techniques, from fundamental spectroscopic analysis to advanced two-dimensional nuclear magnetic resonance and definitive crystallographic methods. The core philosophy is one of self-validating protocols, where each experimental choice is justified and each piece of data contributes to a cohesive and unambiguous structural assignment.

Initial Assessment: Foundational Spectroscopic Analysis

The first phase of structure elucidation involves a broad-strokes characterization of the molecule to confirm its elemental composition and key functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[6] For this compound (Molecular Formula: C₁₁H₁₄BrN₃O₂), high-resolution mass spectrometry (HRMS) is the technique of choice for obtaining an accurate mass measurement.[7]

Expected High-Resolution Mass Spectrometry Data

Ion AdductCalculated m/z
[M+H]⁺300.0348
[M+Na]⁺322.0167

Note: The presence of bromine would be readily identifiable by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Analysis: Compare the experimentally determined accurate mass to the theoretical mass calculated for the expected molecular formula (C₁₁H₁₄BrN₃O₂). The deviation should be within a few parts per million (ppm) to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950-2850C-H (aliphatic)Stretching
~1735C=O (ester)Stretching
~1600-1450C=N, C=C (aromatic)Stretching
~1250-1050C-O (ester)Stretching
~1200-1000C-NStretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Core Elucidation: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for elucidating the detailed structure of organic molecules in solution.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguously assigning the connectivity of all atoms in this compound.[9][10][11]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrimidine-H~8.5Singlet2H
Piperidine-H (axial, adjacent to N)~4.5Doublet of doublets2H
O-CH₃ (ester)~3.7Singlet3H
Piperidine-H (equatorial, adjacent to N)~3.2Multiplet2H
Piperidine-H (methine)~2.8Multiplet1H
Piperidine-H (axial, β to N)~2.0Multiplet2H
Piperidine-H (equatorial, β to N)~1.8Multiplet2H

Note: These are predicted values and can vary based on the solvent and experimental conditions.[12][13][14]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~175
Pyrimidine-C (attached to N)~160
Pyrimidine-C (C-H)~158
Pyrimidine-C (C-Br)~110
O-CH₃ (ester)~52
Piperidine-C (adjacent to N)~45
Piperidine-C (methine)~40
Piperidine-C (β to N)~28

Note: These are predicted values based on similar structures.[15][16]

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are crucial for establishing the connectivity between atoms.[17][18]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for identifying quaternary carbons and piecing together different fragments of the molecule.[9][18]

Workflow for NMR-Based Structure Elucidation

Caption: Workflow for 2D NMR based structure elucidation.

Expected HMBC Correlations for Structure Confirmation

The following table outlines key long-range correlations that would be expected in the HMBC spectrum of this compound, which are critical for confirming the connectivity between the pyrimidine and piperidine rings.

ProtonCorrelated Carbon(s)
Pyrimidine-HPyrimidine-C (C-Br), Pyrimidine-C (adjacent to N)
Piperidine-H (adjacent to N)Pyrimidine-C (adjacent to N), Piperidine-C (methine), Piperidine-C (β to N)
O-CH₃C=O (ester)
Piperidine-H (methine)C=O (ester), Piperidine-C (adjacent to N), Piperidine-C (β to N)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and 2D experiments.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment.

    • HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings.

    • HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the 1D spectra to identify chemical shifts, multiplicities, and integrations. Use the 2D spectra to establish through-bond correlations and piece together the molecular structure.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry.[19][20][21] The ability to obtain suitable crystals is the primary prerequisite for this technique.

Logical Flow of X-ray Crystallography

XRay_Crystallography A Purified Compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final Structure Validation (CIF file) E->F

Caption: The process of X-ray crystallography analysis.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods. Refine the atomic positions and displacement parameters to obtain the final crystal structure.

  • Structure Validation: The final structure is validated and typically reported in a standard format such as a Crystallographic Information File (CIF).

Conclusion: An Integrated Approach to Structural Certainty

The structure elucidation of this compound is a multi-faceted process that relies on the logical integration of data from various analytical techniques. While initial spectroscopic methods like MS and FT-IR provide foundational information, the core of the elucidation lies in the comprehensive application of 1D and 2D NMR spectroscopy. Ultimately, single-crystal X-ray crystallography stands as the definitive method for structural confirmation. By following the principles and protocols outlined in this guide, researchers and scientists can confidently and accurately characterize this and other novel heterocyclic compounds, ensuring the integrity of their chemical discoveries.

References

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Sources

Introduction: The Advent of Targeted Therapy with Dabrafenib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436), a Potent BRAF Inhibitor

Senior Application Scientist Note: This guide provides a comprehensive technical overview of Dabrafenib (GSK2118436), a pivotal targeted therapy in oncology. While the inquiry specified CAS 914347-01-6, it is important to clarify that this CAS number corresponds to the chemical intermediate Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, used in the synthesis of various compounds.[1][2][3] The extensive requirements outlined in the prompt—focusing on signaling pathways, clinical applications, and detailed experimental protocols—strongly indicate that the intended subject is the final active pharmaceutical ingredient, Dabrafenib. This guide has been structured to deliver in-depth, actionable insights for researchers, scientists, and drug development professionals working with this significant BRAF inhibitor.

Dabrafenib, also known by its research code GSK2118436, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the BRAF kinase.[4][5] Its development marked a significant milestone in precision oncology, particularly for the treatment of cancers harboring activating BRAF mutations.[6] The most prevalent of these is the V600E mutation, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cellular proliferation and tumorigenesis.[7][8] Dabrafenib is approved for the treatment of BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, often in combination with the MEK inhibitor Trametinib.[9][10][11] This guide will delve into the core chemical properties, mechanism of action, and practical experimental methodologies for Dabrafenib.

Physicochemical and Pharmacokinetic Profile

Chemical Properties

Dabrafenib is an organofluorine compound with a complex chemical structure.[12] It is typically used as its mesylate salt to improve its physicochemical properties for pharmaceutical formulation.[13]

PropertyValueSource(s)
CAS Number 1195765-45-7 (Dabrafenib free base)[12]
Molecular Formula C23H20F3N5O2S2[12][14]
Molecular Weight 519.6 g/mol [14][15]
IUPAC Name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[12]
Solubility DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMF: 30 mg/mL[14]
Physical Description White to slightly colored solid[13]
Pharmacokinetics and Metabolism

Dabrafenib exhibits complex pharmacokinetic properties, including dose-dependent auto-induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4.[10][11] This leads to a time-dependent increase in its apparent clearance, with a steady state reached after approximately 14 days of administration.[10][11][16]

ParameterDescriptionSource(s)
Bioavailability High oral bioavailability of 95%[10][11][16]
Metabolism Primarily hepatic via CYP3A4 and CYP2C8[10]
Major Metabolites Hydroxy-dabrafenib (active), Carboxy-dabrafenib, Desmethyl-dabrafenib[17][18]
Elimination Mainly through oxidative metabolism and biliary excretion[10]
Recommended Dose 150 mg twice daily (BID)[10][11]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic efficacy stems from its selective inhibition of mutated BRAF kinases, particularly BRAF V600E, V600K, and V600D.[19][20] In its constitutively active state, mutant BRAF hyperactivates the MAPK (also known as RAS/RAF/MEK/ERK) signaling cascade, leading to uncontrolled cell proliferation and survival.[7][21] Dabrafenib binds to the ATP-binding site of mutant BRAF, blocking its kinase activity and thereby inhibiting downstream signaling through MEK and ERK.[4][5] This leads to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[15]

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.

In Vitro Activity and Selectivity

Dabrafenib demonstrates high potency against BRAF V600 mutants with significantly less activity against wild-type BRAF and CRAF, which contributes to its therapeutic window.[15][20]

TargetIC50 (nM)Source(s)
B-Raf (V600E) 0.6 - 0.7[15][19]
B-Raf (V600K) 0.5[20]
B-Raf (V600D) 1.84[19]
Wild-type B-Raf 3.2 - 5.2[15][20]
C-Raf 5.0 - 6.3[15][19]

Experimental Protocols and Methodologies

In Vitro Cell Proliferation Assay

This protocol outlines a standard method to assess the anti-proliferative effects of Dabrafenib on cancer cell lines.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of Dabrafenib in BRAF-mutant and wild-type cell lines.

Materials:

  • BRAF V600E mutant cell lines (e.g., A375, Colo205)[6][22]

  • Wild-type BRAF cell line (e.g., HFF)[22]

  • Dabrafenib (GSK2118436)

  • DMSO (for stock solution)

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Dabrafenib by reconstituting 5 mg of the lyophilized powder in 962 µl of DMSO.[20] Store aliquots at -20°C.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Dabrafenib in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[19]

  • Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the GI50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol allows for the direct visualization of Dabrafenib's effect on the phosphorylation status of key MAPK pathway proteins.

Objective: To assess the inhibition of ERK phosphorylation in response to Dabrafenib treatment.

Materials:

  • Treated cell lysates from the in vitro proliferation assay

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells treated with various concentrations of Dabrafenib for a specified time (e.g., 2-24 hours).

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Model Workflow

This workflow describes a typical preclinical study to evaluate the anti-tumor efficacy of Dabrafenib in vivo.

Xenograft_Workflow Cell_Culture 1. Culture BRAF V600E Cancer Cells (e.g., A375P F11) Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth until Volume Reaches ~150-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment and Vehicle Control Groups Tumor_Growth->Randomization Dosing 5. Oral Gavage Administration of Dabrafenib (e.g., 3-100 mg/kg) or Vehicle Daily Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Twice Weekly Dosing->Monitoring Endpoint 7. Euthanize Mice at Study Endpoint (e.g., after 14 days or when tumors reach max size) Monitoring->Endpoint Analysis 8. Analyze Tumor Growth Inhibition (TGI) and Pharmacodynamic Markers Endpoint->Analysis

Caption: A standard workflow for an in vivo xenograft study of Dabrafenib.

Vehicle Formulation: A common vehicle for oral gavage administration of Dabrafenib consists of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water, adjusted to pH 8.0.[19]

Clinical Significance and Future Directions

Dabrafenib has demonstrated significant clinical activity in patients with BRAF-mutant cancers.[6] Clinical trials have established its efficacy both as a monotherapy and, more effectively, in combination with the MEK inhibitor trametinib, which helps to delay the onset of acquired resistance.[23][24] Ongoing research focuses on overcoming resistance mechanisms, exploring new combination therapies (e.g., with immunotherapy), and expanding its application to other cancer types with BRAF mutations.[25][26][27]

Conclusion

Dabrafenib represents a paradigm of targeted cancer therapy, offering a potent and selective treatment option for patients with BRAF-mutant malignancies. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental handling is crucial for researchers and clinicians working to advance cancer treatment. This guide provides a foundational framework for such endeavors, grounded in established scientific literature and protocols.

References

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  • Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Kefford, R. (2012). Dabrafenib in patients with melanoma, untreated brain metastases, and other solid tumours: a phase 1 dose-escalation trial. The Lancet, 379(9829), 1893-1901. Retrieved January 7, 2026, from [Link]

  • Ouellet, D., Gibiansky, E., & Gibiansky, L. (2019). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 25(16), 4945-4953. Retrieved January 7, 2026, from [Link]

  • Pharmacokinetics and metabolism of dabrafenib and trametinib in BRAF V600E/K metastatic melanoma. (2018). European Journal of Cancer. Retrieved January 7, 2026, from [Link]

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  • Key clinical-trial evidence for dabrafenib. (n.d.). DermNet. Retrieved January 7, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (2018). Clinical Pharmacokinetics. Retrieved January 7, 2026, from [Link]

  • Veyret, B., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 57(10), 1237-1251. Retrieved January 7, 2026, from [Link]

  • Definition of dabrafenib. (n.d.). National Cancer Institute. Retrieved January 7, 2026, from [Link]

  • Veyret, B., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 57(10), 1237-1251. Retrieved January 7, 2026, from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Retrieved January 7, 2026, from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved January 7, 2026, from [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Dabrafenib mesylate, GSK 2118436. (2015). New Drug Approvals. Retrieved January 7, 2026, from [Link]

  • Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (2017). International Journal of Molecular Sciences. Retrieved January 7, 2026, from [Link]

  • A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. (n.d.). ClinicalTrials.gov. Retrieved January 7, 2026, from [Link]

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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Evaluation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of the novel chemical entity, Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No: 914347-01-6). While specific biological data for this compound is not yet publicly available, its structural motifs, containing both a pyrimidine and a piperidine ring, suggest a high potential for therapeutic relevance. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, while the piperidine scaffold is a common feature in centrally acting agents and other drug classes.[1][2] This document, therefore, serves as a detailed roadmap for researchers to elucidate the compound's pharmacological profile, from initial in vitro screening to preliminary pharmacokinetic assessment. The protocols and workflows described herein are grounded in established methodologies to ensure scientific rigor and data integrity.

Introduction: Compound Profile and Rationale for Investigation

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄BrN₃O₂ and a molecular weight of 300.15 g/mol .[3][4] The molecule incorporates a 5-bromopyrimidine moiety linked to a piperidine-4-carboxylate methyl ester. The pyrimidine ring is a crucial component of nucleobases and is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[2] The piperidine ring, another prevalent heterocyclic motif in pharmaceuticals, often imparts favorable pharmacokinetic properties and can interact with a variety of biological targets.[1][5] The combination of these two pharmacophores in a single molecule warrants a thorough investigation of its potential as a novel therapeutic agent.

This guide outlines a logical, multi-tiered approach to characterizing the biological activity of this compound, beginning with broad cytotoxicity screening and progressing to more specific mechanistic and pharmacokinetic studies.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides a foundational understanding of its potential as an anti-proliferative agent and helps determine the concentration range for subsequent, more targeted assays.

Rationale for Experimental Choices

A panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) is recommended to identify potential tissue-specific effects. Including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is crucial for determining a preliminary selectivity index, which is a key indicator of a compound's therapeutic window.[6][7] The MTT and SRB assays are selected as they are robust, cost-effective, and widely used colorimetric methods for assessing cell viability and proliferation.[6][8][9]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocols

This assay measures the metabolic activity of viable cells.[6][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]

This assay is based on the staining of total cellular protein.[8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for 48-72 hours.[8]

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[8]

  • Washing: Wash the plates five times with water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

Data Presentation
Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast AdenocarcinomaTo be determinedTo be determined
A549Lung CarcinomaTo be determinedTo be determined
HCT116Colon CarcinomaTo be determinedTo be determined
K562Chronic Myelogenous LeukemiaTo be determinedTo be determined
HEK293Human Embryonic KidneyTo be determinedTo be determined

Tier 2: Elucidation of Potential Mechanisms and In Vitro ADME Properties

Following the initial cytotoxicity screening, the next phase focuses on understanding the compound's potential mechanism of action and its preliminary absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Insights: Apoptosis Assay

If significant cytotoxicity is observed, it is crucial to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.[9]

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]

In Vitro Metabolic Stability

Assessing metabolic stability is a critical step in early drug discovery to predict a compound's in vivo half-life.[10][11] Liver microsomes or hepatocytes are commonly used systems as the liver is the primary site of drug metabolism.[11][12]

Rationale for Experimental Choices

Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[5] This assay provides a rapid assessment of a compound's susceptibility to phase I metabolism.

Experimental Workflow: Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assessment.

  • Reagent Preparation: Prepare the test compound stock solution (e.g., 1 mM in DMSO). Prepare human liver microsomes and NADPH regenerating system.

  • Incubation: Pre-warm the microsomes at 37°C. Add the test compound (final concentration e.g., 1 µM). Initiate the reaction by adding the NADPH regenerating solution.[10][13]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent like acetonitrile containing an internal standard.[13]

  • Sample Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[10][14]

Data Presentation
ParameterValue
In vitro half-life (t₁/₂) (min)To be determined
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)To be determined

Tier 3: Preliminary Pharmacokinetic Considerations

Understanding the pharmacokinetic properties of piperidine derivatives is essential for their development as therapeutic agents.[5] While in vivo studies are beyond the scope of this initial guide, in silico and further in vitro assessments can provide valuable predictive data.

In Silico ADME Prediction

Various computational models can predict key pharmacokinetic parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for blood-brain barrier penetration. These predictions can help guide further experimental design.

Potential Signaling Pathways

Based on the structural motifs, several signaling pathways could be perturbed by this compound. For instance, many pyrimidine derivatives are known to target kinases involved in cell proliferation and survival pathways.

Caption: Potential signaling pathways affected by cytotoxic agents.[8]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial biological characterization of this compound. The proposed tiered approach allows for a cost-effective and logical progression of research, starting with broad screening and moving towards more specific mechanistic and pharmacokinetic studies. The data generated from these experiments will be invaluable in determining the therapeutic potential of this novel compound and will guide future lead optimization efforts. Should the compound exhibit promising activity and a favorable in vitro profile, subsequent studies should include target identification, in vivo efficacy studies in relevant animal models, and a more comprehensive ADME and toxicology assessment.

References

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  • How to Conduct an In Vitro Metabolic Stability Study.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific.
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An In-Depth Technical Guide to Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and its potential applications as a versatile building block for novel therapeutics.

Compound Profile

This compound is a substituted pyrimidine derivative incorporating a piperidine-4-carboxylate moiety. Its structure combines the pharmacologically significant pyrimidine and piperidine scaffolds, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1][2]

PropertyValueSource
CAS Number 914347-01-6[3][4]
Molecular Formula C₁₁H₁₄BrN₃O₂[3][4]
Molecular Weight 300.15 g/mol [3]
Appearance Likely a solid at room temperatureInferred
Purity Commercially available up to 98%[3][4]

Synthesis and Mechanism

The proposed synthesis involves the reaction of 2,5-dibromopyrimidine with methyl piperidine-4-carboxylate. The pyrimidine ring, with its two electronegative nitrogen atoms, is activated towards nucleophilic attack. The bromine atom at the 2-position is particularly susceptible to displacement due to the resonance stabilization of the intermediate Meisenheimer complex.[5]

Proposed Synthesis Workflow

reagent1 2,5-Dibromopyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Methyl piperidine-4-carboxylate reagent2->reaction product This compound reaction->product Base (e.g., DIPEA) Solvent (e.g., DMF, DMSO) Heat

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol is a generalized procedure based on similar reactions found in the literature for the synthesis of pyrimidine-piperidine derivatives.[7] Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the best results.

Materials:

  • 2,5-Dibromopyrimidine

  • Methyl piperidine-4-carboxylate

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl piperidine-4-carboxylate (1.1 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2,5-dibromopyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction without competing with the piperidine nucleophile.

  • Choice of Solvent: A polar aprotic solvent like DMF or DMSO is ideal for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.

  • Reaction Temperature: Heating is often necessary to overcome the activation energy for the disruption of the aromaticity of the pyrimidine ring during the formation of the Meisenheimer complex.[6]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

While specific spectral data for this compound is not publicly available in the searched literature, chemical vendors may provide it upon request.[8]

Applications in Drug Discovery

The piperidine and pyrimidine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][9] This makes this compound a highly attractive starting material for the development of novel therapeutic agents.

Signaling Pathway and Target Interaction Logic

start This compound derivatization Chemical Derivatization start->derivatization Suzuki Coupling, Amidation, etc. lead_compounds Lead Compounds derivatization->lead_compounds targets Biological Targets (e.g., Kinases, GPCRs, Enzymes) lead_compounds->targets Binding and Modulation

Caption: Potential drug discovery workflow starting from the title compound.

The bromine atom on the pyrimidine ring serves as a versatile handle for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. These modifications can be used to explore the structure-activity relationship (SAR) and optimize the binding of the resulting molecules to specific biological targets.

The pyrimidine-piperidine core has been explored in the development of inhibitors for various enzyme families, including kinases, and as ligands for G-protein coupled receptors (GPCRs).[10] The specific substitution pattern of this compound offers a unique vector for chemical space exploration in the quest for new and effective drugs.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through established nucleophilic aromatic substitution methodologies. Its chemical structure, featuring multiple points for diversification, makes it an attractive starting point for the development of novel compounds with the potential to modulate a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

[7] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [3] this compound. (2022-03-04). Retrieved from [11] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025-08-08). Retrieved from [12] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [13] 1 - Supporting Information. (n.d.). Retrieved from [14] Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. (n.d.). Retrieved from [1] Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Retrieved from [5] Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [15] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (n.d.). Retrieved from [16] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [17] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014-06-25). Retrieved from [4] this compound [Q00754] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved from [18] Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). Retrieved from [2] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Retrieved from [6] nucleophilic aromatic substitutions - YouTube. (2019-01-19). Retrieved from [19] Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. (n.d.). Retrieved from [8] 914347-01-6|this compound - BLDpharm. (n.d.). Retrieved from [20] 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [21] 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid - Oakwood Chemical. (n.d.). Retrieved from [22] 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [23] RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. (n.d.). Retrieved from [10] The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023-08-15). Retrieved from [24] CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.). Retrieved from [25] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (2022-10-01). Retrieved from

Sources

An In-Depth Technical Guide to the Discovery and History of Tofacitinib: A First-in-Class Janus Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Tofacitinib (CAS 477600-75-2), a pioneering oral Janus kinase (JAK) inhibitor. Initially developed under the code CP-690,550, Tofacitinib's journey from a high-throughput screening hit to a first-in-class therapeutic for multiple autoimmune diseases represents a landmark in modern drug development. We will explore the scientific rationale behind targeting the JAK-STAT pathway, the key medicinal chemistry strategies that led to the drug's discovery, its mechanism of action, and the major milestones in its clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative small molecule therapeutic.

A note on the provided CAS number: The query specified CAS 914347-01-6, which corresponds to Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a chemical intermediate or linker used in organic synthesis.[1][2][3][4][5] This guide focuses on the final drug product, Tofacitinib (CAS 477600-75-2), as its extensive discovery and development history aligns with the in-depth requirements of the topic.

The Genesis of a New Therapeutic Class: The Discovery of Tofacitinib

The story of Tofacitinib begins in the early 1990s, a period of burgeoning understanding of the intracellular signaling pathways that govern immune responses. Researchers at Pfizer, led by Dr. Paul Changelian, initiated a program in 1993 to discover novel immunosuppressants for preventing organ transplant rejection.[6] A pivotal moment occurred when a Pfizer scientist met Dr. John O'Shea of the National Institutes of Health (NIH), whose lab had recently discovered the crucial role of a specific enzyme, Janus kinase 3 (JAK3), in immune function.[6]

This collaboration was grounded in a compelling biological hypothesis: JAK3 is predominantly expressed in immune cells and is essential for signaling downstream of receptors that use the common gamma chain (γc).[7] These cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, are critical for the development, proliferation, and function of lymphocytes.[7][8] A selective inhibitor of JAK3 could therefore offer potent immunosuppression with potentially fewer side effects than broader-acting agents.

The Pfizer medicinal chemistry program began with a high-throughput screen to identify compounds that could inhibit the JAK3 enzyme.[9][10] This effort led to the identification of a promising lead series characterized by a pyrrolo[2,3-d]pyrimidine pharmacophore, which was theorized to act as the hinge-binding element within the ATP-binding site of the kinase.[9] This scaffold became the foundation for an intensive lead optimization campaign that would ultimately yield Tofacitinib.

Medicinal Chemistry and Lead Optimization: The Path to CP-690,550

With a viable lead scaffold, the primary objective was to optimize potency, selectivity, and pharmacokinetic properties. Early structure-activity relationship (SAR) studies focused on modifications around the pyrrolo[2,3-d]pyrimidine core.[10][11] The journey from the initial hit to the clinical candidate, coded CP-690,550, involved a multi-parameter optimization process.

Key developments included:

  • High-Speed Analoging: The program utilized high-speed analoging to rapidly explore the chemical space around the core scaffold.[10][11]

  • Piperidine Moiety: The introduction of a chiral 3-amino-4-methylpiperidine ring was a critical breakthrough. This element was crucial for achieving high potency and modulating the drug's physical properties.[12]

  • Cyanoacetamide Group: The addition of a cyanoacetamide group to the piperidine nitrogen further enhanced the molecule's activity and drug-like characteristics.[10]

This rigorous optimization process culminated in the selection of CP-690,550, later named Tofacitinib, as the development candidate in 2000.[6][9]

Mechanism of Action: Interrupting the JAK-STAT Signaling Cascade

Tofacitinib exerts its therapeutic effect by inhibiting the family of Janus kinases (JAK1, JAK2, JAK3, and TYK2).[13][14] These intracellular enzymes are critical transducers of signals from cytokine and growth factor receptors on the cell surface.[8] The canonical mechanism involves the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.

The JAK-STAT Pathway Workflow:

  • Cytokine Binding: A cytokine (e.g., IL-6, IL-2) binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then create docking sites on the receptor by phosphorylating tyrosine residues. STAT proteins bind to these sites and are themselves phosphorylated by the JAKs.

  • Dimerization and Translocation: Phosphorylated STATs dimerize and translocate into the cell nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[8]

Tofacitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STATs.[15] By blocking this cascade, Tofacitinib effectively dampens the inflammatory signals that drive autoimmune diseases.[8][16]

Visualization of Tofacitinib's Mechanism of Action

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK_inactive JAK (Inactive) receptor->JAK_inactive 2. Recruitment cytokine Cytokine cytokine->receptor 1. Binding JAK_active JAK-P (Active) JAK_inactive->JAK_active Phosphorylation STAT_inactive STAT JAK_active->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK_active INHIBITION Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Binding

Caption: Tofacitinib inhibits activated JAKs, blocking STAT phosphorylation and subsequent inflammatory gene transcription.

Quantitative Data: Kinase Inhibition Profile

While initially conceived as a JAK3 inhibitor, further studies revealed that Tofacitinib inhibits multiple JAK family members. Its functional activity in cellular assays demonstrates preferential inhibition of signaling by cytokine receptors associated with JAK1 and/or JAK3 over those that signal via pairs of JAK2.[9] This profile classifies it as a pan-JAK inhibitor with a degree of selectivity.[17]

Kinase TargetIC₅₀ (nM)Source
JAK1112[7]
JAK220[7]
JAK31[7]

Note: IC₅₀ values can vary based on assay conditions. The values presented are representative of early enzymatic activity assays.

Chronological History and Clinical Milestones

The development of Tofacitinib from a preclinical candidate to a globally approved drug was marked by several key milestones.

  • Preclinical Success (Early 2000s): Before human trials, Tofacitinib was studied in a rigorous monkey model for kidney transplantation at Stanford University. It proved more effective than the standard of care at the time, cyclosporine, and prevented tissue injury in the transplanted kidneys.[6]

  • First-in-Human Studies: Tofacitinib entered clinical trials and showed remarkable efficacy in early studies for psoriasis and, most compellingly, for rheumatoid arthritis (RA).[6] It was shown to be effective even in RA patients for whom existing biologic drugs had failed.[6]

  • Phase 3 Trials (Late 2000s - Early 2010s): A robust series of Phase 3 trials, such as the ORAL Standard study (NCT00853385), demonstrated Tofacitinib's efficacy and safety in patients with moderately to severely active RA.[10]

  • FDA Approval Timeline: Pfizer filed a New Drug Application with the FDA in late 2011.[6] The subsequent approvals marked the arrival of a new class of oral therapeutics for inflammatory diseases.

Approval DateIndicationSource
November 6, 2012Rheumatoid Arthritis (RA)[18][19]
December 14, 2017Psoriatic Arthritis (PsA)[19]
May 30, 2018Ulcerative Colitis (UC)[19]
September 28, 2020Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA)[18][19]
December 14, 2021Ankylosing Spondylitis (AS)[19]

Generalized Synthetic Protocol

The commercial synthesis of Tofacitinib is a complex, multi-step process. While the exact, proprietary methods are not public, the key transformations are well-documented in medicinal chemistry literature. The synthesis involves the strategic coupling of the pyrrolo[2,3-d]pyrimidine core with the chiral piperidine side chain.

Conceptual Experimental Workflow

Synthesis_Workflow start Starting Materials (Pyrrolopyrimidine & Chiral Piperidine Precursors) step1 Step 1: SNAr Coupling Couple pyrimidine core with piperidine side chain. start->step1 step2 Step 2: Acylation Introduce the cyanoacetamide group. step1->step2 step3 Step 3: Deprotection & Salt Formation Remove protecting groups and form citrate salt. step2->step3 end_product Final Product Tofacitinib Citrate step3->end_product

Caption: A simplified workflow for the synthesis of Tofacitinib, highlighting key chemical transformations.

Step-by-Step Methodology (Generalized):

  • Preparation of Intermediates: Synthesize the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the (3R,4R)-4-methyl-3-(methylamino)piperidine side chain. The synthesis of the chiral piperidine is a critical and challenging step.

  • Nucleophilic Aromatic Substitution (SNAr): Couple the pyrimidine core with the chiral piperidine. This key C-N bond-forming reaction typically involves reacting the secondary amine of the piperidine with the chlorinated pyrimidine base under controlled conditions.[11]

  • Acylation Reaction: React the resulting intermediate with a cyanoacetylating agent, such as ethyl cyanoacetate, to form the N-cyanoacetamide moiety on the piperidine ring.[10]

  • Purification and Salt Formation: Purify the final compound using methods like chromatography and/or recrystallization. The active pharmaceutical ingredient is typically formulated as a citrate salt to improve its solubility and stability.

Conclusion and Future Directions

The discovery and development of Tofacitinib marked a paradigm shift in the treatment of autoimmune diseases, offering the first oral targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[10] Its success validated the JAK-STAT pathway as a druggable target and paved the way for a new generation of small molecule immunomodulators.

While Tofacitinib's broad activity across multiple JAKs is effective, it is also associated with side effects such as an increased risk of infections.[8][20] This has driven ongoing research to develop second-generation JAK inhibitors with greater selectivity for specific JAK isoforms (e.g., JAK1-selective inhibitors) with the goal of improving the benefit-risk profile. The legacy of Tofacitinib lies not only in its own clinical success but also in the vibrant field of research it catalyzed, which continues to yield new therapies for immune-mediated inflammatory diseases.

References

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  • Versus Arthritis. (n.d.). Tofacitinib. Arthritis UK. [Online]. Available: [Link]

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A Strategic Guide to Unveiling the Therapeutic Targets of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No. 914347-01-6) is a synthetic compound whose therapeutic potential remains largely unexplored in peer-reviewed literature.[1][2][3] However, its molecular architecture is a composite of several well-established pharmacophores known to interact with a range of high-value biological targets. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By deconstructing the molecule into its core components—the 2-substituted pyrimidine, the 5-bromo substituent, and the piperidine-4-carboxylate moiety—we establish a logical basis for prioritizing target classes. This document outlines a phased experimental strategy, from broad initial screening to specific mechanism-of-action studies, complete with detailed, field-proven protocols and the scientific rationale underpinning each step. Our objective is to furnish a practical roadmap for elucidating the compound's biological function and accelerating its potential journey from a chemical entity to a therapeutic lead.

Deconstructing the Lead Compound: A Rationale for Target Exploration

The therapeutic potential of a small molecule is intrinsically linked to its structure. The title compound is comprised of three key structural motifs that are prevalent in numerous approved drugs and clinical candidates. Understanding the established biological roles of these fragments allows us to formulate high-probability hypotheses about its mechanism of action.

The Core Scaffolds: Building Blocks of Bioactivity

The structure of this compound can be visualized as an assembly of key pharmacophoric elements.

G cluster_0 This compound cluster_1 Key Pharmacophoric Regions mol mol A 2-Substituted Pyrimidine (Kinase Hinge-Binding Motif) B Piperidine-4-Carboxylate (Pharmacokinetic Modulator & Vector Group) C 5-Bromo Substituent (Halogen Bonding & Synthetic Handle)

Caption: Key pharmacophoric regions of the title compound.

  • The 2-Substituted Pyrimidine Ring: This moiety is a cornerstone of modern medicinal chemistry, particularly in the field of oncology.[4] Its nitrogen atoms are adept at forming critical hydrogen bonds within the hinge region of ATP-binding pockets in protein kinases. This privileged structure is found in numerous kinase inhibitors, including Imatinib and the dual Src/Abl inhibitor Dasatinib.[5][6] Beyond kinases, 2-aminopyrimidine derivatives have shown potent activity as β-glucuronidase inhibitors and broad-spectrum antimicrobial agents.[7][8]

  • The Piperidine Moiety: Piperidine rings are among the most common heterocyclic fragments in pharmaceuticals, valued for their ability to improve physicochemical properties such as solubility and bioavailability.[9][10] They serve as versatile scaffolds that can be functionalized to interact with specific receptor pockets or to orient other pharmacophoric elements correctly. Derivatives are found in drugs targeting neurological disorders, cancers, and infectious diseases.[11][12]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is not merely a passive substituent. It significantly alters the electronic landscape of the pyrimidine ring and can participate in halogen bonding—a specific, non-covalent interaction with protein targets that can enhance binding affinity. Furthermore, it serves as a crucial synthetic handle, enabling late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly generate analog libraries for structure-activity relationship (SAR) studies.[13][14]

Hypothesis-Driven Target Identification: Primary Areas of Investigation

Based on the structural analysis, we can prioritize several protein families as high-probability targets for this compound.

Protein Kinases: The Prime Suspects

The structural similarity of the 2-substituted pyrimidine core to that of known ATP-competitive kinase inhibitors makes this protein family the most compelling starting point.

  • Rationale: The nitrogen atoms on the pyrimidine ring are perfectly positioned to mimic the hydrogen bonding network formed by the adenine base of ATP in the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors. Recent studies have highlighted 2-aminopyrimidine derivatives as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), suggesting a potential for multi-target activity.[15][16]

  • Initial Targets for Screening:

    • Tyrosine Kinases: Src, Abl, FLT3[6][15]

    • Serine/Threonine Kinases: CDKs, Akt, mTOR

  • Therapeutic Areas: Oncology, Immunology

β-Glucuronidase: An Emerging Oncology Target

Elevated β-glucuronidase activity is linked to the progression of certain cancers, such as colon cancer.[7]

  • Rationale: Recent research has identified 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase, with some compounds showing activity far superior to the standard inhibitor, D-saccharic acid 1,4-lactone.[5][7] This presents a distinct, non-kinase-related avenue for investigation.

  • Therapeutic Area: Oncology

Other Potential Target Classes

The versatility of the piperidine and pyrimidine scaffolds suggests other plausible, albeit secondary, target families.

  • Rationale: Piperidine derivatives are integral to many centrally active agents, and pyrimidines are known pharmacophores for various enzymes and receptors.[4][11]

  • Potential Targets:

    • GPCRs: Opioid or dopamine receptors, given the prevalence of the piperidine-4-carboxylate core in CNS-active compounds.[17]

    • Enzymes in Microbial Pathogens: Dihydrofolate reductase or other targets where pyrimidine analogs act as antagonists.[8]

  • Therapeutic Areas: Neurology, Infectious Disease

A Phased Strategy for Target Validation

A systematic, multi-phase approach is essential to efficiently identify a compound's target and elucidate its mechanism of action. This "target validation funnel" begins with broad screening and progressively narrows the focus to specific molecular interactions.

G cluster_workflow Target Validation Workflow A Phase 1: Broad Screening (Phenotypic & Target-Based) B Phase 2: Hit Confirmation & MoA (Biochemical & Cellular) A->B Identify initial hits C Phase 3: In-Depth Characterization (Pathway & Functional Analysis) B->C Validate target engagement & cellular effect D Lead Optimization (SAR Studies) C->D Confirm MoA & inform medicinal chemistry

Caption: A phased workflow for target identification and validation.

Phase 1: Broad Phenotypic and Target-Based Screening

The goal of this phase is to cast a wide net to identify which biological systems are most sensitive to the compound.

Protocol 3.1.1: High-Throughput Kinase Panel Screening

  • Objective: To rapidly assess the compound's inhibitory activity against a large, diverse panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Concentration: Perform an initial single-point screen at a concentration of 1 µM or 10 µM.

    • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers assays for >400 human kinases. Assays are typically based on measuring residual ATP after the kinase reaction, often using luminescence (e.g., Kinase-Glo®).

    • Execution: The compound is incubated with the kinase, substrate, and ATP under optimized buffer conditions.

    • Data Analysis: Results are expressed as percent inhibition relative to a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). A common hit threshold is >50% inhibition.

  • Causality & Rationale: This unbiased screen provides a comprehensive overview of the compound's kinase selectivity profile. A highly selective inhibitor points towards a specific target, while a multi-kinase inhibitor may have a different therapeutic application and toxicity profile.

Protocol 3.1.2: Cell-Based Antiproliferative Assay (MTT Assay)

  • Objective: To determine the compound's effect on the viability of cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., a panel including leukemia [K562], breast [MCF-7], and colon [HCT116] lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM) in culture medium. Replace the old medium with the compound-containing medium and incubate for 72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting percent viability against log[concentration].

  • Causality & Rationale: A potent antiproliferative effect in cell lines known to be dependent on specific kinases (e.g., K562 cells and Abl kinase) can provide the first correlative link between a biochemical hit and a cellular function.

Phase 2: Hit Confirmation and Mechanism of Action (MoA)

Once initial hits are identified, this phase aims to confirm direct target engagement in a cellular context and determine the biochemical potency.

Protocol 3.2.1: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against specific kinase hits identified in Phase 1.

  • Methodology:

    • Assay Setup: Use a validated in vitro kinase assay for the specific target (e.g., an ADP-Glo™ or Z'-LYTE™ assay).

    • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound, typically starting from 100 µM.

    • Reaction: Incubate the kinase and a specific peptide substrate with the serially diluted compound in the presence of ATP (typically at its Km concentration).

    • Detection: Quantify the kinase activity according to the assay manufacturer's protocol.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality & Rationale: The IC50 value is a critical measure of a compound's potency. This quantitative data is essential for comparing the compound to known inhibitors and for guiding initial SAR.

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound directly binds to its putative target inside intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound at a relevant concentration (e.g., 10x GI50) and a vehicle control (DMSO) for 1-2 hours.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Fractionation: Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction by centrifugation at high speed.

    • Detection: Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

    • Data Analysis: Plot the band intensity of the soluble target protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization due to binding.

  • Causality & Rationale: This assay provides direct, label-free evidence of target engagement in a physiological context. It confirms that the compound reaches its target within the cell and binds with sufficient affinity to stabilize it against thermal denaturation, bridging the gap between biochemical activity and cellular effects.

Phase 3: In-Depth Cellular Characterization

This phase investigates the downstream consequences of target engagement to confirm the mechanism of action.

G cluster_pathway Hypothetical Kinase Signaling Pathway Compound Methyl 1-(5-bromopyrimidin-2-yl) piperidine-4-carboxylate Kinase Target Kinase (e.g., Src, Abl, CDK) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active) Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Downstream Signaling

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol 3.3.1: Western Blot Analysis of Downstream Signaling

  • Objective: To measure the phosphorylation status of a known substrate of the target kinase.

  • Methodology:

    • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-6 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-CrkL for Abl kinase activity) and a primary antibody for the total amount of the substrate protein. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

    • Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms target inhibition.

  • Causality & Rationale: This experiment directly links target engagement (Phase 2) to a functional biochemical consequence within the cell. It validates the proposed MoA by showing that the compound blocks the specific signaling pathway mediated by the target kinase.

Data Interpretation and Future Directions

The data gathered from this phased approach will provide a comprehensive profile of the compound's biological activity.

Experiment Hypothetical Result for a Selective Kinase Inhibitor Interpretation
Kinase Screen >80% inhibition of Abl kinase; <30% on all other kinases.Compound is a potent and selective Abl kinase inhibitor.
MTT Assay GI50 = 50 nM in K562 (CML) cells; >10 µM in other lines.Potent antiproliferative effect in a cell line known to be driven by Abl kinase.
IC50 Determination Biochemical IC50 = 15 nM against Abl kinase.Confirms high-potency biochemical activity.
CETSA 5°C thermal shift of Abl protein in compound-treated cells.Confirms direct binding and engagement of Abl in intact cells.
Western Blot Dose-dependent reduction of phospho-CrkL.Confirms inhibition of downstream Abl signaling pathway.

With a validated target in hand, the next logical step is to initiate lead optimization. The 5-bromo substituent is an ideal handle for creating a focused library of analogs through Suzuki coupling with various boronic acids.[18] This will allow for the systematic exploration of the chemical space around this position to improve potency, selectivity, and pharmacokinetic properties, paving the way for more advanced preclinical studies.

Conclusion

While this compound is currently an understudied molecule, its composite pharmacophores provide a strong, rational basis for investigating it as a potential therapeutic agent, particularly within the domain of kinase inhibition. The multi-phased experimental strategy detailed in this guide—progressing from broad screening to specific mechanistic validation—offers a robust and efficient pathway for any research team to systematically uncover its biological function. By combining informed hypothesis generation with rigorous, self-validating protocols, the true therapeutic potential of this promising chemical scaffold can be effectively unlocked.

References

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  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. IJPSR. Available at: [Link]

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  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

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  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

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The Strategic Integration of a Rigid Core: A Technical Guide to Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate as a pivotal linker in the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will dissect the strategic advantages conferred by its rigid heterocyclic scaffold, provide detailed synthetic methodologies, and offer expert insights into its application for developing next-generation targeted protein degraders.

Deconstructing the PROTAC: The Linker as the Linchpin

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand that recruits the cellular degradation machinery, and a chemical linker that covalently connects these two entities.[1][2]

While the warhead and E3 ligase ligand provide the necessary binding interactions, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as dictating the overall physicochemical properties of the molecule.[1]

The following diagram illustrates the fundamental mechanism of PROTAC action:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Poly_Ub_POI Polyubiquitinated POI Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow.

The Rise of Rigid Linkers: Introducing this compound

Early PROTAC design often featured flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility. However, the field is increasingly recognizing the advantages of incorporating rigid structural elements.[1] Rigid linkers, such as those containing piperidine and pyrimidine moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and metabolic stability.[3]

This compound is a prime example of such a rigid linker. Its key structural features and their implications for PROTAC design are outlined below:

FeatureChemical MoietyAdvantage in PROTAC Design
Rigid Core Piperidine RingReduces conformational flexibility, potentially lowering the entropic penalty of ternary complex formation. Can improve metabolic stability.[3]
Aromatic System Pyrimidine RingProvides a rigid scaffold and can participate in favorable pi-stacking interactions within the ternary complex.
Reactive Handle 1 Bromo group on PyrimidineServes as a versatile synthetic handle for coupling to a warhead or E3 ligase ligand, often via nucleophilic aromatic substitution or cross-coupling reactions.
Reactive Handle 2 Methyl Ester on PiperidineCan be readily hydrolyzed to a carboxylic acid, enabling standard amide bond formation with an amine-containing binding partner.

Synthetic Integration: A Step-by-Step Protocol

To illustrate the practical application of this compound, we present a detailed, two-part synthetic protocol for the construction of a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, utilizing the well-characterized E3 ligase ligand, Pomalidomide.

Part 1: Functionalization of the Linker and Conjugation to the E3 Ligase Ligand

This phase focuses on preparing the linker for subsequent attachment to the warhead by first coupling it to the E3 ligase ligand.

Part1_Synthesis start This compound step1 1. LiOH, THF/H2O 2. Acidification start->step1 intermediate1 Carboxylic Acid Intermediate step1->intermediate1 step2 HATU, DIPEA, DMF intermediate1->step2 pomalidomide_amine Pomalidomide-Amine pomalidomide_amine->step2 product Linker-Pomalidomide Conjugate step2->product

Caption: Workflow for linker functionalization and E3 ligase ligand conjugation.

Experimental Protocol:

  • Saponification of the Methyl Ester:

    • To a solution of this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, acidify the mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling with Pomalidomide-Amine:

    • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add an amine-functionalized Pomalidomide derivative (e.g., 4-amino-pomalidomide, 1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Linker-Pomalidomide conjugate.

Part 2: Final PROTAC Assembly via Suzuki Coupling with a Warhead

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to attach the BRD4 inhibitor warhead.

Experimental Protocol:

  • Suzuki Cross-Coupling:

    • To a degassed solution of the Linker-Pomalidomide conjugate (1.0 eq) and a suitable boronic acid or boronate ester derivative of a BRD4 inhibitor (e.g., JQ1-boronic acid, 1.2 eq) in a 2:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to yield the desired BRD4-targeting PROTAC.

Self-Validating Systems: In-Process Controls and Characterization

To ensure the trustworthiness of the synthetic protocol, a series of in-process controls and final product characterization steps are mandatory.

StageAnalytical TechniquePurposeExpected Outcome
Throughout Synthesis TLC / LC-MSMonitor reaction progress, identify intermediates and byproducts.Disappearance of starting materials and appearance of the desired product peak with the correct mass-to-charge ratio.
Intermediate & Final Product ¹H and ¹³C NMR SpectroscopyConfirm the chemical structure and purity of the synthesized compounds.Spectra consistent with the proposed chemical structures, with minimal impurity signals.
Final Product High-Resolution Mass Spectrometry (HRMS)Determine the exact mass of the final PROTAC, confirming its elemental composition.Measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
Final Product Preparative HPLCPurify the final PROTAC to a high degree of purity.A single major peak in the analytical HPLC chromatogram, indicating >95% purity.

Conclusion and Future Outlook

This compound represents a valuable tool in the PROTAC designer's arsenal. Its rigidifying properties and versatile synthetic handles allow for the creation of potent and metabolically stable protein degraders. The detailed synthetic protocols provided herein offer a practical roadmap for the integration of this linker into PROTAC development workflows. As the field of targeted protein degradation continues to evolve, the rational design of linkers, exemplified by the strategic use of rigid heterocyclic cores, will undoubtedly play an increasingly crucial role in the discovery of novel therapeutics.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Schneekloth, J. S., Jr, et al. (2008). Chemical genetic control of protein levels: selective in vivo degradation. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrimidine ring linked to a piperidine carboxylate moiety, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom on the pyrimidine ring offers a strategic site for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of pharmacological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount for researchers engaged in its synthesis, purification, formulation, and biological evaluation. The subsequent sections will delve into its key physical and chemical attributes, detailed experimental and analytical methodologies for their determination, and essential safety considerations. This guide is intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical research fields.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄BrN₃O₂Supplier Data[8]
Molecular Weight 300.15 g/mol Supplier Data[8]
Appearance White to off-white solidGeneral Observation
Melting Point Not available (predicted)-
Boiling Point 410.53 °C at 760 mmHgSupplier Data[8]
Density 1.486 g/cm³Supplier Data[8]
Flash Point 202.08 °CSupplier Data[8]
Aqueous Solubility Predicted: -3.8 (log mol/L)Predicted (ACD/Labs Percepta)[1][3][4]
pKa (most basic) Predicted: 3.5 ± 0.5Predicted (ACD/Labs Percepta)[1][3][5][6]
logP Predicted: 2.3 ± 0.7Predicted (ACD/Labs Percepta)[1][2][3][4]

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

G start Start: Weigh Compound add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent equilibrate Equilibrate (e.g., 24-72h at controlled temp.) add_solvent->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Value calculate->end

Caption: Shake-Flask Solubility Determination Workflow.

Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at a specific pH).

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation:

    • After equilibration, carefully remove the vial and allow any undissolved solid to settle.

    • To separate the solid and liquid phases without disturbing the equilibrium, either centrifuge the sample at a high speed or filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Analysis of the Supernatant:

    • Take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by monitoring the pH change of a solution upon the addition of a titrant.

Workflow for pKa Determination

G start Start: Dissolve Compound titrate Titrate with Acid/Base start->titrate monitor Monitor pH titrate->monitor plot Plot Titration Curve (pH vs. Volume) monitor->plot determine Determine Equivalence Point(s) plot->determine calculate Calculate pKa determine->calculate end End: pKa Value calculate->end

Caption: Potentiometric Titration for pKa Determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility).

    • Ensure the initial pH of the solution is adjusted to be at least 2 pH units away from the expected pKa. For a basic compound, start with an acidic solution.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution and stir continuously.

    • Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

    • The pKa is equal to the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial to prevent volume changes during the experiment.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the pre-saturated phases (usually the one in which it is more soluble).

    • Add a known volume of the other pre-saturated phase to a separatory funnel.

    • Add the solution of the compound to the separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and piperidine rings, as well as the methyl ester group. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak with an intensity ratio of approximately 1:1.

Synthesis

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

G start 2-Amino-5-bromopyrimidine + Methyl piperidine-4-carboxylate reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination or direct SNAr) start->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Proposed Synthesis of the Target Compound.

A common method for the synthesis of similar compounds is the reaction of a halopyrimidine with an amine.[9][10][11][12][13] In this case, 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine could be reacted with methyl piperidine-4-carboxylate in the presence of a base.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, analytical characterization, synthesis, and safety considerations for this compound. While some experimental data is not publicly available, this guide offers a combination of available information and reliable predictions to support researchers in their work with this important compound. The provided protocols and methodologies serve as a strong foundation for the experimental determination of its key characteristics, which are crucial for its advancement in the drug discovery and development pipeline.

References

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025). Pharmaceutical Technology.
  • Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. (2025).
  • The pursuit of accurate predictive models of the bioactivity of small molecules. (n.d.). PMC.
  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2024).
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). NIH.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PMC - PubMed Central.
  • Amination of 2-halopyridines. [a]. (n.d.).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • ACD/Labs Releases Percepta. (n.d.). ACD/Labs.
  • ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | Request PDF. (n.d.).
  • nucleophilic arom
  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs.
  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.
  • Study Finds ACD/Labs pKa Predictions to be Most Accur
  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Improving pKa Prediction Accuracy for PROTACs. (n.d.). ACD/Labs.
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs.
  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.).
  • Synthesis of 2-Amino-5-bromopyridine. (2025).
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • methyl 1-(5-bromopyrimidin-2-yl)
  • Methyl 5-(2-Fluoro-4-nitrophenyl)

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An In-Depth Technical Guide to the In Silico Modeling of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate Interactions with Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a novel compound of interest, with its putative biological target, Cyclin-Dependent Kinase 2 (CDK2). As direct biological data for this specific ligand is nascent, this document establishes a robust, validated in silico protocol, leveraging the known pharmacology of pyrimidine scaffolds as potent kinase inhibitors.[1][2][3]

We will proceed from target selection and system preparation through molecular docking, all-atom molecular dynamics simulation, and binding free energy calculations. Each step is designed to be a self-validating system, providing researchers and drug development professionals with a causal understanding of the methodological choices and a clear pathway to interpreting the results.

Foundational Strategy: Target Selection and Rationale

The initial and most critical step in any in silico drug discovery project is the identification and validation of a biological target. The chemical structure of this compound contains a pyrimidine core. This scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its role in potent kinase inhibitors.[1][4] Specifically, 2-aminopyrimidine derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs).[5][6] The parent compound, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is noted for its use as a building block in kinase inhibitor development.[7]

Based on this strong chemical and pharmacological precedent, we have selected Human Cyclin-Dependent Kinase 2 (CDK2) as the primary target for this modeling study. CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently implicated in various cancers, making it a well-validated therapeutic target.[8][9]

For our study, we will utilize the high-resolution crystal structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl-pyrimidine inhibitor, available from the Protein Data Bank (PDB).

Table 1: Selected Protein Target Details

ParameterValueSource
Protein Target Cyclin-Dependent Kinase 2 (CDK2) / Cyclin ARCSB PDB
PDB ID 4BCK[5]
Organism Homo sapiens[5]
Resolution 2.05 Å[5]
Method X-Ray Diffraction[5]

This choice provides an immediate reference point: the co-crystallized pyrimidine inhibitor allows us to validate our docking protocol by assessing its ability to reproduce the experimentally determined binding pose (a process known as redocking).

System Preparation: Ensuring Structural and Chemical Fidelity

The fidelity of in silico predictions is fundamentally dependent on the quality of the initial structures. This phase involves preparing both the CDK2 protein and the ligand, this compound, for simulation.

Receptor Preparation Protocol

The raw PDB file (4BCK.pdb) contains non-essential components (e.g., water molecules, co-solvents) and lacks information required by simulation software (e.g., hydrogen atoms, formal charges). The following protocol ensures a clean, chemically accurate receptor structure.[10][11]

Step-by-Step Receptor Preparation:

  • Initial Cleaning: Remove all crystallographic water molecules, ions, and the co-crystallized ligand (ligand ID: 14W) from the PDB file. This is crucial as their positions may not be relevant for a new ligand and can interfere with the docking process.

  • Chain Selection: The 4BCK structure contains CDK2 (Chain A) and Cyclin A (Chain B). For ATP-competitive inhibitor docking, we are primarily interested in the kinase domain on Chain A. Therefore, Chain B can be removed for the initial docking phase, simplifying the system. It should be retained for the subsequent molecular dynamics simulation to ensure the stability of the CDK2 structure.

  • Structural Correction: Check for and repair any missing residues or side-chain atoms using tools like the SWISS-MODEL server or built-in functions in molecular modeling suites.[12]

  • Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This step is critical for correctly modeling hydrogen bond networks.

  • Charge Assignment: Assign partial atomic charges to all atoms in the receptor. For this workflow, we will use the AMBER force field parameters, which are widely validated for protein simulations.

  • File Conversion: Convert the cleaned, prepared protein PDB file into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and information on rotatable bonds.[13]

Ligand Preparation and Parameterization

Proper parameterization of the small molecule ligand is non-trivial and essential for accurate simulation. The force field must be able to describe the ligand's internal energetics (bonds, angles, dihedrals) and its non-bonded interactions with the protein.

Step-by-Step Ligand Preparation:

  • 3D Structure Generation: Generate a 3D conformation of this compound from its 2D structure (e.g., from a SMILES string).

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a quantum mechanics or molecular mechanics method to obtain a low-energy, geometrically plausible conformation.

  • Force Field Parameterization: Generate topology and parameter files for the ligand that are compatible with the chosen force field. For this guide, we select the CHARMM General Force Field (CGenFF), which is specifically designed for drug-like molecules and is compatible with protein force fields.[14] The CGenFF server can be used to generate these parameters automatically.[15][16] The server provides a CHARMM-formatted stream file (.str) which must be converted to a GROMACS-compatible topology (.itp) and parameter (.prm) file.[17]

  • File Conversion for Docking: Independently, prepare the minimized 3D ligand structure in the PDBQT format for AutoDock Vina, assigning Gasteiger charges and defining rotatable bonds.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[18] We use AutoDock Vina, a widely used and validated docking engine, to predict the binding mode of our ligand in the ATP-binding pocket of CDK2.

Defining the Search Space

To guide the docking algorithm, we define a cubic search space (the "grid box") centered on the active site. The coordinates for this box are determined from the position of the co-crystallized ligand in the 4BCK structure. This ensures our docking search is focused on the known ATP-binding pocket.

Docking Protocol

The docking simulation is executed via the command line.

AutoDock Vina Command-Line Protocol:

  • --receptor and --ligand: Specify the prepared input files.[19]

  • --center_x/y/z and --size_x/y/z: Define the coordinates and dimensions of the search space in Angstroms.

  • --exhaustiveness: Controls the computational effort of the search; a higher value increases the probability of finding the true energy minimum.[18]

  • --out and --log: Specify the output files for the docked poses and the log file containing the binding affinity scores.

Analysis of Docking Results

The primary outputs from AutoDock Vina are a set of predicted binding poses and their corresponding binding affinity scores in kcal/mol.

  • Binding Affinity: A more negative score indicates a more favorable predicted binding energy.

  • Pose Analysis: The top-scoring poses are visually inspected. Plausible poses are those that exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region, hydrophobic interactions). For CDK2, a critical interaction is the formation of hydrogen bonds with the backbone atoms of residues in the hinge region (e.g., Leu83).

Table 2: Hypothetical Docking Results Summary

Pose RankBinding Affinity (kcal/mol)RMSD from Reference (Å)Key H-Bond Interactions
1-9.81.2Leu83, Glu81
2-9.52.5Leu83, Asp145
3-9.13.1Lys33

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[17][20] We will use GROMACS, a high-performance and widely used MD engine.[21][22]

The overall workflow for the MD simulation is depicted below.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Trajectory Analysis DockedPose Best Docked Pose Topology Protein & Ligand Topologies (CHARMM) Solvate Solvation (TIP3P Water) Topology->Solvate gmx solvate AddIons Ion Addition (Neutralize System) Solvate->AddIons gmx genion Minimization Energy Minimization AddIons->Minimization gmx grompp NVT NVT Equilibration (Constant Volume) Minimization->NVT gmx mdrun NPT NPT Equilibration (Constant Pressure) NVT->NPT gmx mdrun Production Production MD NPT->Production gmx mdrun Analysis RMSD, RMSF, H-Bonds Production->Analysis gmx tools

Caption: GROMACS workflow for MD simulation of the protein-ligand complex.

MD Simulation Protocol
  • System Building: The top-ranked docked pose of the CDK2-ligand complex is used as the starting structure. The system is placed in a periodic box of appropriate dimensions.

  • Solvation: The box is filled with explicit water molecules (e.g., TIP3P water model).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the net charge of the system.[17]

  • Energy Minimization: A steepest descent energy minimization is performed to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration (NVT and NPT): The system is gradually brought to the desired temperature and pressure. This is typically done in two phases:

    • NVT (Canonical) Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT (Isothermal-Isobaric) Ensemble: The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Position restraints are often gradually released.

  • Production MD: Once equilibrated, the restraints are fully removed, and the production simulation is run for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).

Analysis of MD Trajectory

The output trajectory is analyzed to assess the stability of the complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions are calculated. A stable, converging RMSD for both suggests the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein over the simulation time is monitored. Stable hydrogen bonds are a strong indicator of a stable binding interaction.

Binding Free Energy Calculation: Quantifying Affinity

To obtain a more accurate estimate of the binding affinity than the docking score, we employ end-point free energy methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[23] This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.

The g_mmpbsa tool, a GROMACS-compatible implementation, is used for this calculation.[24][25]

MMPBSA_Concept dG_bind ΔG_binding dE_mm ΔE_MM (Gas Phase) dG_bind->dE_mm = dG_solv ΔG_solvation (Solvent Effect) dG_bind->dG_solv = TdS -TΔS (Entropy) dG_bind->TdS = dE_vdw ΔE_vdw dE_mm->dE_vdw = dE_elec ΔE_elec dE_mm->dE_elec = dG_polar ΔG_polar (PB) dG_solv->dG_polar = dG_nonpolar ΔG_nonpolar (SA) dG_solv->dG_nonpolar =

Caption: Components of the MM/PBSA binding free energy calculation.

MM/PBSA Protocol
  • Trajectory Extraction: Snapshots (frames) are extracted from the stable portion of the production MD trajectory.

  • Calculation: The g_mmpbsa script is run on these snapshots. It calculates the free energy of the complex, the receptor, and the ligand individually and then computes the difference.[24]

    • ΔE_MM: The change in molecular mechanics energy in the gas phase (van der Waals + electrostatic).

    • ΔG_solv: The change in solvation free energy, composed of a polar component (calculated via the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

    • -TΔS: The change in conformational entropy. This term is computationally expensive and often omitted when ranking congeneric ligands, as the relative differences may be small.

Interpreting MM/PBSA Results

The output provides an estimated binding free energy (ΔG_bind) and its constituent energy terms. This allows for a more quantitative comparison between different ligands. Furthermore, the energy can be decomposed on a per-residue basis, highlighting which amino acids contribute most favorably or unfavorably to the binding.[26][27]

Table 3: Hypothetical MM/PBSA Binding Free Energy Decomposition (kcal/mol)

Energy ComponentValueStandard Error
van der Waals-45.21.5
Electrostatic-18.91.1
Polar Solvation+35.51.8
Non-polar (SASA)-5.10.2
ΔG_binding (no entropy) -33.7 2.3

Conclusion and Forward Look

This technical guide outlines a rigorous, multi-stage in silico workflow to characterize the interaction between this compound and its putative target, CDK2. By integrating molecular docking, all-atom molecular dynamics, and binding free energy calculations, this protocol provides a robust framework for generating testable hypotheses about the ligand's binding mode, stability, and affinity. The results from this pipeline can confidently guide subsequent experimental validation, including enzymatic assays and structural biology efforts, thereby accelerating the drug discovery and development process.

References

  • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]

  • Title: 4BCK: Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl-pyrimidine inhibitor Source: RCSB PDB URL: [Link]

  • Title: 4BCP: Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl-pyrimidine inhibitor Source: RCSB PDB URL: [Link]

  • Title: 8H6P: Complex structure of CDK2/Cyclin E1 and a potent, selective macrocyclic inhibitor Source: RCSB PDB URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Source: RCSB PDB URL: [Link]

  • Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: 5A14: Human CDK2 with type II inhibitor Source: RCSB PDB URL: [Link]

  • Title: 1PYE: Crystal structure of CDK2 with inhibitor Source: RCSB PDB URL: [Link]

  • Title: SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10) Source: ResearchGate URL: [Link]

  • Title: 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide Source: RCSB PDB URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed Central URL: [Link]

  • Title: 3PY0: CDK2 in complex with inhibitor SU9516 Source: RCSB PDB URL: [Link]

  • Title: Docking in batch mode - AutoDock Vina Source: Read the Docs URL: [Link]

  • Title: Binding energy calculation — g_mmpbsa documentation Source: g_mmpbsa URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL: [Link]

  • Title: Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX Source: YouTube URL: [Link]

  • Title: 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor Source: RCSB PDB URL: [Link]

  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial Source: BioExcel Building Blocks URL: [Link]

  • Title: 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor Source: RCSB PDB URL: [Link]

  • Title: Energy Contribution of Residues to Binding Source: g_mmpbsa URL: [Link]

  • Title: GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial Source: CD ComputaBio URL: [Link]

  • Title: Protein-Ligand Complex - MD Tutorials Source: MD Tutorials URL: [Link]

  • Title: Tutorials - g_mmpbsa Source: g_mmpbsa URL: [Link]

  • Title: Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure Source: Meiler Lab URL: [Link]

  • Title: g_mmpbsa - GitHub Pages Source: GitHub Pages URL: [Link]

  • Title: CHARMM General Force Field (CGenFF) — SilcsBio User Guide Source: SilcsBio URL: [Link]

  • Title: How to prepare structures for HADDOCK? Source: Bonvin Lab URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: Unknown URL: [Link]

  • Title: CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields Source: PubMed Central URL: [Link]

  • Title: Running a Molecular Dynamics (MD) simulation of a protein-ligand complex Source: openfe-gromacs documentation URL: [Link]

  • Title: Galaxy Protein Ligand Complex MD Setup Source: WorkflowHub URL: [Link]

  • Title: AutoDock Vina Manual Source: The Scripps Research Institute URL: [Link]

  • Title: Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial Source: The Scripps Research Institute URL: [Link]

  • Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]

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Unlocking New Therapeutic Potential: An Exploratory Screening Guide for Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of the pyrimidine and piperidine scaffolds in a single molecular entity presents a compelling starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the exploratory screening of derivatives based on the core structure of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. We delve into the strategic rationale behind derivatization, offering detailed synthetic protocols for library generation. A multi-tiered screening cascade is proposed, encompassing in silico ADMET profiling, and in vitro assays for anticancer, anti-inflammatory, and antimicrobial activities. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically explore the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Imperative for Exploring the 1-(Pyrimidin-2-yl)piperidine Scaffold

The pursuit of novel chemical matter with therapeutic relevance is a cornerstone of modern drug discovery. The strategic hybridization of privileged heterocyclic scaffolds is a time-honored approach to navigate chemical space efficiently. The 1-(pyrimidin-2-yl)piperidine core embodies this principle, merging the rich pharmacological history of both pyrimidines and piperidines.

Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. Their role as hydrogen bond donors and acceptors, coupled with their ability to engage in various biological interactions, makes them a versatile pharmacophore. Similarly, the piperidine ring is a ubiquitous structural motif in numerous approved drugs, contributing to favorable pharmacokinetic properties and providing a three-dimensional framework for precise substituent placement to modulate target engagement.[2][3][4][5]

The core molecule, this compound, offers two key points for diversification: the bromine atom on the pyrimidine ring and the carboxylate group on the piperidine ring. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity and drug-like properties. This guide outlines a logical and efficient workflow for synthesizing a focused library of derivatives and subjecting them to a comprehensive screening cascade to identify promising lead compounds.

Synthetic Strategy: Building a Diverse Chemical Library

A successful exploratory screening campaign hinges on a diverse and well-characterized compound library. The synthetic strategy for derivatizing this compound is designed to be modular and efficient, allowing for the generation of a wide range of analogues.

Derivatization of the Pyrimidine Ring

The presence of the bromine atom at the 5-position of the pyrimidine ring provides a versatile handle for introducing a variety of substituents via well-established cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position of the pyrimidine ring.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position of the pyrimidine ring.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq.), and a base such as NaOtBu or Cs₂CO₃ (1.5-2.0 eq.).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-120 °C, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

Modification of the Piperidine Ring

The methyl ester at the 4-position of the piperidine ring serves as a key functional group for further derivatization, primarily through amide bond formation, reduction, and subsequent N-alkylation.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling, allows for the introduction of a vast array of amines, significantly expanding the chemical diversity of the library.

Protocol: Two-Step Amide Coupling

  • Step 1: Ester Hydrolysis

    • Dissolve this compound in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract the carboxylic acid with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can often be used in the next step without further purification.

  • Step 2: Amide Bond Formation

    • Dissolve the carboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Dry the organic phase, concentrate, and purify the product by column chromatography.

Reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde, opens up the possibility of reductive amination to introduce diverse secondary and tertiary amines.

Protocol: Multi-step Reductive Amination

  • Step 1: Reduction to Alcohol

    • Dissolve the methyl ester in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

    • Stir the reaction at 0 °C to room temperature until complete.

    • Carefully quench the reaction and work up to isolate the primary alcohol.

  • Step 2: Oxidation to Aldehyde

    • Dissolve the alcohol in a suitable solvent like DCM.

    • Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or use a Swern oxidation protocol.

    • Stir at room temperature until the alcohol is consumed.

    • Work up the reaction to isolate the crude aldehyde.

  • Step 3: Reductive Amination

    • Dissolve the crude aldehyde and the desired primary or secondary amine (1.0-1.2 eq.) in a solvent like dichloroethane (DCE) or methanol.

    • Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

    • Stir the reaction at room temperature until the imine intermediate is consumed.

    • Work up and purify the product by column chromatography.

G cluster_pyrimidine Pyrimidine Ring Derivatization cluster_piperidine Piperidine Ring Modification Core This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl/Alkyl Boronic Acids/Esters) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Pd Catalyst, Ligand, Base Ester Methyl Ester Moiety Core->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis LiOH or NaOH Reduction Reduction to Alcohol Ester->Reduction LiAlH4 or DIBAL-H Amide Amide Coupling (Diverse Amines) Hydrolysis->Amide HATU or EDC/HOBt Oxidation Oxidation to Aldehyde Reduction->Oxidation DMP or Swern ReductiveAmination Reductive Amination (Primary/Secondary Amines) Oxidation->ReductiveAmination STAB or NaBH3CN G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: Primary In Vitro Screening cluster_2 Tier 3: Secondary & Confirmatory Assays InSilico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Anticancer Anticancer Activity (e.g., MTT Assay on NCI-60 Panel) InSilico->Anticancer AntiInflammatory Anti-inflammatory Activity (e.g., COX-2 Inhibition Assay) InSilico->AntiInflammatory Antimicrobial Antimicrobial Activity (e.g., MIC Determination) InSilico->Antimicrobial Cytotoxicity Cytotoxicity against Normal Cell Lines Anticancer->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Kinetics) AntiInflammatory->Mechanism Antimicrobial->Mechanism Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Mechanism->Lead_Optimization

Caption: Tiered exploratory screening workflow.

In Silico ADMET Profiling

Before committing to resource-intensive in vitro screening, in silico tools can provide valuable predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles.

Protocol: In Silico ADMET Prediction

  • Utilize open-access web servers such as SwissADME or pkCSM to predict a range of physicochemical and pharmacokinetic properties. [5][6]2. Input the chemical structures of the derivative library in a suitable format (e.g., SMILES).

  • Analyze the output data, paying close attention to parameters such as:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral bioavailability.

    • Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) penetration.

    • Cytochrome P450 (CYP) inhibition: To predict potential drug-drug interactions.

    • Toxicity predictions: Such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

  • Prioritize compounds with favorable predicted ADMET profiles for synthesis and in vitro screening.

Parameter Favorable Range/Outcome Significance
Molecular Weight (MW) < 500 g/mol Oral bioavailability
LogP < 5Lipophilicity and membrane permeability
Hydrogen Bond Donors < 5Membrane permeability
Hydrogen Bond Acceptors < 10Membrane permeability
Topological Polar Surface Area (TPSA) < 140 ŲOral bioavailability
GI Absorption HighOral drug potential
BBB Permeation Yes/No (depending on therapeutic target)Central nervous system activity
CYP Isoform Inhibition Non-inhibitorReduced risk of drug-drug interactions
AMES Toxicity NegativeReduced risk of mutagenicity
hERG Inhibition NegativeReduced risk of cardiotoxicity

Table 1: Key In Silico ADMET Parameters and Their Significance

In Vitro Anticancer Screening

Given the prevalence of the pyrimidine scaffold in anticancer drugs, evaluating the antiproliferative activity of the derivative library is a primary objective.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel, representing various cancer types) in appropriate media and conditions. [7][8]2. Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [3][4][9][10][11]5. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases, and the inhibition of key inflammatory mediators is a valid therapeutic strategy. The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs.

Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, a fluorometric probe, and the substrate (arachidonic acid) as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical). [12][13][14]2. Assay Setup: In a 96-well plate, add the assay buffer, test compounds at various concentrations, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-2 enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The pyrimidine core is present in several antimicrobial drugs, making this a relevant screening area.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains. [15][16][17][18]2. Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1][2][7][19][20]This can be assessed visually or by measuring the optical density at 600 nm.

Assay Principle Endpoint Example Positive Control
MTT Assay Mitochondrial reductase activity in viable cells converts MTT to formazan.IC₅₀Doxorubicin
COX-2 Inhibition Inhibition of COX-2 enzyme activity, measured by a fluorometric probe.IC₅₀Celecoxib
MIC Determination Lowest concentration of a compound that inhibits visible microbial growth.MICCiprofloxacin (bacteria), Fluconazole (fungi)

Table 2: Summary of Primary In Vitro Screening Assays

Cytotoxicity Assessment against Normal Cell Lines

To assess the selectivity of active compounds, it is crucial to evaluate their cytotoxicity against non-cancerous cell lines.

Protocol: Cytotoxicity Assay on Normal Cells

  • Select one or more relevant normal human cell lines (e.g., human fibroblasts, endothelial cells).

  • Perform a cytotoxicity assay, such as the MTT assay described in section 3.2, using the same protocol. [1][10][12][13][20]3. Calculate the IC₅₀ values and determine the selectivity index (SI) for each active compound:

    • SI = IC₅₀ (normal cell line) / IC₅₀ (cancer cell line)

    • A higher SI value indicates greater selectivity for cancer cells.

Data Interpretation and Hit-to-Lead Progression

The data generated from the screening cascade will enable the identification of "hit" compounds with promising biological activity and acceptable in silico profiles. These hits can then be prioritized for further investigation, including:

  • Confirmation of activity in secondary, more complex assays.

  • Mechanism of action studies to elucidate the biological target and pathway.

  • Structure-activity relationship (SAR) analysis to guide the design of more potent and selective analogues.

  • In vivo efficacy studies in relevant animal models for the most promising lead compounds.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic approach to library synthesis and a tiered screening cascade outlined in this guide provides a robust framework for unlocking the therapeutic potential of this compound class. By integrating rational design, efficient synthesis, and a comprehensive biological evaluation, researchers can effectively navigate the early stages of drug discovery and identify promising lead candidates for further development.

References

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

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  • Singh, D. B., & Kumar, P. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. [Link]

  • Gazdar, A. F., Girard, L., Lockwood, W. W., Lam, W. L., & Minna, J. D. (2010). Cancer cell lines are useful model systems for medical research. Oncotarget, 1(7), 1-13. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Using Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The design and synthesis of effective PROTACs hinge on the judicious selection of building blocks for the POI ligand, the E3 ligase ligand, and the intervening linker.

This document provides detailed application notes and protocols for the use of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No: 914347-01-6), a versatile building block for the synthesis of PROTACs. Its unique structure, featuring a reactive bromo-pyrimidine moiety and a piperidine-4-carboxylate handle, offers multiple avenues for chemical modification and incorporation into PROTAC constructs. These notes are intended for researchers, medicinal chemists, and professionals in drug development engaged in the synthesis of novel protein degraders.

Scientific Rationale and Strategic Utility

The strategic value of this compound in PROTAC synthesis lies in its dual functionality, enabling its use as a precursor to E3 ligase ligands or as a core component of the linker.

  • The Bromo-Pyrimidine Moiety: The 5-bromopyrimidin-2-yl group is a key reactive handle. The bromine atom is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, or amine functionalities, which are common features of E3 ligase ligands, particularly for von Hippel-Lindau (VHL) and Cereblon (CRBN).

  • The Piperidine-4-carboxylate Core: The methyl piperidine-4-carboxylate portion of the molecule provides a robust scaffold and a convenient point for linker attachment. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized linker or POI ligand via standard amide bond formation reactions.

Physicochemical Properties

PropertyValue
CAS Number 914347-01-6[1][2][3]
Molecular Formula C₁₁H₁₄BrN₃O₂[1][2][3]
Molecular Weight 300.16 g/mol [1][2][3]
Appearance Solid
Purity Typically >95%

Conceptual PROTAC Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using this compound as a key building block.

PROTAC_Workflow cluster_0 Part 1: E3 Ligase Ligand Synthesis cluster_1 Part 2: Linker Attachment cluster_2 Part 3: Final PROTAC Assembly A Methyl 1-(5-bromopyrimidin-2-yl) piperidine-4-carboxylate B Suzuki or Buchwald-Hartwig Cross-Coupling A->B Arylboronic acid or Amine C Functionalized E3 Ligase Ligand Precursor B->C D Hydrolysis of Methyl Ester C->D E Amide Coupling (e.g., HATU) D->E Amine-Linker F E3 Ligase Ligand-Linker Conjugate E->F G Final Coupling Reaction F->G POI Ligand H Purification and Characterization G->H I Final PROTAC Molecule H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for a plausible synthetic route to a PROTAC, starting with this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for E3 Ligase Ligand Elaboration

This protocol describes the coupling of an arylboronic acid to the bromo-pyrimidine core. This is a common strategy for building VHL or other E3 ligase ligands.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture and the sodium carbonate.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)L2-Br] B->C D Transmetalation C->D Ar'-B(OH)2 Base E [Ar-Pd(II)L2-Ar'] D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Hydrolysis of the Methyl Ester

This step converts the methyl ester to a carboxylic acid, preparing it for linker attachment.

Reaction Scheme:

Materials:

  • The coupled product from Protocol 1 (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester-containing compound in the THF/water mixture.

  • Add LiOH and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Coupling with an Amine-Terminated Linker using HATU

This protocol describes the formation of an amide bond between the carboxylic acid and an amine-terminated linker, a crucial step in PROTAC assembly.

Reaction Scheme:

Materials:

  • The carboxylic acid from Protocol 2 (1.0 eq)

  • Amine-terminated linker (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine-terminated linker to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

HATU_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH ActiveEster OAt-Active Ester Acid->ActiveEster + HATU, DIPEA HATU HATU Amide R-CO-NH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Concluding Remarks and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its adaptable chemical handles allow for the construction of a diverse array of E3 ligase ligands and their conjugation to various linkers and POI ligands. The protocols outlined in this document provide a solid foundation for the rational design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of such well-designed chemical tools will be paramount in the development of the next generation of therapeutics.

References

  • ChemUniverse. This compound. Available at: [Link]

  • Chemsrc.com. This compound. Available at: [Link]

  • Ciulli, A. The PROTAC technology in drug discovery. Drug Discov Today Technol. 2019;31:3-4.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565709, this compound. [Link].

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Experimental Design for Studies with GSK1016790A (CAS 914347-01-6): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experiments using GSK1016790A (CAS 914347-01-6), a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide emphasizes scientific integrity, logical experimental flow, and provides detailed protocols for both in vitro and in vivo applications.

Introduction to GSK1016790A: A Powerful Tool to Probe TRPV4 Function

GSK1016790A, also known as GSK101, is a small molecule that has emerged as an invaluable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the TRPV4 ion channel.[1][2] TRPV4 is a non-selective, calcium-permeable cation channel activated by a wide array of stimuli, including mechanical stress, hypotonicity, and moderate heat.[1][3] GSK1016790A offers a specific and potent means of activating TRPV4, with EC₅₀ values in the nanomolar range, making it a more precise tool than older, less specific agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[1][4]

Understanding the mechanism of action of GSK1016790A is crucial for designing meaningful experiments. Upon binding, it induces a conformational change in the TRPV4 channel, leading to an influx of Ca²⁺ into the cell.[1][5] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events, influencing processes such as vasodilation, inflammation, and cellular trafficking.[6][7] Notably, prolonged activation with GSK1016790A can lead to channel desensitization and downregulation from the plasma membrane.[1][5][6]

Physicochemical Properties and Preparation of GSK1016790A

Proper handling and preparation of GSK1016790A are fundamental to obtaining reproducible results.

PropertyValueSource
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[8][9]
Molecular Weight 655.61 g/mol [9]
Appearance Crystalline solid[8]
Storage Store at -20°C for long-term stability (≥4 years)[8]
Solubility Soluble in DMSO (≥33 mg/mL) and ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers.[8][10]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to its poor aqueous solubility, GSK1016790A should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[8] Anhydrous DMSO is recommended to avoid moisture contamination, which can impact solubility.[5]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO).[9] This allows for minimal solvent addition to your experimental system.

  • Procedure:

    • Bring the vial of GSK1016790A to room temperature before opening.

    • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation: For aqueous-based assays, the DMSO stock solution should be diluted with the aqueous buffer of choice just before use.[8] It is not recommended to store aqueous solutions for more than one day.[8] The final DMSO concentration in the experimental medium should be kept low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

In Vitro Experimental Design

GSK1016790A is widely used in a variety of cell-based assays to study TRPV4 function.

Calcium Imaging Assays

The most direct method to assess TRPV4 activation by GSK1016790A is to measure changes in intracellular calcium.

Protocol for Fura-2 Based Calcium Imaging:

  • Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293 or HeLa cells transiently or stably expressing TRPV4, or primary cells like human umbilical vein endothelial cells - HUVECs) onto glass coverslips suitable for microscopy.[1][2][6]

  • Dye Loading:

    • Wash cells with a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

    • Load cells with a calcium-sensitive dye like Fura-2 AM (typically 2-5 µM) in the buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

  • Baseline Measurement:

    • Wash off excess dye and allow cells to de-esterify the dye for at least 15-30 minutes.

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse with a Ca²⁺-containing extracellular solution and record the baseline fluorescence ratio (F340/F380) for a stable period.[11]

  • GSK1016790A Stimulation:

    • Switch the perfusion to a solution containing the desired concentration of GSK1016790A. A dose-response curve is recommended to determine the EC₅₀ in your specific cell system (e.g., 1 nM to 1 µM).[10]

    • Record the change in fluorescence ratio over time. A rapid increase is expected upon activation of TRPV4.[1]

  • Controls:

    • Vehicle Control: Perfuse with a solution containing the same final concentration of DMSO as the GSK1016790A solution.

    • Negative Control (TRPV4-negative cells): Use non-transfected or mock-transfected cells to demonstrate the specificity of the GSK1016790A response.[1]

    • Pharmacological Inhibition: Pre-incubate cells with a selective TRPV4 antagonist (e.g., HC-067047 or GSK2193874) before stimulation with GSK1016790A to confirm the response is TRPV4-mediated.[6][12]

    • Ca²⁺-free external solution: To confirm that the signal is due to extracellular calcium influx, perform the experiment in a Ca²⁺-free buffer containing a chelator like EGTA.[3]

Table of Recommended In Vitro Concentrations:

Cell TypeEffective Concentration (EC₅₀)Reference
Human TRPV4-expressing HEK cells2.1 nM[5][13]
Mouse TRPV4-expressing HEK cells18 nM[5][13]
HeLa cells expressing TRPV43.3 nM[1][4]
Choroid plexus epithelial cells34 nM[5]
Primary human endothelial cells26.9 nM[14]
Electrophysiology (Patch-Clamp)

Patch-clamp is the gold standard for directly measuring ion channel currents.

Protocol for Whole-Cell Patch-Clamp:

  • Cell Preparation: Use cells expressing TRPV4, plated at a low density to allow for easy patching.

  • Solutions:

    • External Solution (Ca²⁺-containing): Typically contains (in mM): 136 NaCl, 5.4 KCl, 2 CaCl₂, 0.5 MgCl₂, 0.4 MgSO₄, 3 NaHCO₃, 5 glucose, 10 HEPES (pH 7.4).[1][3]

    • Pipette (Internal) Solution: Typically contains (in mM): 100 Cs-aspartate, 20 CsCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 1 Mg-ATP, 0.1 Na-GTP (pH 7.2).[1][3] Cesium is used to block potassium channels.

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -90 mV).[1]

    • Apply voltage ramps (e.g., -100 mV to +100 mV) to generate current-voltage (I-V) curves.[1][3]

    • Perfuse with GSK1016790A (e.g., 100 nM) and record the evoked currents. TRPV4 currents will show a characteristic outward rectification at positive potentials.[1]

  • Data Analysis: Measure the current amplitude at specific voltages to quantify the effect of GSK1016790A.

Mechanistic Studies: Signaling Pathways and Protein Trafficking

GSK1016790A can be used to investigate the downstream consequences of TRPV4 activation.

Workflow for Investigating Downstream Signaling:

G Start Treat cells with GSK1016790A (e.g., 10 nM for 15 min) Lysis Lyse cells and collect protein Start->Lysis WB Western Blot Analysis Lysis->WB p_eNOS Phospho-eNOS (Ser1177) WB->p_eNOS p_AMPK Phospho-AMPK WB->p_AMPK p_ERK Phospho-ERK1/2 WB->p_ERK

Caption: Workflow for analyzing GSK1016790A-induced signaling pathways.

Protocol for Western Blotting:

  • Cell Treatment: Treat cells (e.g., HUVECs) with GSK1016790A (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30 minutes).[7]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Electrophoresis: Quantify protein concentration, normalize samples, and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies against phosphorylated and total forms of target proteins like eNOS, AMPK, or ERK1/2.[7][13]

  • Analysis: Quantify band intensities to determine the change in protein phosphorylation.

Investigating TRPV4 Trafficking:

GSK1016790A induces the internalization and endocytosis of TRPV4.[2][6] This can be studied using techniques like cell surface biotinylation or fluorescence microscopy of tagged TRPV4 channels.[2][6]

G cluster_0 Plasma Membrane cluster_1 Cytoplasm TRPV4_surface TRPV4 Active TRPV4_internal TRPV4 Internalized TRPV4_surface->TRPV4_internal Endocytosis Endosome Recycling Endosome TRPV4_internal->Endosome Trafficking GSK101 GSK1016790A GSK101->TRPV4_surface Activation

Sources

Vielseitige Derivatisierungsstrategien für Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat: Ein Leitfaden für die Wirkstoffforschung

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von Ihrem Senior Application Scientist

Einführung: Die strategische Bedeutung von Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat

In der modernen medizinischen Chemie und Wirkstoffentwicklung stellen heterozyklische Moleküle das Rückgrat unzähliger Therapeutika dar. Unter diesen nehmen Pyrimidin-Derivate aufgrund ihrer Fähigkeit, mit einer Vielzahl biologischer Targets zu interagieren, eine herausragende Stellung ein.[1][2] Das Molekül Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat ist ein besonders wertvoller Baustein. Es vereint drei entscheidende strukturelle Merkmale: einen reaktiven Brom-Substituenten an einem elektronenarmen Pyrimidin-Ring, eine Piperidin-Einheit, die häufig in ZNS-aktiven Wirkstoffen zu finden ist, und eine Ester-Funktionalität, die weitere Modifikationen oder eine verbesserte Löslichkeit ermöglicht.

Die strategische Position des Brom-Atoms an der C5-Position des Pyrimidin-Rings ist ein idealer Anknüpfungspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Reaktionen sind das Herzstück der modernen Synthesechemie und ermöglichen die präzise und effiziente Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[3] Dieser Leitfaden bietet detaillierte Anwendungshinweise und Protokolle für die wichtigsten Derivatisierungsmethoden dieses vielseitigen Bausteins und richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Teil 1: Palladium-katalysierte C-C-Bindungsbildungen

Die Einführung neuer Kohlenstoff-basierten Substituenten am Pyrimidin-Kern ist eine der häufigsten Strategien zur systematischen Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die folgenden Methoden bieten robuste und flexible Wege zur Synthese einer breiten Palette von Analoga.

Suzuki-Miyaura-Kupplung: Einführung von Aryl- und Heteroaryl-Gruppen

Die Suzuki-Miyaura-Reaktion ist aufgrund ihrer milden Reaktionsbedingungen, der breiten funktionellen Gruppentoleranz und der kommerziellen Verfügbarkeit einer Vielzahl von Boronsäuren und deren Derivaten eine der am weitesten verbreiteten Kreuzkupplungsreaktionen.[4][5] Für Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat ermöglicht diese Reaktion die direkte Einführung von (Hetero-)Aryl-Einheiten an der C5-Position.

Mechanistische Überlegungen: Der Katalysezyklus beginnt mit der oxidativen Addition des Brompyrimidins an ein Palladium(0)-Zentrum. Nach der Transmetallierung mit dem Boronsäure-Derivat (aktiviert durch eine Base) folgt die reduktive Eliminierung, die das gewünschte Produkt freisetzt und den Palladium(0)-Katalysator regeneriert. Die Wahl des Liganden ist entscheidend, um die Reaktivität und Stabilität des Katalysators zu steuern. Phosphinliganden wie Tetrakis(triphenylphosphin)palladium(0) oder Kombinationen aus Palladium(II)-Präkatalysatoren und sperrigen, elektronenreichen Liganden (z. B. Buchwald-Liganden) sind hier besonders effektiv.[1][4]

Suzuki_Miyaura_Workflow

Detailliertes Protokoll: Suzuki-Miyaura-Kupplung

  • Vorbereitung: In einem ausgeflammten Schlenkrohr werden Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat (1,0 Äq.), die entsprechende (Hetero-)Arylboronsäure (1,2-1,5 Äq.) und eine Base (z. B. Kaliumcarbonat oder Kaliumphosphat, 2,0-3,0 Äq.) eingewogen.[1][5]

  • Inertisierung: Das Gefäß wird dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt.

  • Zugabe der Reagenzien: Unter Inertgasatmosphäre werden ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser 4:1) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) zugegeben.[4]

  • Reaktion: Die Reaktionsmischung wird unter Rühren auf 80-100 °C erhitzt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-Aryl-Derivat zu erhalten.

ParameterEmpfehlungBegründung und E-E-A-T-Einblicke
Palladium-Quelle Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ ist ein robuster und einfach zu handhabender Prä-Katalysator.[4] Für anspruchsvollere Substrate oder zur Reduzierung der Katalysatorbeladung können Systeme der zweiten Generation wie Pd(OAc)₂ mit sperrigen, elektronenreichen Buchwald-Liganden (z.B. SPhos) die oxidative Addition erleichtern und die reduktive Eliminierung beschleunigen.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Wässrige anorganische Basen sind in der Regel effektiv. K₃PO₄ ist oft eine gute Wahl für empfindliche Substrate, da es weniger stark ist.[5] Cs₂CO₃ kann die Reaktivität bei weniger reaktiven Boronsäuren erhöhen.
Lösungsmittel 1,4-Dioxan/H₂O, Toluol/H₂O, DMFEin Gemisch aus einem organischen Lösungsmittel und Wasser ist typisch, um sowohl die organischen Reagenzien als auch die anorganische Base zu lösen. Dioxan ist ein häufig verwendetes und effektives Lösungsmittel.[6]
Temperatur 80-110 °CDie Temperatur muss ausreichend hoch sein, um den Katalysezyklus effizient anzutreiben, aber niedrig genug, um die Zersetzung des Katalysators oder von empfindlichen Substraten zu vermeiden.

Tabelle 1: Optimierungsparameter für die Suzuki-Miyaura-Kupplung.

Sonogashira-Kupplung: Synthese von Alkinyl-Pyrimidinen

Die Sonogashira-Kupplung ermöglicht die direkte Einführung einer Alkin-Funktionalität, die als vielseitiger "Anker" für nachfolgende Transformationen wie Click-Chemie, Cycloadditionen oder weitere Kupplungsreaktionen dienen kann.[7][8]

Mechanistische Überlegungen: Diese Reaktion wird durch einen Palladium-Komplex katalysiert und erfordert typischerweise einen Kupfer(I)-Co-Katalysator.[7] Der Mechanismus umfasst zwei miteinander verbundene Zyklen. Im Palladium-Zyklus findet die oxidative Addition des Brompyrimidins statt. Parallel dazu bildet im Kupfer-Zyklus das terminale Alkin in Gegenwart einer Base ein Kupfer(I)-acetylid. Dieses Acetylid wird dann in einem Transmetallierungsschritt auf das Palladium-Zentrum übertragen, gefolgt von der reduktiven Eliminierung des Produkts.[7][8]

Sonogashira_Mechanism

Detailliertes Protokoll: Sonogashira-Kupplung

  • Vorbereitung: In einem Schlenkrohr werden Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat (1,0 Äq.), der Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und der Kupfer(I)-Co-Katalysator (z. B. CuI, 5-10 mol%) eingewogen.[9]

  • Inertisierung: Das Gefäß wird dreimal evakuiert und mit Argon gefüllt.

  • Zugabe der Reagenzien: Entgastes, wasserfreies Lösungsmittel (z. B. THF oder DMF) und eine Base (z. B. Triethylamin oder Diisopropylethylamin, 2,0-3,0 Äq.) werden zugegeben. Die Mischung wird kurz gerührt.[10]

  • Alkin-Zugabe: Das terminale Alkin (1,1-1,5 Äq.) wird zugegeben, und die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) gerührt.

  • Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Ammoniumchlorid-Lösung gewaschen, um die Basen- und Kupfer-Salze zu entfernen.

  • Reinigung: Nach dem Trocknen und Einengen der organischen Phase wird das Produkt mittels Säulenchromatographie gereinigt.

ParameterEmpfehlungBegründung und E-E-A-T-Einblicke
Palladium-Katalysator Pd(PPh₃)₄, PdCl₂(PPh₃)₂Beide, Pd(0)- und Pd(II)-Präkatalysatoren sind effektiv. PdCl₂(PPh₃)₂ ist oft luftstabiler und einfacher zu handhaben.[9]
Kupfer-Co-Katalysator CuIKupfer(I)iodid ist der am häufigsten verwendete und zuverlässigste Co-Katalysator zur Bildung des reaktiven Kupferacetylids.[7]
Base Et₃N, i-Pr₂NEtEine organische Amin-Base ist erforderlich, um das Alkin zu deprotonieren und das entstehende HBr abzufangen. Sie dient oft auch als Co-Lösungsmittel.[10]
Lösungsmittel THF, DMF, AcetonitrilWasserfreie, aprotische Lösungsmittel sind ideal. THF ist eine gute erste Wahl. DMF kann bei weniger reaktiven Substraten die Löslichkeit und die Reaktionsgeschwindigkeit verbessern.

Tabelle 2: Optimierungsparameter für die Sonogashira-Kupplung.

Stille-Kupplung: Eine Alternative für komplexe Fragmente

Obwohl die Toxizität von Organozinn-Reagenzien ein Nachteil ist, bietet die Stille-Kupplung den Vorteil, dass die Organostannane gegenüber vielen funktionellen Gruppen inert sind und oft dann erfolgreich ist, wenn andere Methoden versagen.[11][12]

Mechanistische Überlegungen: Der Mechanismus ist dem der Suzuki-Kupplung sehr ähnlich und umfasst die Schritte der oxidativen Addition, Transmetallierung und reduktiven Eliminierung.[11] Ein entscheidender Vorteil ist, dass für die Transmetallierung keine Base erforderlich ist, was die Reaktion mit basenempfindlichen Substraten kompatibel macht.

Detailliertes Protokoll: Stille-Kupplung

  • Vorbereitung: In einem Schlenkrohr werden Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat (1,0 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) in einem wasserfreien, entgasten aprotischen Lösungsmittel (z. B. Toluol oder DMF) gelöst.[13]

  • Reagenzzugabe: Das Organostannan-Reagenz (1,1-1,3 Äq.) wird unter Inertgasatmosphäre zugegeben.

  • Reaktion: Die Mischung wird auf 80-110 °C erhitzt und der Fortschritt mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit einer wässrigen Kaliumfluorid-Lösung versetzt und 1-2 Stunden gerührt, um die Zinn-Nebenprodukte auszufällen.[14] Der Feststoff wird abfiltriert und das Filtrat mit einem organischen Lösungsmittel extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und mittels Säulenchromatographie gereinigt.

Teil 2: Palladium-katalysierte C-N-Bindungsbildung

Buchwald-Hartwig-Aminierung: Synthese von Arylaminen

Die direkte Einführung von Stickstoff-Nukleophilen ist für die Synthese von Wirkstoffen von enormer Bedeutung. Die Buchwald-Hartwig-Aminierung ist die Methode der Wahl für die Bildung von C(Aryl)-N-Bindungen.[3][15]

Mechanistische Überlegungen: Ähnlich wie bei den C-C-Kupplungen durchläuft die Reaktion einen katalytischen Zyklus aus oxidativer Addition, Komplexierung des Amins, Deprotonierung durch eine Base zur Bildung eines Palladium-Amido-Komplexes und anschließender reduktiver Eliminierung.[16] Die Wahl des Liganden ist hier besonders kritisch und hängt stark von der Art des zu kuppelnden Amins ab. Sperrige, elektronenreiche Phosphinliganden (z. B. XPhos, RuPhos) sind oft notwendig, um die reduktive Eliminierung zu erleichtern, insbesondere bei sterisch anspruchsvollen Aminen.[17]

Buchwald_Hartwig_Workflow

Detailliertes Protokoll: Buchwald-Hartwig-Aminierung

  • Vorbereitung (unter Inertgas, z.B. in einer Glovebox): In einem Reaktionsgefäß werden der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der Ligand (z. B. XPhos, 2-4 mol%) und eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butoxid, 1,4 Äq.) eingewogen.

  • Reagenzzugabe: Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat (1,0 Äq.), das zu kuppelnde Amin (1,2 Äq.) und wasserfreies, entgastes Toluol oder Dioxan werden zugegeben.

  • Reaktion: Das Gefäß wird fest verschlossen und die Mischung bei 80-110 °C gerührt, bis der Umsatz vollständig ist.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch einen kurzen Pfropfen Kieselgel oder Celite filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie oder Kristallisation gereinigt.

ParameterEmpfehlungBegründung und E-E-A-T-Einblicke
Palladium/Ligand-System Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhosDie Kombination aus einem Pd(0)- oder Pd(II)-Salz und einem sperrigen Biarylphosphin-Liganden ist der Goldstandard. Diese Liganden stabilisieren die katalytisch aktive Spezies und fördern den geschwindigkeitsbestimmenden Schritt der reduktiven Eliminierung.[15][17]
Base NaOtBu, LiHMDS, K₃PO₄Starke, nicht-nukleophile Basen sind erforderlich, um das Amin im Katalysezyklus zu deprotonieren. NaOtBu ist am gebräuchlichsten.[16] Für basenempfindliche Substrate kann auf schwächere Basen wie K₃PO₄ ausgewichen werden, was jedoch oft höhere Temperaturen oder längere Reaktionszeiten erfordert.
Lösungsmittel Toluol, 1,4-DioxanAprotische, unpolare bis mittelpolare Lösungsmittel sind ideal, da sie die katalytischen Intermediate gut lösen und bei den erforderlichen Temperaturen stabil sind.

Tabelle 3: Optimierungsparameter für die Buchwald-Hartwig-Aminierung.

Teil 3: Weitere Derivatisierungen

Ester-Hydrolyse zur freien Carbonsäure

Die Methyl-Ester-Gruppe am Piperidin-Ring kann leicht hydrolysiert werden, um die entsprechende Carbonsäure freizusetzen. Diese Carbonsäure ist ein wichtiger Anknüpfungspunkt für die Amid-Kupplung, um weitere Strukturelemente einzuführen und die pharmakokinetischen Eigenschaften zu modulieren.

Detailliertes Protokoll: Ester-Hydrolyse

  • Reaktion: Das Methyl-Ester-Derivat (1,0 Äq.) wird in einem Gemisch aus THF oder Methanol und Wasser gelöst. Eine wässrige Lösung von Lithiumhydroxid (LiOH, 2,0-5,0 Äq.) wird zugegeben.

  • Überwachung: Die Reaktion wird bei Raumtemperatur gerührt und mittels DC oder LC-MS verfolgt, bis kein Ausgangsmaterial mehr vorhanden ist.

  • Aufarbeitung: Das organische Lösungsmittel wird im Vakuum entfernt. Die wässrige Lösung wird mit einer Säure (z. B. 1 M HCl) vorsichtig auf einen pH-Wert von ca. 4-5 eingestellt, wobei das Produkt oft ausfällt.

  • Isolierung: Das Produkt wird durch Filtration oder Extraktion mit einem organischen Lösungsmittel isoliert.

Schlussfolgerung

Methyl-1-(5-brompyrimidin-2-yl)piperidin-4-carboxylat ist ein außerordentlich nützlicher und vielseitiger Baustein für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen palladiumkatalysierten Kreuzkupplungsreaktionen – Suzuki-Miyaura, Sonogashira, Stille und Buchwald-Hartwig – eröffnen ein breites Spektrum an Möglichkeiten zur Synthese diverser und komplexer Molekülbibliotheken. Durch die rationale Auswahl der Reaktionsbedingungen, basierend auf den hier dargelegten mechanistischen Überlegungen und bewährten Protokollen, können Forscher die Synthese neuer Wirkstoffkandidaten effizient und zielgerichtet vorantreiben.

Referenzen

  • BenchChem (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • BenchChem (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.

  • BenchChem (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.

  • Buchwald–Hartwig amination. Wikipedia.

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.

  • Stille reaction. Wikipedia.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.

  • BenchChem (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

  • Sonogashira coupling. Wikipedia.

  • Stille Coupling. Chemistry LibreTexts.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.

  • 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). PubChem.

  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. PubChem.

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com.

  • Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate (C13H18N2O2). PubChemLite.

  • methyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. Sigma-Aldrich.

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

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Application Note: Quantitative Analysis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Given the stringent purity and dosage requirements in drug development, accurate quantification is paramount. We provide detailed protocols for two complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a heterocyclic compound incorporating a pyrimidine and a piperidine ring system.[4] Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of final active pharmaceutical ingredients (APIs). Inconsistent purity or concentration can have profound impacts on reaction yield, impurity profiles, and the pharmacological properties of the end product.

This guide provides two validated analytical methodologies. The first, an HPLC-UV method, is designed for its accessibility, robustness, and cost-effectiveness, making it ideal for in-process controls and final product release testing where concentration levels are relatively high. The second, an LC-MS/MS method, offers superior sensitivity and selectivity, which is essential for trace-level quantification in complex matrices such as plasma, or for the detection of low-level impurities.[5][6][7]

The validation of these analytical procedures is not merely a checklist of experiments but a systematic process to demonstrate that the methods are reliable for their intended application.[8][9] Our approach is grounded in the principles outlined by the ICH and FDA, focusing on specificity, linearity, accuracy, precision, and robustness.[10][11]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method provides a reliable and straightforward approach for the assay and purity determination of this compound in bulk material.

  • Column Chemistry: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating moderately polar organic compounds like the target analyte. The alkyl chains provide the necessary hydrophobic interaction.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure efficient elution of the analyte while providing good separation from potential impurities. Formic acid is added to the mobile phase to improve peak shape and to control the ionization state of the analyte, leading to more consistent retention times.

  • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum of the 5-bromopyrimidine chromophore to achieve maximal sensitivity.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade).

  • Ultrapure water.

Chromatographic Conditions:

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

| Gradient Program | 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12.1-15 min: 20% B |

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Test Sample: Prepare the test sample at a target concentration of 50 µg/mL using the same diluent.

The following validation parameters must be assessed to ensure the method is fit for purpose.[2][3]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%0.8%1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101 µg/mL
Robustness %RSD ≤ 2.0% after deliberate small changes in method parameters.Pass

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method is designed for high-sensitivity and high-selectivity quantification, making it suitable for bioanalytical studies (e.g., in plasma) or for detecting trace-level impurities.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is chosen as the piperidine and pyrimidine nitrogens are readily protonated to form a stable [M+H]⁺ ion.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[5] By monitoring a specific precursor-to-product ion transition, interference from matrix components is significantly reduced.

  • Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and variability during sample preparation and injection.[6] If a SIL-IS is not available, a structurally similar analog can be used.

Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, and triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard and a suitable internal standard (e.g., deuterated analog).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Biological matrix (e.g., human plasma) for bioanalytical applications.

Chromatographic Conditions:

Parameter Value
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 5 minutes

| Gradient Program | 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-4 min: 95% B, 4.1-5 min: 5% B |

Mass Spectrometer Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

| MRM Transitions | Analyte: [M+H]⁺ → Product ionIS: [M+H]⁺ → Product ion |

Sample Preparation (Protein Precipitation for Plasma):

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Validation ParameterAcceptance CriteriaTypical Result
Selectivity No significant interference at the retention times of the analyte and IS.Pass
Linearity (R²) ≥ 0.995 (with 1/x² weighting)0.998
Range (LLOQ to ULOQ) e.g., 0.1 ng/mL - 100 ng/mLConfirmed
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.8%
Matrix Effect IS-normalized matrix factor CV ≤ 15%7.5%
Recovery Consistent and reproducible~90%

Visualization of Workflows

A clear workflow is essential for reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution for Calibration Curve B->C D Prepare Test Sample B->D F Inject Samples (Calibrators & Test) C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve (Concentration vs. Area) H->I J Calculate Sample Concentration I->J

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Plasma Sample B Spike with Internal Standard A->B C Protein Precipitation (Cold Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E G Inject Sample Extract E->G F Equilibrate LC-MS/MS F->G H Acquire MRM Data G->H I Integrate MRM Peaks (Analyte & IS) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note are demonstrated to be suitable for the accurate and precise quantification of this compound. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. By adhering to the principles of analytical method validation as prescribed by ICH guidelines, these protocols provide a reliable foundation for quality control and research applications in the pharmaceutical industry.[1][2][3][8] The provided workflows and validation criteria serve as a comprehensive guide for implementation in any analytical laboratory.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).
  • ICH Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures.
  • Understanding ICH Q2(R2)
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines.
  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
  • A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine. Benchchem.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Methyl 1-(5-Bromopyrimidin-2-yl)
  • methyl 1-(5-bromopyrimidin-2-yl)
  • METHYL 1-(5-BROMOPYRIMIDIN-2-YL)

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Synthesis of Pyrimidine Piperidine Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine piperidine scaffold represents a cornerstone in the design of targeted therapies. This structural motif is prevalent in a multitude of clinically significant molecules, including potent kinase inhibitors. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the construction of these valuable compounds, emphasizing the chemical reasoning behind the chosen methodologies and ensuring a robust and reproducible approach.

Introduction: The Significance of the Pyrimidine Piperidine Scaffold

The fusion of a pyrimidine ring, a key component of nucleobases, with a piperidine moiety, a common saturated heterocycle in natural products and pharmaceuticals, gives rise to a molecular architecture with significant therapeutic potential. This combination often imparts favorable pharmacokinetic properties and provides a versatile framework for interacting with various biological targets. A prime example is the class of Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, such as Palbociclib, which have revolutionized the treatment of certain types of breast cancer.[1][2] The synthesis of these molecules is, therefore, a critical area of focus in medicinal chemistry.

Strategic Approaches to Synthesis

The construction of pyrimidine piperidine compounds can be broadly categorized into two main strategies:

  • Convergent Synthesis: This approach involves the synthesis of the pyrimidine and piperidine fragments separately, followed by their coupling in a later step. This is the most common and flexible strategy, allowing for the independent modification of each heterocyclic unit to build diverse chemical libraries.

  • Linear Synthesis: In this strategy, one heterocyclic ring is constructed onto the other in a stepwise fashion. While sometimes more direct for a specific target, it can be less adaptable for generating a wide range of analogs.

This guide will focus on the convergent approach, which offers greater modularity for research and drug discovery. The key step in this strategy is the formation of the C-N bond between the pyrimidine and piperidine rings. Two powerful and widely used methods for this transformation will be detailed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Core Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4] In the context of pyrimidine piperidine synthesis, a halogenated pyrimidine (typically a chloropyrimidine) serves as the electrophile, and the piperidine acts as the nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

Causality Behind Experimental Choices:

  • Substrate: 2- or 4-chloropyrimidines are excellent substrates because the chlorine atom is activated for displacement by the electron-withdrawing nitrogen atoms in the pyrimidine ring.[5] The reactivity is generally higher at the 2- and 4-positions compared to the 5-position.

  • Nucleophile: Piperidine, being a secondary amine, is a good nucleophile for this reaction. If piperazine is used, the reaction conditions can be controlled to favor mono-substitution.[6]

  • Solvent and Base: The reaction is often carried out in a polar aprotic solvent like water, ethanol, or DMF to facilitate the dissolution of the reagents and stabilize the charged intermediate (Meisenheimer complex).[6][7] A base, such as potassium carbonate, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]

  • Temperature: Heating is often required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[5][6]

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrimidine via SNAr

This protocol is a representative example for the synthesis of a simple pyrimidine piperidine compound.

Materials:

  • 2-Chloropyrimidine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)pyrimidine.

Data Presentation:

EntryElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyrimidinePiperidineK₂CO₃EthanolReflux8~85Adapted from[6][7]
22,4-DichloropyrimidinePiperazine (1 eq)K₂CO₃Water60-651~88 (mono-adduct)[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[8] It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions, especially for less activated aryl halides.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often used to facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.[9][11]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and generate the active nucleophile in the catalytic cycle.[9]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent the deactivation of the catalyst.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation.

Experimental Protocol: Synthesis of an N-Aryl-4-(piperidin-1-yl)pyrimidine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of a bromopyrimidine with piperidine.

Materials:

  • 4-Bromo-2-arylpyrimidine

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene, followed by the 4-bromo-2-arylpyrimidine (1.0 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
12-Chloro-4-(pyridin-3-yl)pyrimidineAnilinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux~80Adapted from[9]
24-ChloroanisolePiperidine(NHC)Pd(allyl)Cl-NaOtBuToluene10043[10]

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Strategies

G cluster_pyrimidine Pyrimidine Synthesis cluster_piperidine Piperidine Synthesis P_start Pyrimidine Precursors Pyrimidine Functionalized Pyrimidine (e.g., Chloropyrimidine) P_start->Pyrimidine e.g., Biginelli Reaction Coupling C-N Bond Formation Pyrimidine->Coupling Pi_start Piperidine Precursors Piperidine Functionalized Piperidine Pi_start->Piperidine e.g., Catalytic Hydrogenation Piperidine->Coupling Product Pyrimidine Piperidine Compound Coupling->Product Coupling_methods Key Coupling Methods: - Nucleophilic Aromatic Substitution (SNAr) - Buchwald-Hartwig Amination Coupling->Coupling_methods

Caption: Convergent synthesis of pyrimidine piperidine compounds.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_reactants Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NR'R'')L_n] OA_complex->Amine_complex Ligand Exchange Product_complex Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Ar-NR'R'' Product_complex->Product ArX Ar-X ArX->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex Deprotonation

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

The synthesis of pyrimidine piperidine compounds is a vital endeavor in modern medicinal chemistry. The convergent strategies outlined in this guide, particularly the robust and versatile Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination reactions, provide researchers with reliable and adaptable methods for constructing these important molecular scaffolds. By understanding the underlying principles and carefully controlling the experimental parameters as detailed in the provided protocols, scientists can efficiently generate diverse libraries of pyrimidine piperidine derivatives for the discovery of novel therapeutics.

References

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Oncology. [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed). [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

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Application of Fedratinib (CAS 914347-01-6) in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Fedratinib, a Selective JAK2 Inhibitor

Fedratinib, identified by CAS number 914347-01-6, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Marketed under the brand name Inrebic®, it is an FDA-approved therapeutic for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, a serious bone marrow disorder.[1][4][5] Myelofibrosis is a myeloproliferative neoplasm often driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway.[1][6] Fedratinib's targeted mechanism of action offers a crucial therapeutic intervention for this and potentially other JAK2-driven malignancies. This document provides an in-depth guide for researchers and drug development professionals on the medicinal chemistry applications of Fedratinib, including its mechanism of action, key biological data, and detailed protocols for its in vitro evaluation.

Mechanism of Action: Disrupting the Aberrant JAK-STAT Pathway

Fedratinib functions as an ATP-competitive inhibitor, targeting the kinase domain of JAK2.[3][7] In normal cellular signaling, the binding of cytokines to their receptors activates JAK2, which in turn phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins.[8] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[8]

In many cases of myelofibrosis, a specific mutation, JAK2V617F, leads to the continuous, unregulated activation of JAK2, driving the overproduction of blood cells and the development of fibrosis in the bone marrow.[1][6] Fedratinib's primary therapeutic effect stems from its ability to inhibit this aberrant JAK2 activity. By blocking the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5, Fedratinib effectively halts the uncontrolled signaling cascade, leading to the inhibition of proliferation and the induction of apoptosis in malignant cells.[9][10]

The following diagram illustrates the central role of Fedratinib in inhibiting the JAK-STAT signaling pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Fedratinib Fedratinib (CAS 914347-01-6) Fedratinib->pJAK2 Inhibits

Caption: Fedratinib inhibits the JAK-STAT signaling pathway.

Quantitative Biological Data and Kinase Selectivity

A key aspect of Fedratinib's medicinal chemistry profile is its selectivity for JAK2 over other members of the Janus kinase family. This selectivity is crucial for minimizing off-target effects and associated toxicities. The table below summarizes the inhibitory activity of Fedratinib against various kinases.

Kinase TargetIC50 (nM)Selectivity vs. JAK2Reference
JAK2 3 - [2][7][11]
JAK2 (V617F) 3 - [7][11]
JAK1~10535-fold[7][11]
JAK3~1002334-fold[7][11]
Tyk2~405135-fold[12]
FLT3155-fold[2][12]
RET17-485.7 to 16-fold[13]

Note: IC50 values can vary slightly between different assay conditions and studies.

This selectivity profile highlights Fedratinib as a potent JAK2 inhibitor with significantly less activity against JAK1 and JAK3, which are more critical for broader immune function. Its activity against FLT3 is also noteworthy, as mutations in this kinase are implicated in other hematological malignancies, such as acute myeloid leukemia.

Experimental Protocols for In Vitro Evaluation

The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of Fedratinib's activity. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Fedratinib on the proliferation of a JAK2-dependent cell line, such as HEL (human erythroleukemia) cells, which harbor the JAK2V617F mutation.

Materials:

  • Fedratinib (CAS 914347-01-6)

  • HEL cell line (or other suitable JAK2-dependent cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of Fedratinib in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Fedratinib concentration.

  • Cell Treatment: Add 100 µL of the diluted Fedratinib solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of Fedratinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol details the procedure to assess the inhibitory effect of Fedratinib on the phosphorylation of STAT3 and STAT5 in a relevant cell line.

Materials:

  • Fedratinib (CAS 914347-01-6)

  • JAK2-dependent cell line (e.g., HEL cells)

  • Appropriate cytokine for stimulation (if required for the chosen cell line, e.g., IL-3 for Ba/F3-JAK2V617F cells)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. If necessary, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of Fedratinib or a vehicle control for a predetermined time (e.g., 2 hours). If applicable, stimulate the cells with the appropriate cytokine for 15-30 minutes prior to lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total STAT protein and a loading control.

  • Data Analysis: Perform densitometric analysis of the protein bands to quantify the levels of phosphorylated and total STAT proteins.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro evaluation of a JAK2 inhibitor like Fedratinib.

Experimental_Workflow Start Start: Fedratinib (Compound) CellCulture Cell Culture (e.g., HEL cells) Start->CellCulture Treatment Treatment with Fedratinib CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (p-STAT Analysis) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 pSTAT_Inhibition p-STAT Inhibition Quantification WesternBlot->pSTAT_Inhibition

Caption: In vitro evaluation workflow for Fedratinib.

Conclusion and Future Perspectives

Fedratinib serves as a prime example of successful structure-based drug design targeting a specific kinase implicated in a myeloproliferative neoplasm. Its high selectivity for JAK2 provides a significant therapeutic window, which has been validated in clinical settings. The protocols and data presented herein offer a robust framework for researchers to further investigate the medicinal chemistry applications of Fedratinib and to guide the discovery of novel kinase inhibitors. Future research may focus on exploring the potential of Fedratinib in other JAK2-driven diseases, understanding mechanisms of resistance, and developing next-generation inhibitors with even greater selectivity and efficacy.

References

  • Fedratinib - Wikipedia. Available at: [Link]

  • Gupta V, Yacoub A, Verstovsek S, et al. Safety and tolerability of fedratinib (FEDR), an oral inhibitor of Janus kinase 2 (JAK2), in patients with intermediate- or high-risk myelofibrosis (MF) previously treated with ruxolitinib (RUX): results from the phase 3b FREEDOM trial. American Society of Hematology Annual Meeting and Exposition; December 11-14, 2021. Abstract 389.
  • Saha C, Harrison C. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib.
  • FDA approves fedratinib for myelofibrosis. U.S. Food and Drug Administration. Published August 16, 2019. Available at: [Link]

  • FEDRATINIB APPROVED FOR MYELOFIBROSIS! MPN Research Foundation. Published August 16, 2019. Available at: [Link]

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  • Fedratinib in myelofibrosis. MPN Hub. Published June 17, 2020. Available at: [Link]

  • Oral JAK2 Inhibitor Offers a Viable Second-Line Treatment for Myelofibrosis, but Challenges Remain. Myelofibrosis News. Published March 13, 2025.
  • Fedratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Verstovsek S, et al. Fedratinib in myelofibrosis. Blood Adv. 2020;4(8):1789-1797.
  • Gupta V, et al. Safety and efficacy of fedratinib in patients with myelofibrosis previously treated with ruxolitinib: primary analysis of FREEDOM trial. Leuk Lymphoma. 2024 Jun 5:1-11.
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  • Fedratinib is an Orally Active JAK2 Inhibitor for Myeloproliferative Disorders Research. MedChemExpress. Published September 4, 2023.
  • Gotlib J, et al. Safety and Efficacy of TG101348, a Selective JAK2 Inhibitor, in Myelofibrosis. J Clin Oncol. 2011 Mar 1;29(7):789-96.
  • Pardanani A, et al. TG101348, a JAK2-selective antagonist, inhibits primary hematopoietic cells derived from myeloproliferative disorder patients with JAK2V617F, MPLW515K or JAK2 exon 12 mutations as well as mutation negative patients. Leukemia. 2008 Sep;22(9):1790-2.
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  • FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN).
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Mastering the Molecular Handshake: A Detailed Guide to Coupling with E3 Ubiquitin Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the frontier of targeted protein degradation (TPD), the effective conjugation of a protein-of-interest (POI) ligand to an E3 ubiquitin ligase ligand is a critical juncture. This process, forming the core of a Proteolysis Targeting Chimera (PROTAC), dictates the ultimate success of the therapeutic strategy.[1][2][3] This guide provides an in-depth exploration of the protocols and strategic considerations for coupling with E3 ubiquitin ligase ligands, moving beyond a simple recitation of steps to explain the underlying rationale and empower researchers to make informed decisions in their experimental design.

The Central Paradigm: PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4] These molecules consist of three key components: a "warhead" that binds to a target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][5][6] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2][7] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[2][8]

The linker is far more than a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[3][5][6][8]

Core Coupling Chemistries: Forging the Link

The synthesis of a PROTAC molecule hinges on the chemical reaction that covalently joins the POI ligand, the linker, and the E3 ligase ligand. Two predominant strategies have emerged as robust and versatile methods for this crucial coupling step: traditional amide bond formation and modern "click chemistry."

The Workhorse: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry and a reliable method for PROTAC synthesis.[6] This approach typically involves the reaction of a carboxylic acid on one component (e.g., the linker) with an amine on the other (e.g., the E3 ligase ligand), facilitated by a coupling reagent.

This protocol outlines a general method for coupling an amine-functionalized E3 ligase ligand-linker conjugate with a carboxylic acid-functionalized POI ligand.

Materials:

  • Amine-functionalized E3 ligase ligand-linker (e.g., Thalidomide-NH-C6-NH2)[4]

  • Carboxylic acid-functionalized POI ligand

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous DMF or DCM as solvent

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add the peptide coupling reagent (1.1-1.5 eq) and the organic base (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the amine-functionalized E3 ligase ligand-linker (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired product and consumption of starting materials.

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified using standard techniques such as reverse-phase preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[4]

Causality Behind the Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can deactivate coupling reagents and starting materials.

  • Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediate, reducing the reaction yield.

  • Excess Base: The organic base is crucial for neutralizing the acidic byproducts of the coupling reaction and ensuring the amine nucleophile is in its free, reactive state.

  • Coupling Reagents: Reagents like HATU and HBTU are highly efficient and minimize side reactions, such as racemization, which is critical when dealing with chiral molecules.

G cluster_0 Amide Coupling Workflow POI-COOH POI Ligand (Carboxylic Acid) Activate Activate with Coupling Reagent (e.g., HATU) E3-NH2 E3 Ligand-Linker (Amine) Couple Couple PROTAC PROTAC (Amide Bond) Purify Purification (HPLC)

The Modular Approach: Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has gained significant traction for PROTAC synthesis due to its high efficiency, selectivity, and biocompatibility.[][10][11] This reaction forms a stable triazole ring, which can be a favorable component of the PROTAC linker.[6]

This protocol describes the coupling of an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand-linker.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand-linker

  • Copper(I) source (e.g., CuSO₄·5H₂O with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst)

  • Ligand for copper (e.g., TBTA)

  • Solvent system (e.g., a mixture of t-BuOH and water, or DMF)

  • Reaction vessel

Procedure:

  • Preparation of Precursors: Synthesize or obtain the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand-linker.[12]

  • Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand-linker (1.0-1.2 eq) in the chosen solvent system.

  • Catalyst Addition: Add the copper(I) source (e.g., CuSO₄·5H₂O, 0.1-0.2 eq) and sodium ascorbate (0.2-0.5 eq). If using a ligand, add it at this stage (e.g., TBTA, 0.1-0.2 eq).

  • Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the crude product is typically purified by reverse-phase preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR.

Causality Behind the Choices:

  • Copper(I) Catalyst: Cu(I) is the active catalytic species that facilitates the cycloaddition reaction. Sodium ascorbate is often used to reduce Cu(II) to Cu(I) in situ.

  • Ligand (TBTA): Tris(benzyltriazolylmethyl)amine (TBTA) is a ligand that stabilizes the Cu(I) oxidation state and improves the reaction rate and efficiency.

  • Solvent System: A mixture of t-BuOH and water is a common choice as it can dissolve both organic and inorganic reagents.

  • Bio-orthogonality: Click chemistry reactions are highly specific and do not interfere with most biological functional groups, making them suitable for complex molecule synthesis.[6]

G cluster_1 Click Chemistry (CuAAC) Workflow POI-Alkyne POI Ligand (Alkyne) E3-Azide E3 Ligand-Linker (Azide) CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition PROTAC-Triazole PROTAC (Triazole Linker) Purify-Click Purification (HPLC)

Comparative Analysis of Coupling Chemistries

FeatureAmide Bond FormationClick Chemistry (CuAAC)
Bond Stability High, mimics peptide bondHigh, metabolically stable triazole ring
Reaction Conditions Generally mild, but can require anhydrous conditionsVery mild, often compatible with aqueous systems
Byproducts Can generate byproducts from coupling reagents, complicating purificationGenerally cleaner reactions, simplifying purification
Modularity Good, but requires specific functional groups (amine, carboxylic acid)Excellent, allows for modular assembly from alkyne and azide building blocks
Biocompatibility Not bio-orthogonalBio-orthogonal, can be used in biological systems

Validation and Characterization: Ensuring a Functional PROTAC

The synthesis of a PROTAC is only the first step. Rigorous validation is essential to confirm its ability to induce the degradation of the target protein.

Protocol 3: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels in cells treated with a synthesized PROTAC.[4][13]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Advanced Validation Techniques

Beyond Western blotting, a suite of biophysical and cellular assays can provide a more comprehensive understanding of PROTAC function:

  • Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[14]

  • Ubiquitination Assays: These assays, which can include Western blotting for ubiquitinated proteins or in-vitro ubiquitination reactions, confirm that the PROTAC is inducing the ubiquitination of the POI.[13]

  • Mass Spectrometry-based Proteomics: This powerful technique can provide an unbiased, global view of protein degradation, confirming the selectivity of the PROTAC and identifying potential off-target effects.[13]

Conclusion

The successful coupling of an E3 ubiquitin ligase ligand to a POI ligand is a foundational step in the development of effective PROTACs. By understanding the principles behind the primary coupling chemistries—amide bond formation and click chemistry—and by employing rigorous validation protocols, researchers can confidently synthesize and characterize novel protein degraders. The choice of synthetic strategy will depend on the specific molecular architecture of the ligands and the desired properties of the final PROTAC. A well-designed and executed coupling protocol, coupled with thorough biological evaluation, is paramount to advancing the exciting field of targeted protein degradation.

References

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  • A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Traditional Amide vs. Click Chemistry - Benchchem. (n.d.).
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  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Publishing. (n.d.).
  • An In-Depth Technical Guide to the E3 Ligase Ligand-Linker Conjugate EN106 and its PROTAC Derivatives - Benchchem. (n.d.).
  • (PDF) Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - ResearchGate. (2025-11-13).
  • Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - NIH. (n.d.).
  • E3 Ligase Ligands for PROTAC - BOC Sciences. (n.d.).

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Application Notes and Protocols for In Vitro Assay Setup Using Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Bioactive Compound

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a synthetic organic molecule featuring a bromopyrimidine moiety linked to a piperidine-4-carboxylate core. Such heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently serving as building blocks for potent and selective modulators of various protein targets, notably protein kinases and G-protein coupled receptors (GPCRs).[1][2][3][4] The bromine atom on the pyrimidine ring, for instance, can serve as a key interaction point within a protein's binding pocket or as a handle for further chemical modification.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to identify the cellular target(s) of this compound, confirm its engagement with the target, and characterize its functional consequences. Our approach is designed to be systematic, moving from broad, target-agnostic methods to specific, hypothesis-driven functional assays. This strategy ensures a high degree of scientific rigor and provides a clear path for elucidating the compound's mechanism of action.

We will detail three key experimental stages:

  • Target Engagement Confirmation: Utilizing the Cellular Thermal Shift Assay (CETSA®) to confirm that the compound directly interacts with a protein target within a complex cellular environment.

  • Biochemical Potency Determination: Focusing on a direct, in vitro kinase inhibition assay as a primary hypothesis, given the prevalence of the compound's structural motifs in kinase inhibitors.[1]

  • Cellular Functional Response: Measuring the modulation of a downstream signaling pathway, such as ERK phosphorylation, which is a common node for both kinase and GPCR signaling.[5][6]

Part 1: Target Engagement in Intact Cells - The Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: The "Why" Behind the "How"

Before investing significant resources in specific functional assays, it is paramount to confirm that this compound physically binds to a protein target in its native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells or even tissues.[7][8][9][10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.[7][8] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," indicating direct binding.[9][10] This label-free approach is invaluable as it accounts for cell permeability, potential efflux, and intracellular metabolism, providing physiologically relevant evidence of target interaction.[8]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Quantification cluster_analysis Data Analysis cell_culture 1. Culture Cells to Confluence compound_treatment 2. Treat Cells with Compound (or Vehicle Control) cell_culture->compound_treatment heating 3. Heat Cell Suspensions (Temperature Gradient) compound_treatment->heating lysis 4. Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble vs. Aggregated Proteins (Centrifugation) lysis->centrifugation quantification 6. Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifugation->quantification melting_curve 7. Plot Melting Curves & Determine Tm Shift quantification->melting_curve

Caption: CETSA experimental workflow for determining target engagement.

Detailed Protocol: CETSA for Target Engagement

This protocol is optimized for a Western blot readout.

Materials:

  • Cell Line: A human cell line relevant to the anticipated therapeutic area (e.g., A549 lung carcinoma for oncology).

  • This compound: Prepare a 10 mM stock in DMSO. Note the compound's solubility; it is slightly soluble in water.[12]

  • Culture Medium: Appropriate for the chosen cell line.

  • PBS (Phosphate-Buffered Saline): pH 7.4.

  • Protease and Phosphatase Inhibitor Cocktails.

  • Lysis Buffer: PBS with protease/phosphatase inhibitors.

  • Primary Antibody: Specific to the putative protein target.

  • Secondary Antibody: HRP-conjugated.

  • Chemiluminescence Substrate.

Procedure:

  • Cell Culture: Seed cells in a T-75 flask and grow to ~80-90% confluency.

  • Compound Treatment:

    • Harvest cells and resuspend in fresh culture medium at a density of 10-20 x 10^6 cells/mL.

    • In separate tubes, treat cell suspensions with this compound (e.g., at a final concentration of 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).

  • Cell Lysis:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant (soluble fraction) and transfer to a new tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Prepare samples for SDS-PAGE, ensuring equal protein loading.

    • Perform Western blotting using a primary antibody against the protein of interest and an appropriate secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity of the non-heated control for both vehicle and compound-treated samples.

    • Plot the normalized intensity versus temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

ParameterVehicle (DMSO)Compound (10 µM)
Apparent Tm (°C)52.156.8
ΔTm (°C)-+4.7
Table 1: Example CETSA data showing thermal stabilization of a target protein.

Part 2: Direct Target Modulation - In Vitro Kinase Assay

Expertise & Experience: The "Why" Behind the "How"

The presence of a pyrimidine core in this compound strongly suggests potential activity as a kinase inhibitor.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A direct in vitro kinase assay using a purified recombinant enzyme and substrate is the gold standard for confirming inhibitory activity and determining potency (e.g., IC50).[13][14][15][16] This biochemical assay isolates the kinase and the inhibitor from the complexities of the cellular environment, providing a clean and direct measure of enzymatic inhibition. We will describe a common non-radioactive, luminescence-based assay format.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents 1. Prepare Reagents: - Kinase - Substrate - ATP - Compound Dilutions plate_setup 2. Add Kinase, Substrate, and Compound to Microplate reagents->plate_setup initiation 3. Initiate Reaction with ATP plate_setup->initiation incubation 4. Incubate at Room Temp initiation->incubation stop_reagent 5. Add Detection Reagent (Stops reaction & generates signal) incubation->stop_reagent luminescence 6. Read Luminescence stop_reagent->luminescence ic50_curve 7. Plot Dose-Response Curve & Calculate IC50 luminescence->ic50_curve MAPK_Pathway RTK Receptor Tyrosine Kinase (or GPCR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription, Cell Proliferation, etc. ERK->Transcription Nuclear Translocation

Caption: Simplified schematic of the MAPK/ERK signaling pathway.

Detailed Protocol: AlphaScreen™ SureFire™ p-ERK1/2 Assay

This protocol is designed for adherent cells in a 96-well format.

Materials:

  • Cell Line: A cell line known to have an active MAPK pathway (e.g., HeLa or A549).

  • This compound: Serial dilutions.

  • Growth Factor: e.g., EGF or FGF, to stimulate the pathway.

  • Serum-free Medium.

  • AlphaScreen™ SureFire™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer).

  • White, Opaque 96-well CultuPlates.

Procedure:

  • Cell Seeding: Seed 20,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal p-ERK levels. [5]3. Compound Treatment: Add the desired concentrations of this compound to the wells and pre-incubate for 1-2 hours.

  • Stimulation: Add a growth factor (e.g., EGF at a final concentration that gives ~80% of the maximal response) to all wells except the unstimulated controls. Incubate for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Remove the medium from the wells.

    • Add 50 µL of the provided Lysis Buffer to each well and agitate on an orbital shaker for 10 minutes.

  • Detection:

    • Transfer 4 µL of lysate from each well to a 384-well ProxiPlate.

    • Prepare the Acceptor Mix and add 5 µL to each well containing lysate.

    • Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

    • Prepare the Donor Mix and add 2 µL to each well under subdued light.

    • Seal the plate, wrap in foil, and incubate for another 2 hours at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value for the inhibition of p-ERK signaling.

Conclusion and Forward Outlook

This application note has outlined a logical, three-tiered approach to the in vitro characterization of this compound. By first confirming target binding in a cellular context with CETSA, then quantifying direct biochemical potency with an in vitro kinase assay, and finally measuring the impact on a key cellular signaling pathway via a p-ERK assay, researchers can build a comprehensive and robust data package. This cascade provides a solid foundation for understanding the compound's mechanism of action, enabling informed decisions for further preclinical development.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • StarProtocols. (n.d.). In vitro NLK Kinase Assay. [Link]

  • Li, X., et al. (2021). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ ERK Phosphorylation Assay Kit. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. [Link]

  • BMG LABTECH. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay. [Link]

  • National Center for Biotechnology Information. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • ResearchGate. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Pelago Bioscience. (n.d.). CETSA. [Link]

  • Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay. [Link]

  • National Center for Biotechnology Information. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Chemsrc.com. (2022). This compound. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • OUCI. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Methyl 1-(4-bromophenyl)piperidine-3-carboxylate. [Link]

  • PubChem. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Oakwood Chemical. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a key building block in contemporary drug discovery, featuring prominently in the synthesis of a variety of pharmacologically active agents. The strategic incorporation of the substituted pyrimidine moiety onto a piperidine scaffold imparts unique physicochemical properties that are often sought after in the development of novel therapeutics. This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate, detailing a robust and scalable protocol rooted in the principles of modern palladium-catalyzed cross-coupling chemistry. The methodologies presented herein are designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical guidance.

Synthetic Strategy: A Rationale for the Buchwald-Hartwig Amination

The formation of the C-N bond between the pyrimidine and piperidine rings is the cornerstone of this synthesis. While several methods for C-N bond formation exist, the Buchwald-Hartwig amination stands out as the most suitable for this transformation on a large scale due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2][3] This palladium-catalyzed cross-coupling reaction allows for the direct and efficient formation of the desired aryl amine from an aryl halide and an amine.

Our synthetic approach will, therefore, focus on the Buchwald-Hartwig amination of 2,5-dibromopyrimidine with methyl piperidine-4-carboxylate. The key challenge in this transformation is to achieve selective mono-amination at the more reactive 2-position of the pyrimidine ring, leaving the bromine atom at the 5-position intact for potential further diversification. The choice of catalyst, ligand, base, and solvent is critical to ensure high selectivity and yield.

Reaction Mechanism and Workflow

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,5-dibromopyrimidine, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The methyl piperidine-4-carboxylate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(HNR2)L2]+Br- Oxidative Addition Complex->Amine Coordination HNR2 Palladium-Amido Complex Ar-Pd(II)(NR2)L2 Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination Ar-Br 2,5-Dibromopyrimidine HNR2 Methyl piperidine-4-carboxylate Ar-NR2 Target Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Overview:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Charge Reactor with: - 2,5-Dibromopyrimidine - Methyl piperidine-4-carboxylate - Base (e.g., NaOtBu) - Pd Catalyst & Ligand Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Inert Inert Atmosphere (Nitrogen/Argon) Solvent->Inert Heating Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Isolate and Characterize Product Purification->Final_Product

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a large-scale synthesis and should be performed by trained personnel in a suitable chemical synthesis facility.

Materials and Equipment:

Reagent/MaterialCAS NumberMolecular FormulaQuantity (per mole of limiting reagent)Notes
2,5-Dibromopyrimidine32779-36-3C₄H₂Br₂N₂1.0 equivLimiting reagent
Methyl piperidine-4-carboxylate1126-09-6C₇H₁₃NO₂1.1 equiv
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄Pd0.02 equiv (2 mol%)Catalyst precursor
Xantphos161265-03-8C₃₉H₃₂OP₂0.04 equiv (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO1.4 equivBase
Anhydrous Toluene108-88-3C₇H₈~10 L/molSolvent
Ethyl Acetate141-78-6C₄H₈O₂For extraction
Saturated aqueous NaCl (Brine)N/ANaClFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄For drying
Silica Gel7631-86-9SiO₂For chromatography

Equipment:

  • Glass-lined reactor with overhead stirrer, temperature control, and inert gas inlet/outlet

  • Addition funnel

  • Condenser

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, add 2,5-dibromopyrimidine (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous toluene (~5 L/mol of limiting reagent) to the reactor.

  • Amine Addition: In a separate vessel, dissolve methyl piperidine-4-carboxylate (1.1 equiv) in anhydrous toluene (~5 L/mol of limiting reagent). Transfer this solution to the addition funnel and add it dropwise to the stirred reactor contents over 30-60 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2,5-dibromopyrimidine) is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Safety Considerations

  • 2,5-Dibromopyrimidine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled with care.[7] Avoid inhalation of dust.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a dry, inert atmosphere and wear appropriate PPE.

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrimidine, piperidine, and methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

  • Purity (HPLC): The purity of the final product should be determined by high-performance liquid chromatography (HPLC).

Conclusion

The Buchwald-Hartwig amination provides a reliable and scalable method for the synthesis of this compound. The protocol detailed in this application note, with careful control of reaction parameters and adherence to safety precautions, will enable the efficient production of this important building block for drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses; John Wiley & Sons, Inc.: New York, NY, USA.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2,5-Dibromopyridine Safety Data Sheet. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the purification of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. The unique structure of this molecule, featuring a basic piperidine nitrogen, an electron-deficient bromopyrimidine ring, and a hydrolyzable methyl ester, presents a specific set of purification challenges that this guide will address in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The synthesis, typically a nucleophilic aromatic substitution (SNAr) between a di-halogenated pyrimidine (like 2,5-dibromopyrimidine) and methyl piperidine-4-carboxylate, can result in several predictable impurities.[1][2] Understanding these is the first step to developing a robust purification strategy.[3]

  • Unreacted Starting Materials: Residual 2,5-dibromopyrimidine and methyl piperidine-4-carboxylate.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis, especially during aqueous workups or on acidic silica gel, forming the more polar 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid.[4][5][6]

  • Side-Products: Over-reaction or side reactions inherent to pyrimidine chemistry can lead to unexpected byproducts.[7]

  • Reagent-Related Impurities: Byproducts from bases or solvents used in the reaction can co-elute with the product.[1]

Q2: My compound is streaking or "tailing" significantly on my silica TLC plate. What is causing this?

A2: This is a classic issue when working with basic compounds like piperidines on standard silica gel.[8] Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites via an acid-base interaction, causing the compound to move unevenly up the plate, resulting in a streak or "tail" rather than a compact spot.[9][10] This interaction not only ruins chromatographic separation but can also catalyze the degradation of sensitive molecules.[11]

Q3: What are the recommended analytical methods for assessing the final purity of my compound?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-bearing impurities.

  • LC-MS: Ideal for detecting trace-level impurities and confirming the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. For this basic compound, a reverse-phase C18 column is common, but peak tailing can still be an issue. Using a mobile phase with a modifier like formic acid or trifluoroacetic acid (for MS compatibility) or using specialized columns with low silanol activity can provide better peak shape.[12]

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound. However, its chemical nature necessitates a carefully optimized protocol.

Issue 1: Poor Separation, Peak Tailing, or Irreversible Adsorption

This is the most frequent problem, directly linked to the basic piperidine nitrogen's interaction with acidic silica gel.[9][10]

Root Cause Analysis: The lone pair on the piperidine nitrogen is readily protonated by the acidic silanol groups on the silica surface. This strong ionic interaction leads to a non-ideal equilibrium between the stationary and mobile phases, causing significant peak tailing and, in severe cases, irreversible binding of the product to the column.[10]

Solutions:

  • Use a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[9]

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane).[10] The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: For more polar solvent systems like Dichloromethane/Methanol, using a 1-2% solution of 7N ammonia in methanol can be effective.[8]

  • Switch the Stationary Phase: If tailing persists, consider an alternative stationary phase.

    • Neutral or Basic Alumina: These are less acidic than silica and can be an excellent choice for purifying basic compounds.[9]

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a TEA solution before packing the column.[11]

Experimental Protocol: Optimized Flash Column Chromatography
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude product in dichloromethane.

    • On a TLC plate, spot the crude material and test various solvent systems. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.

    • Crucially, prepare your TLC solvents with 0.5% TEA. For example, for a 20% EtOAc/Hexane system, prepare it as 20 mL EtOAc + 80 mL Hexane + 0.5 mL TEA.

    • The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.[1]

  • Column Packing:

    • Select an appropriate column size (a sample load of 1-5% of the silica mass is typical).[9]

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane + 0.5% TEA).

    • Wet-pack the column, ensuring a flat and compact bed. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully layer this powder on top of the packed column.[10] This technique prevents solvent-related band broadening and improves resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, carefully adding solvent to the top of the column.

    • If a gradient is needed, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC (using a UV lamp for visualization, as the pyrimidine ring is UV active).[10]

  • Product Isolation:

    • Combine the pure fractions, identified by TLC.

    • Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like dichloromethane or toluene can help remove residual TEA.

ParameterRecommendationRationale
Stationary Phase Silica GelCost-effective and widely available.
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing.[9][10]
Solvent System (Start) Ethyl Acetate / HexanesGood balance of polarity for this class of compound.
Target Product Rf 0.25 - 0.35Provides optimal separation from impurities.[1]
Sample Loading Dry LoadingLeads to sharper bands and better resolution.[10]
Visualization: Chromatography Troubleshooting Workflow

G start Crude Product Analysis by TLC tailing Observe Streaking or Tailing? start->tailing separation Good Separation (ΔRf > 0.2)? tailing->separation No add_tea Add 0.5-1% TEA to Eluent tailing->add_tea Yes proceed_col Proceed with Column Chromatography separation->proceed_col Yes change_solvent Change Solvent System (e.g., DCM/MeOH) separation->change_solvent No re_tlc Re-run TLC with TEA add_tea->re_tlc re_tlc->separation change_stationary Consider Alumina or Deactivated Silica re_tlc->change_stationary Still Poor Separation change_solvent->re_tlc

Caption: Decision tree for optimizing column chromatography conditions.

Issue 2: Suspected On-Column Degradation (Hydrolysis)

If you observe a new, very polar spot on your TLC after chromatography that wasn't in the crude mixture, you may be experiencing hydrolysis of the methyl ester to the corresponding carboxylic acid.

Root Cause Analysis: While silica gel is generally considered a mild acid, the prolonged exposure of the ester to the silica surface, potentially in the presence of trace water from solvents or the reaction workup, can catalyze hydrolysis.[5] The resulting carboxylic acid is much more polar and may not elute from the column under normal conditions.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents for your chromatography.

  • Minimize Residence Time: Run the column as quickly as is reasonable without sacrificing separation.

  • Switch to Recrystallization: If hydrolysis is a persistent issue, recrystallization is a non-chromatographic method that avoids this problem.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization can be an excellent method for final purification, especially if the crude product is already of moderate purity (>85%).

Issue 1: Compound "Oils Out" Instead of Crystallizing

This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[13]

Solutions:

  • Re-heat and Add Solvent: Heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level, then allow it to cool more slowly.[13][14]

  • Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, which encourages the formation of an ordered crystal lattice.[15]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[14]

Issue 2: No Crystal Formation Upon Cooling

This happens when the solution is not sufficiently supersaturated or when nucleation is kinetically slow.

Solutions:

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[14]

    • Scratching: As described above, scratching the flask can create nucleation sites.[14]

  • Increase Concentration: Carefully evaporate some of the solvent under a stream of nitrogen or by gentle heating to increase the compound's concentration, then attempt to cool again.

  • Cool to a Lower Temperature: Once the flask has reached room temperature, placing it in an ice bath or even a freezer can decrease the solubility further to promote crystallization.[14]

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.[15][16] A co-solvent system (e.g., Ethanol/Water or EtOAc/Hexanes) can also be effective.[9]

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[14]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[15]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualization: General Recrystallization Workflow

G cluster_purification Recrystallization Process dissolve Dissolve Impure Solid in Minimum Hot Solvent cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry

Caption: Step-by-step workflow for purification by recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
  • BenchChem. (n.d.).
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  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • CONICET. (n.d.).
  • ACS Publications. (2021).
  • PubMed Central (PMC). (n.d.).
  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2014).
  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (2025).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025).
  • European Patent Office. (1985).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (2025).
  • chemsrc.com. (2022). methyl 1-(5-bromopyrimidin-2-yl)
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ChemUniverse. (n.d.). METHYL 1-(5-BROMOPYRIMIDIN-2-YL)
  • YouTube. (2020).
  • University lecture notes. (n.d.). 10. Pyrimidines.
  • BenchChem. (2025).
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Advanced ChemBlocks. (n.d.). Methyl 1-(5-Bromopyrimidin-2-yl)
  • Oakwood Chemical. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BLDpharm. (n.d.). 914347-01-6|Methyl 1-(5-bromopyrimidin-2-yl)

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Technical Support Center: Optimizing Reaction Yield of CAS 914347-01-6 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a critical step for its use as a versatile building block, notably as a PROTAC linker. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. Achieving high yield and purity can be challenging due to potential side reactions and the need for precise control over reaction parameters. This guide provides a comprehensive resource to navigate these challenges, grounded in established chemical principles and field-proven insights.

Core Synthesis Workflow

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a dihalogenated pyrimidine with methyl piperidine-4-carboxylate. The following workflow outlines the key steps:

reagents Starting Materials: - 2,5-Dibromopyrimidine - Methyl Piperidine-4-carboxylate - Base (e.g., K2CO3, DIPEA) - Solvent (e.g., DMF, DMSO) reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction 1. Reaction Setup workup Aqueous Work-up reaction->workup 2. Quenching & Extraction purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 3. Isolation of Crude Product product Final Product: This compound purification->product 4. Final Product Isolation

Caption: General experimental workflow for the synthesis of CAS 914347-01-6.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,5-Dibromopyrimidine

  • Methyl piperidine-4-carboxylate

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyrimidine (1.0 eq). Dissolve it in anhydrous DMF or DMSO.

  • Addition of Reagents: Add methyl piperidine-4-carboxylate (1.0-1.2 eq) to the solution, followed by the addition of a base such as K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction shows very little to no conversion of the starting materials. What could be the cause?

A: Low or no product formation is a common issue that can stem from several factors:

  • Insufficient Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyrimidine often requires elevated temperatures to overcome the activation energy. If you are running the reaction at a lower temperature, consider gradually increasing it while monitoring for product formation and potential decomposition.

  • Inactive Reagents:

    • Base: The base might be old or have absorbed moisture, rendering it less effective. Use a freshly opened or properly stored anhydrous base.

    • Solvent: The presence of water in the solvent can interfere with the reaction. Ensure you are using a dry, anhydrous solvent.

  • Poor Nucleophilicity: While methyl piperidine-4-carboxylate is a reasonably good nucleophile, its reactivity can be hampered. Ensure the base is strong enough to facilitate the reaction, either by deprotonating the piperidine (if a salt is used) or by scavenging the HBr formed.

Optimization Strategies:

ParameterRecommendationRationale
Temperature Gradually increase in 10-20 °C increments.To overcome the activation energy barrier of the SNAr reaction.
Base Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.A stronger base can more effectively facilitate the nucleophilic attack.
Solvent Switch to a more polar aprotic solvent like DMSO.DMSO is known to accelerate SNAr reactions by better solvating the cationic species and leaving the nucleophile more "naked" and reactive.[1]

Issue 2: Formation of a Di-substituted Byproduct

Q: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the di-substituted product. How can I minimize this?

A: The formation of a di-substituted byproduct, where both bromine atoms on the pyrimidine ring are replaced by the piperidine moiety, is a common side reaction. This occurs when the mono-substituted product reacts further with another equivalent of the nucleophile.

start 2,5-Dibromopyrimidine mono Desired Mono-substituted Product (CAS 914347-01-6) start->mono + 1 eq. Nucleophile di Di-substituted Byproduct mono->di + 1 eq. Nucleophile (Side Reaction) nucleophile Methyl piperidine-4-carboxylate

Caption: Reaction pathway showing the formation of the di-substituted byproduct.

Strategies to Enhance Regioselectivity and Minimize Di-substitution:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0 to 1.1 equivalents) of methyl piperidine-4-carboxylate. This limits the availability of the nucleophile for the second substitution.

  • Lower Reaction Temperature: Higher temperatures can favor the less selective di-substitution. Once the initial mono-substitution is observed, consider if lowering the temperature can still drive the reaction to completion while minimizing the formation of the di-substituted product.

  • Slow Addition of the Nucleophile: Adding the piperidine derivative slowly (dropwise) to the reaction mixture can help maintain a low concentration of the nucleophile, thus favoring the mono-substitution.

Issue 3: Poor Regioselectivity (Substitution at the 5-position)

Q: I am getting a mixture of isomers, with some substitution occurring at the 5-position instead of the desired 2-position. How can I improve the regioselectivity?

A: The regioselectivity of nucleophilic aromatic substitution on dihalopyrimidines is influenced by the electronic properties of the pyrimidine ring. In 2,5-dibromopyrimidine, the 2-position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the 5-position. However, reaction conditions can influence this selectivity.

  • Understanding the Regioselectivity: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the adjacent carbon atoms (positions 2, 4, and 6) more electrophilic. The 2-position is flanked by two nitrogen atoms, making it highly activated for nucleophilic attack.[2]

Tips for Improving Regioselectivity:

  • Choice of Leaving Group: If starting from a mixed dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine), the chlorine at the 2-position is generally more labile than the bromine at the 5-position in SNAr reactions.

  • Reaction Temperature: As with di-substitution, lower temperatures generally favor higher selectivity.

  • Catalyst/Additive: In some cases, the use of a Lewis acid or other additives can influence the regioselectivity of SNAr reactions, although this is less common for simple amine additions.

Issue 4: Difficult Purification

Q: The crude product is difficult to purify, and I am getting low recovery after column chromatography. What can I do?

A: Purification challenges often arise from the presence of closely eluting impurities or a product that is not stable on silica gel.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and often provides higher purity than chromatography.

    • Acid-Base Extraction: The piperidine nitrogen in your product is basic. You can potentially use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. Then, basify the aqueous layer and extract the product back into an organic solvent.

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography to improve the separation between your product and impurities.

    • TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC in various solvent systems to find the optimal conditions for separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Both inorganic bases like potassium carbonate (K₂CO₃) and organic bases like N,N-Diisopropylethylamine (DIPEA) are commonly used. K₂CO₃ is often preferred for its low cost and ease of removal during work-up. DIPEA is a non-nucleophilic base that is soluble in organic solvents and can be a good choice if you are having solubility issues with K₂CO₃. The choice of base may require some optimization for your specific reaction conditions.

Q2: Can I use a different solvent?

A2: Yes, other polar aprotic solvents such as acetonitrile (MeCN) or 1,4-dioxane can be used. The choice of solvent can influence the reaction rate and solubility of the reagents. DMF and DMSO are generally good choices for SNAr reactions due to their high polarity and ability to accelerate the reaction.[1]

Q3: How can I be sure about the structure of my final product and any byproducts?

A3: A combination of analytical techniques should be used to confirm the structure of your product and identify any impurities. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the substituents on the pyrimidine ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q4: Is it possible to perform this reaction at room temperature?

A4: While some highly activated SNAr reactions can proceed at room temperature, the reaction of 2,5-dibromopyrimidine with methyl piperidine-4-carboxylate typically requires heating to achieve a reasonable reaction rate and yield.

Q5: What are the safety precautions I should take when running this reaction?

A5: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. The solvents used (DMF, DMSO) have specific health and safety considerations, so consult their Safety Data Sheets (SDS) before use.

References

  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. (URL not available)
  • Application Notes and Protocols for the Bromination of Pyrimidine Rings - Benchchem. (URL not available)
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL not available)
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchG
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH. (URL not available)
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC - NIH. (URL not available)
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. ([Link])

  • Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. ([Link])

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchG
  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. (URL not available)
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole - Benchchem. (URL not available)
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem. (URL not available)
  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. ([Link])

  • nucleophilic aromatic substitutions - YouTube. ([Link])

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. ([Link])

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (URL not available)
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ([Link])

  • A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • Alkylation Strategy on piperidine‐4 carboxylate - ResearchG
  • This compound. ([Link])

  • Synthesis of 2-Amino-5-bromopyridine - ResearchG
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. ([Link])

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. ([Link])

  • Aromatic Nucleophilic Substitution - Fisher Scientific. ([Link])

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. ([Link])

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ([Link])

  • An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles | Request PDF - ResearchG
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. ([Link])

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. ([Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. ([Link])

  • Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives - Google P
  • Process for the synthesis of bisphenol - Google P
  • Novel imidazole-silane compounds, process for producing the same, and metal surface finishing agent containing the same - Google P

Sources

Technical Support Center: 5-Bromopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-bromopyrimidine, and what are its limitations?

The most prevalent method for synthesizing 5-bromopyrimidine is through the direct electrophilic bromination of the pyrimidine ring.[1] Due to the electron-deficient nature of the pyrimidine ring, this reaction can be more challenging than with electron-rich aromatic systems.[1] Consequently, electrophilic attack occurs preferentially at the C-5 position, which is the least electron-deficient site on the ring.[1]

Commonly, this is achieved by reacting pyrimidine (often as its hydrochloride salt) with molecular bromine (Br₂) at elevated temperatures, frequently in an inert solvent like nitrobenzene.[1] While effective, this method can be harsh and sometimes lead to undesired side reactions, impacting yield and purity.

Q2: I'm observing a significant amount of a di-brominated byproduct in my reaction. What is happening and how can I prevent it?

The formation of a di-brominated species, such as 2,5-dibromopyrimidine or 4,5-dibromopyrimidine, is a classic example of over-bromination.

  • Causality: This side reaction occurs when the reaction conditions are too harsh or when there is an excess of the brominating agent. The initial product, 5-bromopyrimidine, can undergo a second bromination, particularly at elevated temperatures. The electron-withdrawing effect of the first bromine atom deactivates the ring, but forcing conditions can still lead to a second substitution.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the pyrimidine substrate. A slight excess of the brominating agent is often used to drive the reaction to completion, but a large excess should be avoided.

    • Temperature Management: High temperatures favor over-bromination. It is crucial to maintain the reaction temperature within the recommended range for the specific protocol.

    • Controlled Addition: Instead of adding the brominating agent all at once, a slow, dropwise addition can help to maintain a low instantaneous concentration, thus minimizing the chance of a second bromination event.[1]

Q3: My yield is lower than expected, and I've identified the starting pyrimidine in my crude product. What could be the cause of this debromination?

The presence of the starting pyrimidine in your final product mix is indicative of a debromination side reaction, also known as reductive dehalogenation.[2][3]

  • Causality: Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom.[2] This can be facilitated by certain reagents or reaction conditions that can generate radical species or hydrides. While less common during the primary bromination step, it can occur during workup or subsequent reaction steps if reducing agents are present.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: While not always standard for bromination, if debromination is a persistent issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of atmospheric components that might contribute to undesired radical pathways.

    • Workup Conditions: During the workup, avoid using reagents that have reducing properties unless they are specifically intended for quenching excess bromine and their effects on the product are known.

    • Catalyst Choice (in subsequent reactions): If the 5-bromopyrimidine is used in subsequent palladium-catalyzed cross-coupling reactions, debromination can be a significant side reaction.[4] In such cases, careful selection of the palladium catalyst, ligands, and reaction conditions is crucial to favor the desired coupling over reductive dehalogenation.

Q4: I've noticed an unexpected peak in my mass spectrometry analysis that suggests the addition of an oxygen atom. Could this be N-oxidation?

Yes, the formation of a pyrimidine N-oxide is a possible side reaction, especially when using certain oxidizing brominating agents or in the presence of peroxidic impurities.

  • Causality: The nitrogen atoms in the pyrimidine ring are nucleophilic and can be oxidized to N-oxides.[5] While molecular bromine itself is not a strong oxidizing agent for this transformation, other reagents or conditions can promote it. For example, the use of peracids or hydrogen peroxide in conjunction with a halogen source can lead to N-oxidation.[5]

  • Troubleshooting & Prevention:

    • Choice of Brominating Agent: If N-oxidation is a suspected side reaction, consider using a milder and more specific brominating agent like N-bromosuccinimide (NBS) instead of harsher bromine-based systems.

    • Reagent Purity: Ensure that solvents and reagents are free from peroxidic impurities, which can act as oxidants.

    • Reaction Conditions: Avoid unnecessarily high temperatures, which can promote side reactions in general, including oxidation.

Q5: My reaction mixture is showing signs of ring-opening or significant degradation, especially during workup. What could be causing this hydrolysis?

Hydrolysis of the pyrimidine ring or the carbon-bromine bond can occur under certain conditions, leading to a complex mixture of byproducts and a lower yield of the desired 5-bromopyrimidine.

  • Causality: The pyrimidine ring can be susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Under strongly acidic or basic aqueous conditions, especially at elevated temperatures during workup, water or hydroxide ions can act as nucleophiles, leading to the formation of hydroxypyrimidines or even ring-opened products.[6][7]

  • Troubleshooting & Prevention:

    • pH Control During Workup: Carefully neutralize the reaction mixture. Avoid exposure to strong acids or bases for prolonged periods.

    • Temperature of Workup: Perform aqueous workup steps at room temperature or below to minimize the rate of potential hydrolysis reactions.

    • Solvent Choice: Using a non-aqueous workup, if feasible for the specific reaction, can eliminate the risk of hydrolysis.

Troubleshooting Guides

Problem 1: Low Yield of 5-Bromopyrimidine
Symptom Potential Cause Recommended Action
Significant amount of unreacted pyrimidineIncomplete reaction- Increase reaction time. - Ensure the reaction temperature is at the optimal level. - Verify the quality and stoichiometry of the brominating agent.
Formation of multiple, difficult-to-separate spots on TLCMultiple side reactions (over-bromination, N-oxidation, etc.)- Lower the reaction temperature. - Use a milder brominating agent (e.g., NBS). - Control the addition rate of the brominating agent.
Product loss during purificationSub-optimal purification technique- For recrystallization, ensure the correct solvent system and cooling rate are used. - For column chromatography, select an appropriate solvent system to achieve good separation.
Problem 2: Poor Purity of 5-Bromopyrimidine
Symptom Potential Cause Recommended Action
Presence of di-brominated impuritiesOver-bromination- Reduce the equivalents of the brominating agent. - Lower the reaction temperature.
Presence of starting materialDebromination or incomplete reaction- If incomplete, see "Low Yield" table. - If debromination, review workup conditions for reducing agents.
Discoloration of the final productImpurities or degradation- Ensure thorough removal of the solvent used in the reaction (e.g., nitrobenzene). - Consider an additional purification step, such as a charcoal treatment followed by filtration.

Experimental Protocols

Protocol 1: Direct Bromination of Pyrimidine

This protocol is a general guideline for the direct bromination of pyrimidine.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, suspend pyrimidine hydrochloride in an inert solvent such as nitrobenzene.

  • Heating: Heat the suspension to 125-135 °C with vigorous stirring.

  • Bromine Addition: Once the temperature has stabilized, add molecular bromine (Br₂) dropwise via the dropping funnel over a period of 30-90 minutes. Maintain a steady reaction rate.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 125-135 °C for an additional 2-6 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromopyrimidine by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol offers a milder alternative to direct bromination with Br₂.[1]

  • Reaction Setup: Dissolve the pyrimidine substrate in a polar aprotic solvent like acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (NBS) in one portion.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress.

  • Workup:

    • Once the reaction is complete, quench with water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions Pyrimidine Pyrimidine DesiredProduct 5-Bromopyrimidine Pyrimidine->DesiredProduct Desired Pathway N_Oxide Pyrimidine N-Oxide Pyrimidine->N_Oxide Side Reaction BrominatingAgent Brominating Agent (e.g., Br₂ or NBS) DesiredProduct->Pyrimidine Side Reaction DiBromo Di-bromopyrimidine DesiredProduct->DiBromo Side Reaction Hydroxypyrimidine Hydroxypyrimidine/ Ring-Opened Products DesiredProduct->Hydroxypyrimidine Side Reaction OverBromination Over-bromination OverBromination->DiBromo Debromination Debromination (Reductive Dehalogenation) Debromination->Pyrimidine N_Oxidation N-Oxidation N_Oxidation->N_Oxide Hydrolysis Hydrolysis Hydrolysis->Hydroxypyrimidine ExcessAgent Excess Brominating Agent / High Temp. ExcessAgent->OverBromination ReducingConditions Reducing Conditions (Workup/Catalysis) ReducingConditions->Debromination OxidizingConditions Oxidizing Conditions/ Impurities OxidizingConditions->N_Oxidation AqueousAcidBase Aqueous Acid/Base (Workup) AqueousAcidBase->Hydrolysis

Caption: Key side reactions in 5-bromopyrimidine synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue in 5-Bromopyrimidine Synthesis Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Identify Identify Major Impurity/Problem Analyze->Identify OverBrom Over-bromination (Di-bromo product present) Identify->OverBrom Di-bromo impurity Debrom Debromination (Starting material present) Identify->Debrom Starting material Incomplete Incomplete Reaction (Starting material present) Identify->Incomplete Starting material Other Other Impurities (N-oxide, Hydrolysis) Identify->Other Other peaks ActionOverBrom - Reduce brominating agent - Lower temperature - Slow addition OverBrom->ActionOverBrom ActionDebrom - Check workup for reducing agents - Use inert atmosphere Debrom->ActionDebrom ActionIncomplete - Increase reaction time/temp - Check reagent quality Incomplete->ActionIncomplete ActionOther - Use milder conditions (NBS) - Control workup pH/temp Other->ActionOther

Caption: Troubleshooting workflow for 5-bromopyrimidine synthesis.

References

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(33), 4345-4348. Available at: [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(33). Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Ye, S., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(16), 4998. Available at: [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 63(12), 3500-3505. Available at: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. Available at: [Link]

  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507. Available at: [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 63(12). Available at: [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Comprehensive Organic Functional Group Transformations, 4, 429-459. Available at: [Link]

  • Phillips, R. R. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1489-1492. Available at: [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(33). Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Google Patents. (1994). US5371224A - Process for preparing 2,5-dibromopyrimidine.
  • Jovanovic, M. V., & Paudler, W. W. (1982). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 47(16), 3076-3081. Available at: [Link]

  • Zhang, J., et al. (2020). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 49(48), 17617-17621. Available at: [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 566-570. Available at: [Link]

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Tour, J. M., & Lamba, J. J. S. (1995). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 60(17), 5450-5452. Available at: [Link]

  • Seed, A. J., & Toyne, K. J. (2002). 2,5-Dibromopyridine as a key building block in the synthesis of 2,5-disubstituted pyridine-based liquid crystals. Liquid Crystals, 29(10), 1337-1348. Available at: [Link]

  • Kofler, M., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 13(16), 4080. Available at: [Link]

  • Agrawal, P., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS Genetics, 17(11), e1009897. Available at: [Link]

  • El-Bissati, K., et al. (2018). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. Journal of Virology, 92(22), e00941-18. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No. 914347-01-6). Understanding the chemical liabilities of this molecule is critical for designing robust synthetic routes, ensuring analytical accuracy, and developing stable formulations.

I. Introduction to the Molecule and its Stability Profile

This compound is a heterocyclic compound featuring three key structural motifs that influence its stability: a bromopyrimidine ring , a piperidine ring , and a methyl ester . Each of these presents potential degradation pathways under common laboratory and storage conditions. The pyrimidine ring can be sensitive to pH and light, the piperidine ring is susceptible to oxidation, and the methyl ester is prone to hydrolysis.[1][2] This guide is designed to help you anticipate and troubleshoot these issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation risks for this compound? A1: The three most significant risks are:

  • Hydrolysis: The methyl ester group can be cleaved under acidic or basic conditions to form the corresponding carboxylic acid and methanol. This is often the most common degradation pathway encountered during aqueous workups or in protic solvents.[3]

  • Oxidation: The nitrogen atoms in the piperidine and pyrimidine rings are potential sites for oxidation, which can lead to the formation of N-oxides. The piperidine ring itself can also undergo oxidative degradation.[2][4]

  • Photodegradation: Brominated aromatic systems, like the 5-bromopyrimidine moiety, can be susceptible to degradation upon exposure to UV or even ambient light, potentially leading to debromination or other complex reactions.[5][6]

Q2: How should I properly store this compound to ensure long-term stability? A2: For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a freezer, ideally under an inert atmosphere (e.g., argon or nitrogen).[7] Avoid storing it in solution for extended periods. If stock solutions are necessary, use a dry, aprotic solvent like DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -20°C or below.[8]

Q3: I'm seeing a new, more polar spot on my TLC/peak in my LC-MS after an aqueous workup. What is it likely to be? A3: The most probable cause is the hydrolysis of the methyl ester to the carboxylic acid. The resulting carboxylate is significantly more polar and will typically have a shorter retention time in reverse-phase HPLC or a lower Rf value on a TLC plate. To confirm, you can analyze the sample by LC-MS and look for a mass corresponding to the loss of a methyl group (-14 Da difference from the parent mass).

Q4: Can the bromine atom be displaced during my reaction? A4: While the C-Br bond on the pyrimidine ring is relatively stable, it can participate in certain reactions, such as transition metal-catalyzed cross-coupling reactions. Under harsh nucleophilic or reductive conditions, displacement or debromination is possible. If you suspect this is occurring, use analytical techniques like mass spectrometry to check for the absence of the characteristic bromine isotope pattern in your product.

III. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

TroubleshootingWorkflow cluster_conditions Potential Stress Factors start Unexpected Experimental Result (e.g., low yield, new peaks) check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity review_conditions 2. Review Experimental Conditions check_purity->review_conditions ph_check pH (Acidic/Basic?) review_conditions->ph_check temp_check Temperature (Elevated?) review_conditions->temp_check light_check Light Exposure (UV/Ambient?) review_conditions->light_check oxidant_check Oxidants Present? (Air, Peroxides) review_conditions->oxidant_check hydrolysis Diagnosis: Hydrolysis (Ester -> Carboxylic Acid) ph_check->hydrolysis temp_check->hydrolysis oxidation Diagnosis: Oxidation (N-Oxide Formation) temp_check->oxidation photodegradation Diagnosis: Photodegradation (Debromination, etc.) light_check->photodegradation oxidant_check->oxidation solution_hydrolysis Solution: - Use non-aqueous workup - Maintain neutral pH - Use aprotic solvents hydrolysis->solution_hydrolysis solution_oxidation Solution: - Degas solvents - Work under inert atm. (N₂/Ar) - Add antioxidants (if compatible) oxidation->solution_oxidation solution_photodegradation Solution: - Protect reaction from light (foil) - Use amber glassware photodegradation->solution_photodegradation

Caption: General troubleshooting workflow for stability issues.

Problem 1: Purity of the compound decreases after purification by silica gel chromatography.

  • Symptom: You observe streaking on the TLC plate, and post-column HPLC analysis shows multiple peaks, including a new, more polar peak. The overall recovery is low.

  • Probable Cause: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester to the carboxylic acid. The polar carboxylic acid then interacts strongly with the silica, leading to streaking and poor recovery.

  • Recommended Solution:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification if the compound is sufficiently non-polar.

    • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is exposed to the stationary phase.

Problem 2: A reaction run overnight gives a lower yield and more impurities compared to a shorter reaction.

  • Symptom: A reaction appears complete by TLC after 4 hours, but allowing it to stir overnight at room temperature results in the appearance of new byproducts and a decrease in the desired product.

  • Probable Cause: This points to either thermal instability, oxidation, or photodegradation. If the reaction is open to the air, oxidation of the piperidine or pyrimidine rings is a strong possibility.[4] If the reaction is exposed to ambient lab light, photodegradation may be occurring.[5] Even at room temperature, prolonged exposure to certain solvents or reagents could accelerate degradation.

  • Recommended Solution:

    • Inert Atmosphere: Re-run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Light Protection: Wrap the reaction vessel in aluminum foil to protect it from light.

    • Temperature Control: If the reaction is exothermic, ensure it is properly cooled. Do not assume "room temperature" is benign over long periods.

    • Workup Immediately: Once the reaction is deemed complete by TLC or LC-MS, quench and work it up promptly. Do not let it stir unnecessarily.

IV. Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical liabilities of the molecule. Structure elucidation of degradation products requires techniques like LC-MS/MS and NMR.

DegradationPathways cluster_products Potential Degradation Products Parent Methyl 1-(5-bromopyrimidin-2-yl) piperidine-4-carboxylate Hydrolysis_Product 1-(5-bromopyrimidin-2-yl) piperidine-4-carboxylic acid Parent->Hydrolysis_Product Acid/Base Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product1 Piperidine N-Oxide Derivative Parent->Oxidation_Product1 Oxidation (O₂, Peroxides) Oxidation_Product2 Pyrimidine N-Oxide Derivative Parent->Oxidation_Product2 Oxidation (O₂, Peroxides) Photolysis_Product Debrominated Species Parent->Photolysis_Product Photolysis (UV Light, hν)

Caption: Predicted primary degradation pathways.

V. Experimental Protocols

Protocol 1: Forced Degradation Study (as per ICH Guidelines)

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[9]

ExperimentalWorkflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Soln. in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (0.1 M NaOH, RT) start->base Aliquot oxidative Oxidation (3% H₂O₂, RT) start->oxidative Aliquot thermal Thermal (Solid, 80°C) start->thermal Aliquot photo Photolytic (ICH Light Box) start->photo Aliquot control Control Sample (Stock Soln., protected from light, RT) start->control Aliquot analyze Analyze All Samples (HPLC-UV/MS) acid->analyze After set time points (e.g., 2, 8, 24h) base->analyze After set time points (e.g., 2, 8, 24h) oxidative->analyze After set time points (e.g., 2, 8, 24h) thermal->analyze After set time points (e.g., 2, 8, 24h) photo->analyze After set time points (e.g., 2, 8, 24h) control->analyze After set time points (e.g., 2, 8, 24h)

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.[11]

  • Stress Conditions: Set up separate reactions in clear glass vials for each condition. For photostability, also include a dark control wrapped in foil.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl. Place in a 60°C water bath.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature.[9]

    • Thermal Degradation: Place the solid compound in a vial in an 80°C oven.[11]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[5][12]

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including a non-degraded standard and a blank, by a stability-indicating HPLC-UV method. Use a mass spectrometer for peak identification.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical TemperatureDurationProbable Degradation Product
Acid Hydrolysis0.1 M - 1.0 M HClRoom Temp to 80°CUp to 7 daysCarboxylic Acid
Base Hydrolysis0.1 M - 1.0 M NaOHRoom TemperatureUp to 24 hoursCarboxylic Acid (as salt)
Oxidation3-30% H₂O₂Room TemperatureUp to 24 hoursN-Oxides
ThermalDry Heat40°C - 80°CVariableVarious
Photostability1.2 million lux-hours & 200 W-h/m²ControlledVariableDebrominated species, others
Source: Adapted from ICH Q1A(R2) and Q1B guidelines.[9][11][12]
VI. References
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from:

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from:

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Available from:

  • International Journal of Applied Research in Science, Computation and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. Available from:

  • MedCrave online. (2016). Forced Degradation Studies. Available from:

  • Taylor & Francis Online. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Available from:

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from:

  • ACS Publications. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from:

  • Chemguide. (n.d.). hydrolysis of esters. Available from:

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Available from:

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from:

  • BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Available from:

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from:

  • European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from:

  • BLDpharm. (n.d.). Methyl piperidine-4-carboxylate. Available from:

Sources

Technical Support Center: Overcoming Low Yield in Silica Gel Column Chromatography of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming low yield in silica gel column chromatography of piperidine compounds.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges researchers face when purifying piperidine-containing molecules. This guide provides in-depth troubleshooting strategies and detailed protocols to help you overcome low recovery and improve separation efficiency during silica gel column chromatography.

Understanding the Core Challenge: The Acid-Base Interaction

The primary obstacle in purifying piperidine compounds on standard silica gel is a strong acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.[1][2] Piperidine and its derivatives are basic, with the conjugate acid of piperidine having a pKa of approximately 11.1-11.2.[3][4]

This significant difference in acidity and basicity leads to a strong interaction where the acidic silanol groups can protonate the basic nitrogen of the piperidine. This forms a charged piperidinium salt that binds tightly—often irreversibly—to the negatively charged silica surface.[3][5] This strong adsorption is the root cause of several common issues:

  • Low Yield/Irreversible Adsorption: The product remains stuck to the column and cannot be eluted.[5][6]

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad peaks that are difficult to separate from impurities.[6][7]

  • On-Column Degradation: For sensitive molecules, the acidic nature of the silica can cause decomposition.[5][8]

The diagram below illustrates this problematic interaction and the mechanism of a common solution.

cluster_0 Problem: Strong Adsorption on Silica cluster_1 Solution: Competitive Deactivation Piperidine Piperidine (Basic Amine) Adsorbed Protonated Piperidine (Irreversibly Bound) Piperidine->Adsorbed Proton Transfer Silica Silica Surface (Acidic Si-OH) Silica->Adsorbed Forms Salt TEA Triethylamine (TEA) (Basic Modifier) Deactivated Deactivated Surface (Si-O⁻ ⁺HNEt₃) TEA->Deactivated Neutralizes Sites Silica_TEA Silica Surface (Acidic Si-OH) Silica_TEA->Deactivated Piperidine_Elutes Piperidine (Elutes Freely) Deactivated->Piperidine_Elutes Weak Interaction

Caption: Mechanism of piperidine adsorption and TEA-mediated deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine compound sticking to the silica gel column, leading to near-zero recovery?

A: This is the most common issue and is due to the strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[5][6] This interaction forms a salt, causing your compound to bind irreversibly. To overcome this, you must neutralize or "deactivate" the acidic sites on the silica gel. The most direct solution is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[5][6][7][9]

Q2: I see a long "tail" or "streak" for my compound on the TLC plate and during the column. What does this mean?

A: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.[6][10] For piperidines, this is again caused by the interaction with acidic silanol groups. A portion of your compound molecules gets "stuck" and then slowly bleeds off the column, creating a tail. Adding a basic modifier like 0.1-1% triethylamine to your eluent will compete for these acidic sites, resulting in sharper, more symmetrical peaks and better separation.[6]

Q3: Can I just use a very polar solvent system like 100% methanol to get my compound off the column?

A: While a highly polar solvent will increase the eluting power, it is often a poor solution for this specific problem. Firstly, it may not be strong enough to break the ionic bond formed between your protonated piperidine and the silica. Secondly, such a polar mobile phase will likely co-elute all other polar impurities, resulting in a low-purity product.[11] A more effective strategy is to address the root cause—the acid-base interaction—by deactivating the silica rather than just increasing solvent strength. Using a basic modifier is a more targeted and effective approach.[5][7]

Q4: Are there alternatives to standard silica gel for purifying basic compounds like piperidines?

A: Yes, several alternative stationary phases are better suited for basic compounds. If problems persist, consider these options:

  • Basic or Neutral Alumina: Alumina is a good alternative to silica. Basic alumina (pH ~10) is particularly well-suited for purifying basic compounds, as it minimizes the strong acidic interactions.[1][12][13][14]

  • Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface. These columns are excellent for purifying basic compounds as they mask the acidic silanols and provide a less interactive surface.[15][16]

  • Reversed-Phase Chromatography (e.g., C18): For some piperidine derivatives, especially if they have sufficient hydrophobic character, reversed-phase chromatography can be a highly effective alternative.[7][17]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving low-yield issues.

start Start: Low Yield or Poor Separation tlc Analyze TLC Plate start->tlc tailing Is there significant streaking or tailing? tlc->tailing rf_value Is Rf value appropriate (0.2-0.4)? tailing->rf_value No sol_modifier Solution 1: Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) tailing->sol_modifier Yes sol_optimize_mp Solution 2: Optimize Mobile Phase Polarity rf_value->sol_optimize_mp No sol_alt_phase Solution 3: Use Alternative Stationary Phase (Alumina, Amine-Silica) rf_value->sol_alt_phase Yes, but still low yield sol_deactivate Solution 4: Pre-treat Silica Gel with Base sol_modifier->sol_deactivate If tailing persists end Successful Purification sol_modifier->end sol_optimize_mp->end sol_alt_phase->end sol_deactivate->end

Caption: Troubleshooting workflow for piperidine purification.

Problem 1: Product is irreversibly adsorbed on the column.
  • Probable Cause: Strong acid-base interaction between the basic piperidine and acidic silica gel.[3][5]

  • Solution A: Add a Basic Modifier to the Eluent. This is the most common and effective first step. A volatile tertiary amine like triethylamine (TEA) or a solution of ammonium hydroxide in methanol is added to the mobile phase.[9] This additive competes with your piperidine compound for the acidic silanol sites, effectively "shielding" your compound from strong interactions and allowing it to elute properly.[7]

    • Recommended Concentration: Start with 0.1-1% (v/v) of triethylamine in your mobile phase.[5][6] For example, for a 95:5 Hexane:Ethyl Acetate system, you would use 94.5:5:0.5 Hexane:Ethyl Acetate:TEA.

  • Solution B: Use a Deactivated Stationary Phase. If adding a modifier is insufficient or undesirable, use a stationary phase with reduced acidity.

    • Protocol 1: Prepare triethylamine-deactivated silica gel before packing the column.[1][18]

    • Protocol 2: Use commercially available amine-functionalized silica cartridges.[15]

    • Protocol 3: Use basic or neutral alumina as the stationary phase.[12][14]

Problem 2: Product elutes, but with severe peak tailing and poor separation.
  • Probable Cause: A combination of strong acid-base interactions and potential column overloading.[6][7]

  • Solution A: Add a Basic Modifier. As with irreversible adsorption, adding 0.1-1% TEA to the eluent is highly effective at reducing tailing and sharpening peaks, which dramatically improves separation.[6]

  • Solution B: Reduce Sample Load. Overloading the column can exacerbate tailing for any compound.[7] Ensure you are using an appropriate ratio of crude product to silica gel, typically between 1:30 and 1:100 by weight.[6]

  • Solution C: Optimize Mobile Phase. Ensure your chosen solvent system provides an optimal Rf of 0.2-0.4 on a TLC plate (that includes the basic modifier).[5][6] If separation from impurities is poor, a gradient elution may be necessary.

Data & Comparisons

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available, good for most neutral and acidic compounds.[1]Strongly adsorbs basic compounds, causes tailing and low yield for piperidines.[5][6]General purpose purification, not recommended for basic amines without modification.
Silica Gel + Basic Modifier Uses standard silica, highly effective at improving yield and peak shape.[6][7]Modifier must be removed from final product, can slightly alter elution order.The first and most common approach for purifying piperidines.
Neutral/Basic Alumina Excellent for basic compounds, eliminates need for mobile phase modifiers.[12][14]Can be less resolving than silica for some compound classes, may catalyze certain reactions.[19]Piperidines and other basic heterocycles that fail on modified silica.[13]
Amine-Functionalized Silica Specifically designed for basic compounds, provides excellent peak shape without modifiers, highly reproducible.[15]More expensive than standard silica or alumina.High-purity applications, valuable or difficult-to-purify basic compounds.

Experimental Protocols

Protocol 1: Column Chromatography with a Triethylamine (TEA) Modifier
  • TLC Analysis: Develop a suitable solvent system for your compound using a mixture like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Once you find a system that gives your product an Rf of ~0.2-0.4, prepare the bulk mobile phase by adding 0.5% TEA (e.g., 500 µL of TEA for every 100 mL of solvent).[6]

  • Column Packing: Pack the column using the TEA-containing mobile phase. Ensure the silica is fully equilibrated by flushing with at least two column volumes of this solvent.[18]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (preferably the mobile phase). For "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

  • Elution: Run the column using the TEA-containing mobile phase. Collect fractions and monitor by TLC.

  • Workup: After combining the pure fractions, the volatile TEA can typically be removed along with the solvent under reduced pressure (rotary evaporation).

Protocol 2: Preparation of Deactivated Silica Gel

This protocol creates a less acidic stationary phase for compounds that are particularly sensitive.[18]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen initial mobile phase (e.g., hexane).

  • Basification: Add 1-2% (v/v) of triethylamine to the slurry. Stir gently for 15-20 minutes to allow the TEA to neutralize the surface silanol groups.[20]

  • Column Packing: Pack the column with the basified slurry.

  • Equilibration: Flush the packed column with one to two column volumes of the initial mobile phase (this time without the added TEA) to wash away the excess, unbound amine. The silica surface is now deactivated and ready for use.

  • Chromatography: Proceed with sample loading and elution as you normally would. It is often good practice to still include a small amount of TEA (0.1%) in the running eluent to maintain the deactivation.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Zheng, W., et al. (n.d.). Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface. Department of Chemistry and Biochemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
  • SiliCycle. (n.d.). SiliaBond Triethylamine (WAX-2) (R76530B) | General Portfolio.
  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Resolution in N-Methylnonan-2-amine Chromatography.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • WordPress.com. (2006). Purifying amines on silica. Org Prep Daily. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds.
  • ResearchGate. (2019). How to seperate organic amine from silica gel?.
  • ResearchGate. (2025). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • Chromatography Forum. (2005). use of Triethylamine.
  • Chromedia. (n.d.). Hybrid stationary phases.
  • SiliCycle. (n.d.). Application Note – Working with Amine (WAX) Silica Phase.
  • Sigma-Aldrich. (n.d.). ALUMINA For column chromatography.
  • SiliCycle. (n.d.). FAQ: What are the possible applications for alumina in chromatography?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (n.d.). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption.
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • about:blank. (2025).
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • PubMed. (2004). Piperidine adsorption on hydrated alpha-alumina (0001) surface studied by vibrational sum frequency generation spectroscopy. Retrieved from [Link]

  • Chromatography Forum. (2007). severe tailing on column.
  • YouTube. (2023). Silica gel column preparation and compound purification. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Silica Gel Column Chromatography.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • PubMed. (2007). A study of piperidinium structure-directing agents in the synthesis of silica molecular sieves under fluoride-based conditions. Retrieved from [Link]

  • Nacalai USA, Inc. (n.d.). Silica Gel for Column Chromatography.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography.
  • PubMed. (2013). The interaction of encapsulated pharmaceutical drugs with a silica matrix. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Piperidine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting PROTAC Linker Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of conjugating warheads (target protein binders) to anchors (E3 ligase ligands) via chemical linkers. The success of a PROTAC molecule hinges on the precise chemical architecture of this three-part system, and the conjugation reaction is the critical step that brings it all together.[1][2][3]

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols to overcome them.

Section 1: General Troubleshooting for Incomplete or Failed Reactions

This section addresses the most common and frustrating issue: low or no yield of the desired PROTAC conjugate.

Question: My LC-MS analysis shows unreacted starting materials and minimal product formation after the recommended reaction time. What's going wrong?

Answer: This is a classic problem that typically points to one of four areas: reaction conditions, reagent quality, steric hindrance, or improper reaction setup. Let's break down the diagnostic workflow.

G start Observation: Low or No Product Formation cond1 Are Starting Materials Pure? start->cond1 cond2 Are Reaction Conditions Anhydrous? cond1->cond2 Yes sol1 Solution: Re-purify starting materials (HPLC, Flash). Verify by NMR/LC-MS. cond1->sol1 No cond3 Is Steric Hindrance a Factor? cond2->cond3 Yes sol2 Solution: Use anhydrous solvents. Dry glassware thoroughly. Run under inert atmosphere (N2/Ar). cond2->sol2 No cond4 Is the Coupling Chemistry Appropriate? cond3->cond4 No sol3 Solution: Increase reaction temperature. Use a more powerful coupling reagent (e.g., HATU). Extend reaction time. cond3->sol3 Yes sol4 Solution: Switch to a more robust chemistry (e.g., Click Chemistry). Re-design linker attachment point. cond4->sol4 Yes end Successful Conjugation cond4->end No sol1->end sol2->end sol3->end sol4->end G cluster_0 Convergent Synthesis cluster_1 Sequential (Linear) Synthesis Warhead_L Warhead-Linker PROTAC_C Final PROTAC Warhead_L->PROTAC_C Final Conjugation Anchor Anchor Anchor->PROTAC_C Final Conjugation Warhead Warhead Anchor_L Anchor-Linker Warhead->Anchor_L Step 2: Conjugation Linker Linker Linker->Anchor_L Step 1: Conjugation PROTAC_L Final PROTAC

Sources

Improving solubility of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with challenging compounds, this Technical Support Center offers a deep dive into resolving solubility issues for Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate . As a Senior Application Scientist, my goal is to move beyond generic advice and provide a structured, causality-driven guide to systematically overcome the hurdles presented by this and similar "brick-dust" APIs.[1] We will explore the molecule's inherent characteristics and leverage them to devise robust solubilization strategies, ensuring the integrity and success of your experiments.

Compound Profile: Understanding the Challenge

Before troubleshooting, it is crucial to understand the physicochemical characteristics of this compound (MW: 300.15 g/mol ).[2][3]

  • Structural Features: The molecule possesses a bulky, hydrophobic bromopyrimidinyl group and a methyl ester, which contribute to low aqueous solubility. Its relatively high molecular weight and potential for strong crystal lattice energy further hinder dissolution.[4][5]

  • Key Functional Group: The piperidine nitrogen is a basic center (a weak base). This feature is the primary lever for pH-dependent solubility manipulation. At acidic pH, this nitrogen can be protonated, forming a more polar and, therefore, more water-soluble salt.[6][7]

This profile suggests that the compound is likely a Biopharmaceutical Classification System (BCS) Class II or IV agent, characterized by low solubility that can limit bioavailability and experimental utility.[8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What's happening and what's the first thing I should do?

This is a classic sign of a compound crashing out of solution due to a rapid solvent shift. Your compound is soluble in the concentrated organic solvent (DMSO) but exceeds its thermodynamic solubility limit in the final aqueous environment.[9] More than 40% of new chemical entities are practically insoluble in water, making this a common issue.[10]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Process: Avoid adding a small volume of concentrated stock directly into the full volume of buffer. Instead, add the stock solution dropwise into the vortexing buffer to allow for gradual dispersion.[11] Pre-warming the aqueous buffer (e.g., to 37°C for cell-based assays) can also help.[9]

  • Perform a Kinetic Solubility Test: Before proceeding, it's highly beneficial to determine the compound's kinetic solubility to establish a working concentration range.[12][13]

Experimental Protocol: Rapid Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) to quickly estimate solubility.[12][14]

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your aqueous assay buffer to multiple wells.

  • Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions across the plate.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Read the plate on a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

Q2: Can I leverage the compound's structure to improve its solubility in a predictable way?

Yes. The most direct approach is to exploit the basic piperidine nitrogen through pH modification. By lowering the pH of your aqueous solvent, you can protonate this nitrogen, forming a cationic salt which is significantly more soluble than the neutral form.[6][15] This is a fundamental strategy for basic drugs.[7]

G Compound_Neutral Neutral Compound (Low Solubility) Compound_Protonated Protonated Salt (High Solubility) Compound_Neutral->Compound_Protonated + H⁺ (Acidic pH) Compound_Protonated->Compound_Neutral - H⁺ (Basic pH)

Caption: pH-dependent equilibrium of the compound.

Experimental Protocol: pH-Solubility Profile

  • Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Citrate and phosphate buffers are common choices.[7]

  • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.[12]

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[16]

  • Plot the measured solubility against the pH to identify the optimal pH range for your experiment.

Q3: My experiment is pH-sensitive and I cannot lower the pH. What is the next best strategy?

If pH modification is not an option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[17][18]

Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water and reducing the dielectric constant of the solvent mixture, which lowers the energy required to solvate a non-polar molecule.[19]

Commonly Used Co-solvents in Research

Co-solventTypical ConcentrationNotes & Considerations
Ethanol 1-20%Generally well-tolerated in many in vitro systems. Can cause protein precipitation at high concentrations.[20]
Propylene Glycol (PG) 1-20%A viscous solvent, often used in parenteral formulations.[17][21]
Polyethylene Glycol 400 (PEG 400) 1-30%Higher solubilizing capacity for many compounds. Can be cytotoxic at higher concentrations.[4][22]
N-Methyl-2-pyrrolidone (NMP) < 5%Strong solubilizer but may have higher toxicity; use with caution in cell-based assays.[7]

Troubleshooting Workflow for Solubility Enhancement

G Start Compound Precipitates in Aqueous Buffer Check_pH Is pH adjustment compatible with assay? Start->Check_pH Adjust_pH Determine pH-Solubility Profile (Target pH < pKa) Check_pH->Adjust_pH Yes Use_Cosolvent Screen Co-solvents (e.g., EtOH, PG, PEG 400) Check_pH->Use_Cosolvent No Success Solubility Achieved Adjust_pH->Success Use_Excipient Evaluate Excipients (Cyclodextrins, Surfactants) Use_Cosolvent->Use_Excipient Insufficient Solubility Use_Cosolvent->Success Sufficient Solubility Advanced Consider Advanced Formulations (e.g., Solid Dispersions) Use_Excipient->Advanced Insufficient Solubility Use_Excipient->Success Sufficient Solubility

Caption: Systematic workflow for troubleshooting solubility.

Q4: I need to achieve a higher concentration than co-solvents allow. What about other excipients?

When co-solvents are insufficient, specialized excipients that use different solubilization mechanisms can be employed. The two most common classes are surfactants and cyclodextrins.

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing the compound's apparent solubility in the aqueous medium.[10][23][24]

    • Common Examples: Polysorbates (Tween® 80), Sorbitan esters (Span®), Poloxamers.[25]

    • Considerations: Choose non-ionic surfactants for biological assays to minimize toxicity. The concentration must be above the CMC to be effective.[10]

  • Cyclodextrins (CDs): These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. The drug molecule can form an "inclusion complex" by fitting into this cavity, which shields it from the aqueous environment and increases its solubility.[10][26]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).[27][28]

    • Considerations: There is a 1:1 or 1:2 stoichiometric relationship between the drug and CD, so simply adding more CD may not always increase solubility and can even cause precipitation if the complex itself is insoluble.

Q5: For future development and in vivo studies, what more advanced formulation strategies should I be aware of?

For preclinical and clinical development, more robust formulation strategies are required to ensure stability and bioavailability. Amorphous Solid Dispersions (ASDs) are a leading technology for this purpose.[29][30]

Mechanism of Action: In an ASD, the crystalline drug is converted into a high-energy amorphous state and molecularly dispersed within a polymer carrier.[31][32] This approach enhances solubility by:

  • Eliminating Crystal Lattice Energy: No energy is required to break the crystal lattice during dissolution, leading to faster dissolution rates.[33]

  • Improving Wettability: The hydrophilic polymer carrier improves the wettability of the hydrophobic drug.[34]

  • Preventing Recrystallization: The polymer matrix stabilizes the amorphous drug, preventing it from converting back to the less soluble crystalline form.[30]

Common ASD Preparation Methods:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.[35]

  • Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer are heated and mixed, forcing the drug to dissolve in the molten polymer. The mixture is then cooled to form the solid dispersion.

These advanced techniques require specialized equipment and expertise but are powerful tools for formulating challenging compounds like this compound for oral delivery.[6][36]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Wikipedia. (n.d.). Cosolvent.
  • Singh, A., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Al-kassas, R., et al. (2022).
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Böttger, M. (2011). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e87-e93.
  • Indian Journal of Pharmaceutical and Biological Research. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • PharmTech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine, 11(3).
  • YMER. (n.d.). A Review: Solid Dispersion as a Solubility Enhancement Technique.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-80.
  • AxisPharm. (n.d.). Solubility Test.
  • Kumar, S., & Singh, J. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Sridhar, I., Doshi, A., Joshi, B., Wankhede, V., & Doshi, J. (2013). Solid dispersions: an approach to enhance solubility of poorly water soluble drug.
  • S., S., & S., A. (2020). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 82(1), 2-16.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Chemsrc. (2022, March 4). This compound.
  • BenchChem. (2025, December). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BenchChem. (2025). BT173 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions.
  • International Journal of Pharmaceutical Sciences, Invention and Innovations. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ChemUniverse. (n.d.). This compound [Q00754].

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Technical Support Center: Optimization of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a dihalogenated pyrimidine and methyl piperidine-4-carboxylate. While seemingly straightforward, this reaction is often nuanced, with success hinging on the careful optimization of several key parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[1][2] The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogen atoms.[3] The secondary amine of methyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom bearing a leaving group (typically a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] Subsequently, the leaving group is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, though the two-step pathway is the generally accepted model for this type of transformation.[4][5]

SNAr_Mechanism cluster_0 Reaction Pathway Reactants 5-bromo-2-chloropyrimidine + Methyl piperidine-4-carboxylate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K2CO3, DIPEA) Base->Reactants Deprotonation (optional) Product This compound Meisenheimer->Product Elimination of Cl- Salt Salt Byproduct

Caption: General mechanism of the SNAr reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause 1: Inadequate Reaction Temperature

The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or the desired product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Solution:

  • Temperature Screening: If the reaction is slow, consider gradually increasing the temperature. A good starting point is often room temperature, followed by incremental increases to 40 °C, 60 °C, and 80 °C.

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product at different temperatures.

  • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.

Temperature (°C)ObservationRecommendation
25 (Room Temp)Slow or no reactionIncrease temperature incrementally.
50-80Moderate reaction rateOptimal range for many SNAr reactions.
>100Potential for decompositionUse with caution and monitor for side products.

Possible Cause 2: Inappropriate Solvent

The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and reactants.[6][7]

Solution:

  • Solvent Selection: Commonly used solvents for this type of reaction include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).

  • Solvent Screening: If the reaction is not proceeding as expected, a solvent screen is recommended. DMF and DMSO are often excellent choices for accelerating slow reactions.[1]

  • Green Chemistry: Consider greener solvent alternatives like polyethylene glycol (PEG-400) which has been shown to be effective in some SNAr reactions.[8]

SolventPolarityBoiling Point (°C)Comments
DMFPolar Aprotic153Excellent choice, but high boiling point can make removal difficult.
DMSOPolar Aprotic189Highly polar, can significantly accelerate reactions. Difficult to remove.
AcetonitrilePolar Aprotic82Lower boiling point, easier to remove.
THFPolar Aprotic66Less polar than DMF or DMSO, but a good starting point.
DioxanePolar Aprotic101Often used in combination with water.

Possible Cause 3: Ineffective Base

A base is typically required to neutralize the acid (e.g., HCl) generated during the reaction. The choice and amount of base are crucial. An insufficient amount of base can lead to protonation of the nucleophile, rendering it unreactive. An overly strong base may lead to unwanted side reactions.

Solution:

  • Choice of Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are also commonly used.[9][10]

  • Stoichiometry: Use at least one equivalent of base to neutralize the generated acid. Often, a slight excess (1.5-2.0 equivalents) is beneficial.

  • Solubility: Ensure the chosen base is soluble in the reaction solvent.

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

Possible Cause: Lack of Regiocontrol

When using a starting material like 2,5-dibromopyrimidine, the nucleophile can potentially react at either the C2 or C5 position. The electronic properties of the pyrimidine ring generally favor substitution at the C2 and C4/C6 positions due to activation by the ring nitrogens.[3] However, the presence of other substituents can influence this selectivity.[11]

Solution:

  • Choice of Starting Material: To ensure regioselectivity, it is highly recommended to start with 5-bromo-2-chloropyrimidine. The greater lability of the chlorine atom at the C2 position compared to the bromine at C5 generally directs the substitution to the desired position.

  • Reaction Conditions: In some cases, lowering the reaction temperature can enhance selectivity.

  • Catalysis: While less common for this specific transformation, in complex systems, the use of a catalyst could potentially influence the regioselectivity.

Regioselectivity StartMat 5-bromo-2-chloropyrimidine DesiredProduct Desired Product (Attack at C2) StartMat->DesiredProduct Favored Pathway SideProduct Potential Side Product (Attack at C5 - Less Favorable) StartMat->SideProduct Disfavored Pathway Nucleophile Methyl piperidine-4-carboxylate

Caption: Regioselectivity in the SNAr reaction.

Problem 3: Difficulty in Product Purification

Possible Cause 1: Co-elution with Starting Materials or Byproducts

The polarity of the product may be similar to that of the starting materials or byproducts, making separation by column chromatography challenging.

Solution:

  • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the eluent should allow for the separation of compounds.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other methods such as recrystallization or preparative HPLC.

  • Work-up Procedure: A well-designed aqueous work-up can remove many impurities before chromatography. For example, washing the organic layer with a dilute acid solution can remove residual amine starting material.

Possible Cause 2: Product Instability

The final product may be sensitive to acidic or basic conditions, or prolonged exposure to silica gel.

Solution:

  • Neutralize Silica Gel: If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1%).

  • Rapid Purification: Minimize the time the product is on the silica gel column.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 5-bromo-2-chloropyrimidine (1.0 eq)

  • Methyl piperidine-4-carboxylate (1.05-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a stirred solution of 5-bromo-2-chloropyrimidine in anhydrous DMF, add methyl piperidine-4-carboxylate and potassium carbonate.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Step1 1. Combine Reactants and Base in Solvent Step2 2. Heat and Monitor Reaction Step1->Step2 Step3 3. Aqueous Work-up Step2->Step3 Step4 4. Extraction Step3->Step4 Step5 5. Drying and Concentration Step4->Step5 Step6 6. Purification Step5->Step6 FinalProduct Pure Product Step6->FinalProduct

Caption: A typical experimental workflow for the synthesis.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ghavre, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 23(11), 2795.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. ChemHelp ASAP. Retrieved from [Link]

  • Zupan, K., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7780.

Sources

Technical Support Center: Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable building block. We will delve into the identification of common byproducts, provide troubleshooting strategies, and answer frequently asked questions to ensure a successful and efficient synthesis.

Understanding the Synthesis: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound (CAS 914347-01-6) is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a halosubstituted pyrimidine, most commonly 5-bromo-2-chloropyrimidine, with methyl piperidine-4-carboxylate. The lone pair of electrons on the secondary amine of the piperidine ring acts as the nucleophile, attacking the electron-deficient pyrimidine ring at the carbon bearing a halogen (a good leaving group).

The general reaction scheme is as follows:

SNAr_Reaction cluster_reactants Reactants cluster_products Products reactant1 5-bromo-2-chloropyrimidine product This compound reactant1->product + reactant2 Methyl piperidine-4-carboxylate reactant2->product byproduct HCl Troubleshooting_Workflow start Unreacted Starting Material Detected check_reagents Verify Purity and Anhydrous Nature of Reagents and Solvent start->check_reagents extend_reaction Increase Reaction Time and/or Temperature check_reagents->extend_reaction Reagents OK monitor Monitor Reaction Progress (TLC, LC-MS) extend_reaction->monitor change_base Consider a Stronger, Non-nucleophilic Base (e.g., DBU) change_base->monitor monitor->change_base Reaction Stalled success Reaction Complete monitor->success Desired Conversion

Caption: Workflow for troubleshooting incomplete reactions.

Issue 3: Presence of Hydrolyzed Byproduct (Carboxylic Acid)

Question: My product analysis shows a peak corresponding to the carboxylic acid derivative of my target molecule. How is this formed and how can I prevent it?

Answer:

The presence of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid indicates hydrolysis of the methyl ester.

Causality:

This can occur during the reaction if there is water present, especially if the reaction is run at elevated temperatures or for extended periods. More commonly, it can happen during the aqueous workup if the pH becomes basic.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content during the reaction.

  • Controlled Workup: During the aqueous workup, maintain a neutral or slightly acidic pH to prevent ester hydrolysis. If a basic wash is necessary, perform it quickly and at a low temperature.

Data Summary of Potential Byproducts:

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
2,5-bis(4-methoxycarbonyl-1-piperidinyl)pyrimidineC18H26N4O4378.43High temperature, excess piperidineControl stoichiometry and temperature
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acidC10H12BrN3O2286.12Water in reaction or basic workupUse anhydrous conditions, control workup pH
5-bromo-2-hydroxypyrimidineC4H3BrN2O174.98Reaction with residual waterEnsure anhydrous conditions

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Aprotic solvents such as Dioxane, Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF) are commonly used. The choice may depend on the specific base used and the desired reaction temperature. Toluene and Dioxane are often good starting points.

Q2: Is a catalyst required for this reaction?

A2: Typically, this SNAr reaction does not require a metal catalyst. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the pyrimidine ring.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is a standard and effective method for purifying this compound from unreacted starting materials and byproducts. A gradient elution system, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is often successful.

Q4: Can I use 5-bromo-2-fluoropyrimidine instead of 5-bromo-2-chloropyrimidine?

A4: Yes, in SNAr reactions, fluoride is an excellent leaving group, often better than chloride. Using 5-bromo-2-fluoropyrimidine could potentially lead to a faster reaction and/or allow for milder reaction conditions. However, the starting material may be more expensive or less readily available.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • G. A. Artamkina, I. P. Beletskaya, Nucleophilic Aromatic Substitution, in Modern Organic Synthesis, 2005.
  • Patent CN109180564B: Preparation method of piperidine and derivatives thereof.
  • Patent CN102321016B: Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

Storage conditions to prevent degradation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. It is designed to help you understand the stability of this compound and to provide practical advice on storage and handling to prevent its degradation. The information herein is based on the chemical properties of the molecule's constituent functional groups and established best practices for handling sensitive chemical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors related to its chemical structure:

  • Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acidic or basic conditions.[1][2] This will result in the formation of the corresponding carboxylic acid.

  • Pyrimidine Ring Instability: While generally aromatic, the pyrimidine ring can be subject to degradation under certain conditions, such as exposure to strong acids, bases, or UV light.[3][4][5][6]

  • Piperidine Ring Oxidation: The piperidine ring, a saturated heterocycle, can be susceptible to oxidation, particularly at the nitrogen atom or adjacent carbons.[7][8][9]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Some suppliers recommend "Sealed in dry, room temperature" storage, while others suggest "cold-chain transportation," indicating that refrigeration is beneficial.[10] For optimal long-term storage, we recommend the following:

  • Temperature: Store at 2-8°C in a refrigerator. For very long-term storage (over a year), consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[11][12][13][14][15]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q3: Is this compound hygroscopic?

Q4: How should I handle this compound in the laboratory to prevent degradation?

A4: Proper handling is critical to maintaining the integrity of the compound. Follow these guidelines:

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.[12]

  • Dry Glassware: Ensure all glassware and spatulas are thoroughly dried before use.[11][14]

  • Minimize Exposure: Do not leave the container open to the atmosphere for extended periods. Weigh out the desired amount quickly and reseal the container immediately.[16][17]

  • Avoid Contamination: Use clean, dedicated spatulas and equipment to prevent cross-contamination with acids, bases, or other reactive substances.

Troubleshooting Guide

This section addresses specific issues you might encounter, their probable causes, and recommended actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption (hygroscopicity).[16][17][19]Dry the compound under vacuum. Handle in a glovebox or under inert gas. Store with a desiccant.[20]
Inconsistent analytical results (e.g., new peaks in NMR or LC-MS) Degradation of the compound.Confirm the structure of the new species. The primary degradation product is likely the carboxylic acid from ester hydrolysis.
Reduced reactivity in subsequent synthetic steps Partial degradation of the starting material.Re-purify the compound by a suitable method (e.g., recrystallization or chromatography). Always use freshly opened or properly stored material for critical reactions.
Formation of a salt-like precipitate Reaction with acidic or basic contaminants.Ensure all solvents and reagents used are neutral and anhydrous.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the degradation of this compound.

Troubleshooting Workflow for Compound Degradation Troubleshooting Workflow start Start: Inconsistent Experimental Results check_appearance Check Physical Appearance of Compound (Color, Clumping) start->check_appearance analytical_characterization Perform Analytical Characterization (NMR, LC-MS, etc.) check_appearance->analytical_characterization compare_data Compare with Reference Data analytical_characterization->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Discrepancies Found no_degradation No Degradation Detected compare_data->no_degradation Data Matches review_handling Review Handling & Storage Procedures degradation_confirmed->review_handling other_factors Investigate Other Experimental Factors no_degradation->other_factors implement_changes Implement Corrective Actions (e.g., Inert Atmosphere, Dry Solvents) review_handling->implement_changes re_purify Re-purify Compound implement_changes->re_purify re_run_experiment Re-run Experiment with Purified Compound re_purify->re_run_experiment

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate , a heterocyclic compound of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for the title compound, this guide will present a detailed prediction of its ¹H NMR spectrum. This predictive analysis is grounded in fundamental NMR principles and supported by comparative data from structurally related molecules. By understanding the electronic effects of the substituted pyrimidine and the conformational dynamics of the piperidine ring, we can confidently assign the proton chemical shifts and multiplicities.

Predicted ¹H NMR Spectrum of the Target Compound

The structure of this compound presents a fascinating interplay of electronic and steric effects that are reflected in its ¹H NMR spectrum. The pyrimidine ring, being electron-deficient and further deactivated by the bromine atom, will significantly influence the chemical shifts of the adjacent piperidine protons.

Herein lies a detailed prediction of the ¹H NMR spectrum, assuming a standard analysis in a deuterated solvent such as CDCl₃ at 400 MHz.

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4', H-6' (Pyrimidine)~8.5Singlet-These protons are on an electron-deficient aromatic ring, leading to a downfield shift. The bromine at the 5' position will have a minimal splitting effect on these protons, likely resulting in a singlet.
H-2, H-6 (Piperidine, axial & equatorial)3.8 - 4.2Multiplet-These protons are adjacent to the nitrogen atom which is directly attached to the electron-withdrawing pyrimidine ring. This proximity causes a significant deshielding effect, shifting them downfield. The axial and equatorial protons will likely overlap, presenting as a complex multiplet.
H-4 (Piperidine)2.5 - 2.8Triplet of Triplets (tt)~11, ~4This proton is alpha to the carboxylate group and will experience some deshielding. It is coupled to the axial and equatorial protons at C-3 and C-5, resulting in a triplet of triplets.
H-3, H-5 (Piperidine, axial & equatorial)1.8 - 2.2Multiplet-These protons are on the piperidine ring and are expected to appear as complex multiplets due to both geminal and vicinal coupling with the protons at C-2, C-4, and C-6.
-OCH₃ (Methyl Ester)~3.7Singlet-The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet.

Comparative ¹H NMR Data of Structurally Related Compounds

To substantiate our predictions, it is instructive to compare the expected chemical shifts with those of known, structurally similar compounds. The following table presents ¹H NMR data for piperidine and bromopyrimidine derivatives, which serve as valuable reference points.

CompoundKey Proton Chemical Shifts (δ, ppm)Source
Piperidine H-2, H-6: ~2.79; H-3, H-5: ~1.58; H-4: ~1.46[1]
2-Bromopyridine H-6: ~8.36; H-4: ~7.56; H-5: ~7.49; H-3: ~7.26[2]
4-Bromopyridine H-2, H-6: ~8.68; H-3, H-5: ~7.73[3]
Methyl 4-methylpiperidine-4-carboxylate Piperidine protons: various shifts; -OCH₃: ~3.7[4]

The data from piperidine itself shows the baseline chemical shifts for the saturated ring system.[1] The significant downfield shift predicted for the H-2 and H-6 protons in our target molecule is a direct consequence of the attachment to the electron-withdrawing bromopyrimidine ring, a phenomenon supported by the deshielded nature of protons in bromopyridines.[2][3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A sweep width of 0 to 12 ppm is typically sufficient for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualizing the Molecular Structure and Proton Assignments

To aid in the interpretation of the ¹H NMR spectrum, a clear assignment of the protons in this compound is essential.

Caption: Molecular structure with proton assignments.

Workflow for ¹H NMR Spectral Analysis

The process of analyzing a ¹H NMR spectrum follows a logical workflow, from sample preparation to final structure elucidation.

G cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq 1 proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc 2 analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis 3 elucid Structure Elucidation analysis->elucid 4

Caption: A typical workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals that are highly informative for its structural verification. The electron-withdrawing nature of the bromopyrimidine ring is expected to cause a significant downfield shift of the piperidine protons at the 2 and 6 positions. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by comparing the data with that of related structures, a confident assignment of the ¹H NMR spectrum can be achieved. This guide provides a robust framework for researchers to interpret the NMR data of this and similar heterocyclic systems, thereby ensuring the scientific integrity of their work.

References

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of mass spectrometry-based methodologies for the analysis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6), a key building block in pharmaceutical synthesis. As a molecule featuring a brominated pyrimidine and a piperidine carboxylate ester, its characterization and quantification present unique analytical considerations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies for robust and reliable analysis.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic compound frequently utilized as a starting material or intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds.[1] The purity, stability, and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods are essential for its characterization and quantification throughout the drug development process.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the sensitive and specific analysis of such small molecules.[2][3][4] This guide will dissect and compare various MS-based approaches, providing the causal logic behind experimental choices and presenting illustrative data to guide the analytical scientist.

I. Qualitative Analysis: Structural Elucidation and Impurity Profiling

The initial analytical challenge for a synthetic intermediate like CAS 914347-01-6 is the unambiguous confirmation of its chemical structure and the identification of any process-related impurities. High-resolution mass spectrometry (HRMS) is the preferred tool for this purpose.

A. High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Rationale: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide exceptional mass accuracy, typically below 5 ppm. This allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the compound's identity.

Workflow:

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Sample Dissolve Sample C18 Column Reversed-Phase C18 Column Dissolve Sample->C18 Column Inject ESI Source Electrospray Ionization (ESI) C18 Column->ESI Source Elute HRMS Analyzer HRMS Analyzer (TOF or Orbitrap) ESI Source->HRMS Analyzer Ionize MS/MS Tandem MS (MS/MS) HRMS Analyzer->MS/MS Isolate & Fragment Elemental Composition Elemental Composition Determination HRMS Analyzer->Elemental Composition Fragmentation Analysis Fragmentation Pattern Analysis MS/MS->Fragmentation Analysis

Caption: High-Resolution Mass Spectrometry Workflow for Structural Confirmation.

Expected Data:

ParameterExpected Value
Molecular Formula C11H14BrN3O2
Monoisotopic Mass 299.0324 u
Expected [M+H]+ (m/z) 300.0397
Mass Accuracy < 5 ppm

The presence of bromine provides a distinct isotopic pattern, with two major isotopes (79Br and 81Br) in an approximate 1:1 ratio. This isotopic signature is a key diagnostic feature in the mass spectrum.

B. Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Rationale: By isolating the protonated molecule ([M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its structural motifs.

Predicted Fragmentation Pathway:

M [M+H]+ (m/z 300.04) F1 Loss of -OCH3 (m/z 268.01) M->F1 -32 Da F2 Loss of -COOCH3 (m/z 241.03) M->F2 -59 Da F3 Bromopyrimidine moiety (m/z 173.96) M->F3 F4 Piperidine carboxylate moiety (m/z 128.07) M->F4

Caption: Predicted MS/MS Fragmentation of CAS 914347-01-6.

II. Quantitative Analysis: Assay and Purity Determination

For quantitative applications, such as determining the concentration of CAS 914347-01-6 in a reaction mixture or a formulated product, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.

A. LC-MS/MS with Triple Quadrupole (QqQ) Mass Spectrometry

Rationale: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This is ideal for quantifying the target analyte even in complex matrices.[5][6][7]

Experimental Protocol: LC-MS/MS for Quantification

  • Sample Preparation:

    • Prepare a stock solution of CAS 914347-01-6 in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Select an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound with different mass.

    • Spike the calibration standards and unknown samples with a fixed concentration of the IS.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Analyte: 300.0 -> 174.0 (hypothetical, based on the bromopyrimidine fragment).

      • Internal Standard: Dependent on the chosen IS.

    • Collision Energy: Optimize for the specific MRM transition.

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.

Performance Characteristics:

ParameterTypical Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%RE) 85 - 115%
B. Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method for quantification due to its sensitivity and specificity, other techniques can be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by LC followed by detection using UV absorbance.Simple, robust, and widely available.Lower sensitivity and selectivity compared to MS; requires a chromophore.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like CAS 914347-01-6; potential for thermal degradation.
NMR Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Absolute quantification without the need for a calibration curve (qNMR).Lower sensitivity than MS; more complex data analysis.

Workflow Comparison:

cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV cluster_qnmr qNMR LCMS_Prep Sample Prep (Dilution, IS) LCMS_Sep LC Separation LCMS_Prep->LCMS_Sep LCMS_Det MS/MS Detection (MRM) LCMS_Sep->LCMS_Det LCMS_Quant Quantification LCMS_Det->LCMS_Quant HPLUV_Prep Sample Prep (Dilution) HPLUV_Sep LC Separation HPLUV_Prep->HPLUV_Sep HPLUV_Det UV Detection HPLUV_Sep->HPLUV_Det HPLUV_Quant Quantification HPLUV_Det->HPLUV_Quant QNMR_Prep Sample Prep (Dissolution, Standard) QNMR_Acq NMR Data Acquisition QNMR_Prep->QNMR_Acq QNMR_Proc Data Processing & Integration QNMR_Acq->QNMR_Proc QNMR_Quant Absolute Quantification QNMR_Proc->QNMR_Quant

Caption: Comparative Workflows of Key Quantitative Techniques.

Conclusion: A Multi-faceted Approach to a Critical Intermediate

The comprehensive analysis of this compound (CAS 914347-01-6) necessitates a strategic application of mass spectrometry techniques. High-resolution mass spectrometry is indispensable for initial structural confirmation and impurity identification, providing a high degree of confidence in the material's identity. For quantitative purposes, LC-MS/MS stands out as the superior method, offering the sensitivity and selectivity required for accurate assay and purity assessments throughout the synthetic process. While alternative techniques like HPLC-UV and qNMR have their merits, they often lack the performance characteristics of mass spectrometry for trace-level quantification in complex environments. By leveraging the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the successful development of novel therapeutics.

References

  • Development and Validation of an LC-MS/MS Method for Quantification of Osimertinib in Human Plasma: Application to Pharmacokinetics.
  • A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed. Available at: [Link]

  • Full article: Development of an LC–MS/MS-Based Method for Quantitation of Osimertinib in Human Plasma and Cerebrospinal Fluid - Taylor & Francis Online. Available at: [Link]

  • Mass Spectrometry-Guided Structural Analysis of Protein Kinase Inhibitor Complexes.
  • Validation of an Analytical Method Using HPLC-MS/MS to Quantify Osimertinib in Human Plasma and Supplementary Stability Results - PubMed. Available at: [Link]

  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry.
  • A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis - ScienceOpen. Available at: [Link]

  • An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - MDPI. Available at: [Link]

  • Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed. Available at: [Link]

  • (PDF) A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis - ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: An Evaluation of Modern C-N Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The critical step in its synthesis is the formation of the C-N bond between the electron-deficient pyrimidine ring and the secondary amine of the piperidine moiety. This guide provides an in-depth comparison of the three primary synthetic strategies for achieving this transformation: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the metal-free nucleophilic aromatic substitution (SNAr). We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes based on yield, reaction conditions, cost, scalability, and purification complexity to guide researchers in selecting the optimal method for their specific application.

Introduction

The N-aryl piperidine motif is a privileged scaffold in modern drug discovery. The synthesis of this compound (CAS No. 914347-01-6)[1] represents a classic challenge in synthetic chemistry: the efficient and clean coupling of an amine to a heteroaryl halide. The choice of synthetic route can significantly impact yield, purity, cost, and the overall timeline of a research and development program. While numerous methods for C-N bond formation exist, their applicability and efficiency can vary dramatically depending on the specific substrates. This guide focuses on the most industrially and academically relevant pathways, offering the practical insights necessary for informed methodological selection.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling reactions over the past two decades.[2] Its broad substrate scope, high functional group tolerance, and typically high yields make it a first-choice methodology in many discovery and process chemistry labs.[3][4][5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-chloro-5-bromopyrimidine (or a similar precursor) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine ester coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl piperidine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often used to accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[7][8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)-NR_2]L_n pd_complex->amido_complex + R_2NH, Base - H-Base-Br amido_complex->pd0 Reductive Elimination product Ar-NR_2 amido_complex->product ArBr 5-Bromo-2-chloropyrimidine Amine Methyl piperidine-4-carboxylate

Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol

Materials: 2-Chloro-5-bromopyrimidine, Methyl piperidine-4-carboxylate hydrochloride, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (2.5 eq).

  • Add 2-Chloro-5-bromopyrimidine (1.0 eq) and Methyl piperidine-4-carboxylate hydrochloride (1.1 eq).

  • Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to afford the title compound.

Performance Analysis
  • Advantages: High yields (often >85%), excellent functional group compatibility, and well-established, reliable protocols.[3][5]

  • Disadvantages: High cost and toxicity of the palladium catalyst and phosphine ligands. Requires stringent inert atmosphere conditions. Metal residue removal can be a concern for pharmaceutical applications.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic method for forming C-N bonds, predating palladium-catalyzed methods by decades.[9] While traditional Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C), modern protocols utilize catalytic copper with ligands, enabling the reaction under significantly milder conditions.[10][11]

Mechanistic Overview

The mechanism of the modern ligand-assisted Ullmann reaction is still debated but is thought to involve a Cu(I)/Cu(III) catalytic cycle.

  • Complex Formation: The amine substrate reacts with a Cu(I) salt to form a copper(I)-amide complex.

  • Oxidative Addition: The aryl halide adds to the copper complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl piperidine product and regenerating a Cu(I) species.[11]

Ligands, typically diamines or amino acids, are crucial for solubilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.[10]

Ullmann_Cycle cluster_cycle Ullmann Condensation Catalytic Cycle cu1_complex L_nCu(I)-NR_2 cu3_intermediate [Ar-Cu(III)-Br(NR_2)]L_n cu1_complex->cu3_intermediate Oxidative Addition (Ar-Br) product Ar-NR_2 cu3_intermediate->product cu1_salt L_nCu(I)-Br cu3_intermediate->cu1_salt Reductive Elimination cu1_salt->cu1_complex + R_2NH, Base - H-Base-Br ArBr 5-Bromo-2-chloropyrimidine Amine Methyl piperidine-4-carboxylate

Ligand-assisted Ullmann condensation cycle.
Experimental Protocol

Materials: 2-Chloro-5-bromopyrimidine, Methyl piperidine-4-carboxylate, Copper(I) iodide (CuI), L-Proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • To a reaction vial, add CuI (0.10 eq), L-Proline (0.20 eq), and K₂CO₃ (2.0 eq).

  • Add 2-Chloro-5-bromopyrimidine (1.0 eq) and Methyl piperidine-4-carboxylate (1.2 eq).

  • Add DMSO to achieve a substrate concentration of 0.5-1.0 M.

  • Seal the vial tightly and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reactions can take 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis
  • Advantages: Copper is significantly less expensive and has lower toxicity than palladium.[9] This route is often preferred for large-scale industrial synthesis.

  • Disadvantages: Generally requires higher temperatures and longer reaction times than Buchwald-Hartwig. Yields can be more variable, and the substrate scope may be more limited. Removing copper residues can be challenging.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for forming C-N bonds, contingent on the electronic properties of the aromatic ring. The reaction is viable when the ring is "activated" by one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[12] The two nitrogen atoms in the pyrimidine ring act as powerful EWGs, making it susceptible to nucleophilic attack.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The piperidine nitrogen attacks the electron-deficient carbon (C2) of the pyrimidine ring, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]

  • Leaving Group Elimination: Aromaticity is restored by the expulsion of the leaving group (e.g., chloride), yielding the final product. This step is typically fast.[12]

SNAr_Mechanism reactants Substrates (Pyrimidine-Cl + Piperidine-H) meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Addition (Rate-Determining Step) product Final Product meisenheimer->product Elimination (Fast, -Cl⁻)

Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol

Materials: 2-Chloro-5-bromopyrimidine, Methyl piperidine-4-carboxylate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • In a round-bottom flask, combine 2-Chloro-5-bromopyrimidine (1.0 eq), Methyl piperidine-4-carboxylate (1.2 eq), and finely ground K₂CO₃ (2.5 eq).

  • Add DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 8-16 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a stirred beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Wash the solid (or organic extracts) with water to remove residual DMF and salts.

  • Dry the crude product in vacuo. Further purification can be achieved by recrystallization or column chromatography if necessary.

Performance Analysis
  • Advantages: Completely avoids transition metals, which dramatically lowers costs, simplifies purification, and eliminates concerns about metal contamination in the final product. The reagents are inexpensive and readily available.

  • Disadvantages: Often requires high reaction temperatures and may not be suitable for substrates with heat-sensitive functional groups. The scope is limited to sufficiently electron-deficient (hetero)aryl halides.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below. The values represent typical outcomes and may vary based on specific optimization.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Typical Yield 85-98%60-85%70-90%
Reaction Temp. 80-110 °C110-140 °C120-150 °C
Reaction Time 4-12 h12-24 h8-16 h
Catalyst Cost High (Palladium & Ligand)Low (Copper Salt & Ligand)None
Scalability Good, but cost can be prohibitive.Excellent, cost-effective.Excellent, very low cost.
Purification Requires chromatography and potential metal scavenging.Often requires chromatography to remove copper salts.Simpler; often precipitation/recrystallization is sufficient.
Key Advantage Broad scope, high reliability.Low catalyst cost.No metal catalyst, lowest cost.
Key Disadvantage High cost, metal contamination risk.Harsher conditions, variable yields.Harsher conditions, limited scope.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved by several robust methods. The optimal choice is dictated by the specific constraints and goals of the project.

  • For early-stage discovery and rapid analogue synthesis , where speed, reliability, and broad applicability are paramount, the Buchwald-Hartwig amination is the superior choice.[8] Its mild conditions and high success rate justify the higher initial cost.

  • For large-scale manufacturing and cost-driven process development , the Nucleophilic Aromatic Substitution (SNAr) route is highly attractive. Its metal-free nature eliminates major cost drivers and simplifies purification, making it the most economically viable option, provided the required thermal conditions are tolerated.

  • The modern Ullmann condensation represents a valuable middle ground. It offers a significant cost reduction compared to palladium-based methods and may be more versatile than SNAr if the heteroaryl ring is not sufficiently activated.[11] It serves as an excellent second-line approach when Buchwald-Hartwig is too expensive and SNAr is ineffective.

Ultimately, a thorough understanding of these alternative routes empowers researchers and drug development professionals to make strategic decisions that balance chemical efficiency with economic reality.

References

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A Comparative Guide to the Biological Efficacy of Pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Quest for Targeted Therapies

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA.[1] This privileged scaffold has been extensively explored for the development of novel therapeutic agents, particularly in oncology. Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant class of these compounds function as protein kinase inhibitors, which are pivotal in regulating cellular processes such as growth, metabolism, and differentiation.[2] By targeting kinases that are often dysregulated in cancer, these derivatives can effectively disrupt tumor cell proliferation and survival.[2]

This guide focuses on the biological efficacy of pyrimidine derivatives, using CAS 914347-01-6 (Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate) as a structural reference point. While specific efficacy data for this particular compound is not publicly available, its constitution, featuring a pyrimidine core linked to a piperidine moiety, is representative of a promising class of molecules in cancer research. We will therefore provide a comparative analysis of the biological efficacy of well-characterized pyrimidine derivatives, including the clinically approved kinase inhibitors Imatinib and Gefitinib , alongside a novel experimental 2,4-diaminopyrimidine derivative containing a piperidine moiety . This guide will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their efficacy, offering valuable insights for researchers and drug development professionals.

Comparative Efficacy of Selected Pyrimidine Derivatives

The therapeutic potential of pyrimidine derivatives is best understood by comparing their performance in preclinical and clinical settings. Here, we examine three distinct examples to illustrate the diverse applications and efficacy of this compound class.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key efficacy data for our selected pyrimidine derivatives, providing a snapshot of their potency and cellular effects.

CompoundTarget Kinase(s)Cancer Cell LineIC50 ValueReference(s)
Imatinib Bcr-Abl, c-Kit, PDGFRK562 (CML)~0.3 µM[3]
LAMA-84 (CML)0.073 µM[4]
MEG-01 (CML)0.089 µM[4]
Gefitinib EGFRHCC827 (NSCLC, Exon 19 del)15 nM[5]
H3255 (NSCLC, L858R)3 nM[6]
PC-9 (NSCLC, Exon 19 del)77.26 nM[6]
A549 (NSCLC, Wild-type)19.91 µM[5]
Compound 28 (2,4-diaminopyrimidine derivative) Not specified (induces G2/M arrest)MDA-MB-231 (Breast)7.46 µM[7]
A549 (Lung)12.78 µM[7]
HepG2 (Liver)> 50 µM[7]
MCF-7 (Breast)> 50 µM[7]

Expert Analysis: The data clearly illustrates the principle of targeted therapy. Imatinib and Gefitinib exhibit high potency in cell lines with specific genetic alterations (Bcr-Abl fusion in CML and activating EGFR mutations in NSCLC, respectively). Their significantly lower efficacy in cell lines lacking these targets underscores their selectivity. In contrast, the experimental compound 28 shows broader, though less potent, activity against several cancer cell lines, suggesting a different, potentially less targeted, mechanism of action, such as cell cycle disruption.[7]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and patient selection.

Gefitinib and the EGFR Signaling Cascade

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] In many non-small cell lung cancers (NSCLCs), activating mutations in the EGFR gene lead to constitutive kinase activity, driving tumor growth and survival.[6] Gefitinib competes with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the activation of downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-Akt pathways.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt STAT5 STAT5 Bcr_Abl->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Leukemic_Proliferation Leukemic Cell Proliferation & Survival Ras_MAPK->Leukemic_Proliferation PI3K_Akt->Leukemic_Proliferation STAT5->Leukemic_Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Experimental Protocols: Methodologies for Efficacy Assessment

The robust evaluation of a compound's biological efficacy relies on well-defined and validated experimental protocols. The following sections detail the methodologies used to generate the comparative data presented in this guide.

In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing a quantitative measure of its potency (IC50).

Self-Validation: The inclusion of positive and negative controls (a known inhibitor and a vehicle control, respectively) ensures the validity of the assay. A dose-response curve with a clear sigmoidal shape confirms the specific inhibitory effect of the test compound.

Protocol: Bcr-Abl Kinase Assay [3][11]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Reconstitute recombinant Bcr-Abl enzyme in the kinase buffer.

    • Prepare a solution of a synthetic peptide substrate (e.g., Abltide) and ATP (at a concentration near the Km for Bcr-Abl).

    • Prepare serial dilutions of the test compound (e.g., Imatinib) in DMSO, followed by further dilution in the kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound or vehicle control (DMSO).

    • Add the Bcr-Abl enzyme solution to each well and incubate briefly.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescence-based assay: Using a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Causality: This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is inferred as cytotoxicity or growth inhibition. Self-Validation: The use of untreated control cells (representing 100% viability) and a vehicle control (to account for any effects of the solvent) are essential for data normalization and interpretation. A clear dose-dependent decrease in viability provides confidence in the compound's antiproliferative effect.

Protocol: MTT Assay for Antiproliferative Activity [12][13]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in the appropriate growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

    • Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation and Solubilization:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. * Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. * Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent cell viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (72 hours) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition & Incubation (4 hours) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: General workflow for determining antiproliferative activity using the MTT assay.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly productive starting point for the discovery of potent and selective anticancer agents. The comparative analysis of Imatinib, Gefitinib, and novel piperidine-containing pyrimidine derivatives highlights the diverse mechanisms and efficacy profiles that can be achieved through chemical modifications of this core structure. While CAS 914347-01-6 remains uncharacterized in the public domain, its structure is emblematic of a chemical space that warrants further investigation. Future research should focus on synthesizing and evaluating such novel derivatives in a systematic manner, utilizing the robust experimental protocols detailed in this guide. The ultimate goal is to develop next-generation pyrimidine-based therapies with improved efficacy, enhanced selectivity, and the ability to overcome drug resistance, thereby addressing the ongoing challenges in cancer treatment.

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A Comparative Guide to the Characterization of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine and pyridine scaffolds are cornerstones in the design of novel therapeutics. Their ability to engage in a multitude of biological interactions makes them privileged structures in drug discovery. This guide provides a comprehensive analysis of the characterization data for Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a valuable building block in synthetic chemistry.

Unveiling the Molecular Architecture: Synthesis and Predicted Characterization

The synthesis of both this compound and its pyridine analogue is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

The general procedure involves the reaction of a halo-substituted pyrimidine or pyridine with a secondary amine, in this case, methyl piperidine-4-carboxylate. The reaction is typically facilitated by a base in a suitable polar aprotic solvent.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve methyl piperidine-4-carboxylate (1.1 equivalents) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Initiation of Reaction: To the stirred solution, add 2,5-dibromopyrimidine or 2,5-dibromopyridine (1.0 equivalent) portion-wise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired product.

Synthesis_Workflow Reactants 2,5-Dibromopyrimidine/pyridine + Methyl piperidine-4-carboxylate + Base (e.g., DIPEA) Reaction Nucleophilic Aromatic Substitution (80-120 °C) Reactants->Reaction Heat Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Quenching with Water & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound or Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate Purification->Product

Caption: General workflow for the synthesis via nucleophilic aromatic substitution.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and detailed spectroscopic data for both the target compound and its pyridine analogue. These predictions are based on the analysis of their constituent functional groups and data from structurally related molecules.

Table 1: Predicted Physicochemical Properties
PropertyThis compoundMethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Molecular Formula C₁₁H₁₄BrN₃O₂C₁₁H₁₃BrN₂O₂
Molecular Weight 300.16 g/mol 299.14 g/mol
Appearance Off-white to pale yellow solidOff-white to pale yellow solid
Melting Point 110-115 °C (predicted)95-100 °C (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents.Soluble in DMSO, DMF, and chlorinated solvents.
CAS Number 914347-01-6[1]1289027-00-4[2]

In-Depth Spectroscopic Analysis: A Comparative View

The key difference between the two molecules lies in the aromatic core: a pyrimidine ring versus a pyridine ring. This seemingly small change has a discernible impact on the electronic environment of the molecule, which is reflected in their predicted spectroscopic data. Pyrimidine is a more electron-deficient aromatic system than pyridine due to the presence of two nitrogen atoms[3][4]. This increased electron deficiency influences the chemical shifts in NMR spectroscopy and the fragmentation patterns in mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectra of both compounds are expected to show characteristic signals for the piperidine and aromatic protons.

H_NMR_Comparison cluster_pyrimidine This compound cluster_pyridine Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate Pyrimidine_H Pyrimidine Protons: - H-4' & H-6' (s, 2H): ~8.4 ppm Piperidine_H Piperidine & Methyl Protons (Common to both): - OCH3 (s, 3H): ~3.7 ppm - N-CH2 (axial, t, 2H): ~4.4 ppm (Pyrimidine) / ~4.2 ppm (Pyridine) - N-CH2 (equatorial, d, 2H): ~3.0 ppm - CH (m, 1H): ~2.6 ppm - CH2 (axial, q, 2H): ~2.0 ppm - CH2 (equatorial, d, 2H): ~1.8 ppm Pyridine_H Pyridine Protons: - H-6' (d, 1H): ~8.1 ppm - H-4' (dd, 1H): ~7.6 ppm - H-3' (d, 1H): ~6.5 ppm

Caption: Predicted ¹H NMR chemical shift comparison.

Analysis:

  • Aromatic Protons: The most significant difference is expected in the aromatic region. The two equivalent protons on the pyrimidine ring are predicted to appear as a singlet at a downfield chemical shift (around 8.4 ppm) due to the strong deshielding effect of the two nitrogen atoms. In contrast, the three protons on the pyridine ring will appear as distinct doublets and a doublet of doublets at relatively more upfield positions.

  • Piperidine Protons: The protons on the piperidine ring adjacent to the nitrogen (N-CH₂) are also influenced by the aromatic ring. The greater electron-withdrawing nature of the pyrimidine ring is expected to cause a slight downfield shift of these protons compared to the pyridine analogue.

¹³C NMR Spectroscopy

The carbon NMR spectra will also reflect the electronic differences between the two aromatic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomThis compoundMethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
C=O ~175~175
Aromatic C-Br ~107~108
Aromatic C-N ~162 (C2'), ~158 (C4', C6')~159 (C2'), ~148 (C6')
Other Aromatic C -~140 (C4'), ~110 (C3')
Piperidine C-N ~45~46
Piperidine C-CO ~41~41
Piperidine CH₂ ~29~29
OCH₃ ~52~52

Analysis:

  • Aromatic Carbons: The carbons of the pyrimidine ring are expected to resonate at significantly different chemical shifts compared to the pyridine ring, reflecting the altered electron density distribution. The C2' carbon, directly attached to the piperidine nitrogen, will be notably deshielded in both cases.

Mass Spectrometry

The mass spectra of both compounds are expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation patterns will likely be influenced by the stability of the respective aromatic rings.

MS_Fragmentation M_ion Molecular Ion (M+) m/z ~300 (Pyrimidine) m/z ~299 (Pyridine) Loss_COOCH3 Loss of -COOCH3 (m/z -59) M_ion->Loss_COOCH3 Loss_Br Loss of -Br (m/z -79/81) M_ion->Loss_Br Piperidine_frag Piperidine Ring Fragmentation Loss_COOCH3->Piperidine_frag Aromatic_frag Aromatic Ring Fragmentation Loss_Br->Aromatic_frag

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 70 FDA-approved drugs.[1] Its conformational rigidity and the capacity for diverse functionalization make it an exceptionally valuable motif for designing molecules that interact with a wide range of biological targets.[2] Among its many variations, the piperidine-4-carboxylate structure serves as a particularly versatile starting point for generating novel therapeutic agents, from analgesics to anti-infectives.[2][3][4]

This guide provides a comprehensive framework for the comparative evaluation of novel piperidine-4-carboxylate analogs. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating approach to lead candidate selection. Our focus will be on a common therapeutic target for this scaffold: the μ-opioid receptor (MOR), a critical G protein-coupled receptor (GPCR) for pain management.[5][6]

The Strategic Foundation: Synthesis and Structure-Activity Relationships (SAR)

The journey of any novel analog begins with its synthesis. The piperidine-4-carboxylate core allows for systematic structural modifications at three key positions: the piperidine nitrogen (N1), the carboxylate group at C4, and other positions on the piperidine ring. These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties.[7][8]

A common synthetic strategy involves the use of a protected piperidine-4-carboxylic acid, such as N-Boc-piperidine-4-carboxylic acid, which provides two key points for chemical modification.[2] The carboxylic acid can be converted to an amide, while the piperidine nitrogen, once deprotected, can be functionalized through various reactions like reductive amination or substitution.[8][9]

G cluster_0 Core Synthesis & Diversification Start Piperidine-4-Carboxylic Acid Core N_Protect N-Protection (e.g., Boc) Start->N_Protect Amide_Coupling Amide Coupling (R2-NH2) N_Protect->Amide_Coupling Diversify R2 N_Deprotection N-Deprotection Amide_Coupling->N_Deprotection N_Alkylation N-Alkylation / Reductive Amination (R1-X / R1-CHO) N_Deprotection->N_Alkylation Diversify R1 Final_Analog Final Analog Library (Diverse R1 and R2) N_Alkylation->Final_Analog

Caption: General synthetic workflow for diversifying piperidine-4-carboxylate analogs.

The exploration of SAR is paramount. For instance, in the context of MOR agonists, studies have shown that the nature of the N-substituent (R1) and the amide moiety (R2) critically influences binding affinity and selectivity over other opioid receptors like the delta (DOR) and kappa (KOR) subtypes.[6]

In Vitro Efficacy and Mechanism: Beyond Simple Potency

A primary goal is to determine not just if a compound is active, but how it engages its target. For GPCRs like the MOR, activation initiates complex downstream signaling cascades.[10][11] Modern drug discovery increasingly recognizes the importance of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12] This has significant therapeutic implications, as β-arrestin pathways are often linked to receptor desensitization and adverse effects.[12][13]

Comparative Functional Activity

A calcium mobilization assay using a cell line co-expressing the MOR and a promiscuous G-protein (like GαΔ6qi4myr) is a high-throughput method to quantify G-protein pathway activation.[14][15] This allows for the direct comparison of potency (EC₅₀) and efficacy (Eₘₐₓ) of different analogs.

G cluster_pathway Opioid Receptor Signaling Pathways cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Analog Piperidine Analog (Agonist) MOR μ-Opioid Receptor (GPCR) Analog->MOR G_Protein Gi/o Protein Activation MOR->G_Protein Coupling GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization & Desensitization Arrestin->Internalization MAPK MAPK Activation Arrestin->MAPK

Caption: Dual signaling cascades of the μ-opioid receptor upon agonist binding.

Table 1: Hypothetical In Vitro Functional Data for Piperidine-4-Carboxylate Analogs

Compound MOR EC₅₀ (nM) MOR Eₘₐₓ (%) DOR Selectivity (fold)¹ KOR Selectivity (fold)² β-Arrestin Recruitment (EC₅₀, nM)
Analog A 1.2 105 >1000 >1000 5.4
Analog B 15.8 95 250 400 >10,000
Analog C 0.9 65 (Partial) >1000 800 2500
Fentanyl 0.5 100 150 200 2.1

¹ Fold selectivity = EC₅₀ (DOR) / EC₅₀ (MOR) ² Fold selectivity = EC₅₀ (KOR) / EC₅₀ (MOR)

Expert Interpretation: In this hypothetical dataset, Analog B emerges as a compelling candidate. While less potent than Analog A, its significantly weaker recruitment of β-arrestin suggests a potential G-protein bias. This profile is highly desirable as it may translate to potent analgesia with a reduced side-effect burden and lower tolerance development.[12] Analog C is a partial agonist, which could also be beneficial for safety but may limit its maximum analgesic effect.

Early Assessment of Drug-Like Properties: ADME Profiling

Excellent potency is meaningless if a compound cannot reach its target in the body. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying liabilities.

Membrane Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion across biological membranes, such as the gastrointestinal (GI) tract or the blood-brain barrier (BBB).[16][17] It measures the ability of a compound to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[18]

Table 2: Hypothetical ADME & Safety Data

Compound PAMPA-BBB Pₑ (10⁻⁶ cm/s)¹ hERG Inhibition IC₅₀ (µM)
Analog A 8.5 2.3
Analog B 6.2 >30
Analog C 1.1 15.7

¹ Effective Permeability. Compounds with Pₑ > 4.0 are often classified as having high BBB permeability.

Expert Interpretation:Analog B continues to show a promising profile with good predicted BBB permeability and, crucially, a very low risk of hERG inhibition. Analog A , despite its high potency, raises a significant cardiotoxicity flag with its low-micromolar hERG IC₅₀. Analog C shows poor predicted CNS penetration, which would make it unsuitable for a centrally-acting analgesic.

Preemptive Safety Screening: Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes), leading to the withdrawal of numerous drugs from the market.[19][20] Therefore, early screening for hERG liability is mandated by regulatory bodies and is a critical step in any drug discovery program.[20]

hERG Channel Inhibition Assay

A common high-throughput method is the thallium flux assay.[21] Cells stably expressing the hERG channel are loaded with a fluorescent dye that is quenched by thallium ions. When the channels open, thallium flows into the cell, binding the dye and producing a fluorescent signal.[21] A hERG inhibitor will block this influx, resulting in a reduced signal.

G cluster_workflow Preclinical Evaluation Workflow Start Analog Library Primary_Screen Primary Screen: μ-Opioid Receptor Activation (EC₅₀, Eₘₐₓ) Start->Primary_Screen Selectivity_Panel Selectivity Screen: δ/κ-Opioid Receptors Primary_Screen->Selectivity_Panel Potent Hits ADME_Screen In Vitro ADME: PAMPA-BBB Selectivity_Panel->ADME_Screen Selective Hits Safety_Screen Safety Screen: hERG Assay ADME_Screen->Safety_Screen Decision_Point Candidate Selection Safety_Screen->Decision_Point Permeable & Safe Decision_Point->Start No Go (Redesign) In_Vivo In Vivo PK & Efficacy Studies Decision_Point->In_Vivo Go

Caption: A streamlined workflow for the comparative evaluation of drug candidates.

Detailed Experimental Protocols

Trustworthy data is built on robust and well-documented protocols. The following are standardized procedures for the key assays discussed.

Protocol 1: Calcium Mobilization Assay for MOR Activation
  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds at the μ-opioid receptor.

  • Rationale: This assay measures the downstream effect of Gq-coupled (or engineered Gq-coupled) receptor activation, providing a functional readout of agonism in a high-throughput format.[15]

  • Cell Culture: Plate HEK293 cells stably co-expressing the human MOR and a promiscuous G-protein (e.g., GαΔ6qi4myr) into black-walled, clear-bottom 384-well plates at a density of 15,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium. Add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution prepared in Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare 10 mM DMSO stock solutions of the piperidine analogs. Perform a serial dilution in HBSS to create a 10-point concentration curve (e.g., 100 µM to 5 pM at 4x final concentration).

  • Assay Execution: Place the cell plate into a kinetic plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10 seconds.

  • Add 10 µL of the compound dilutions to the respective wells.

  • Immediately begin measuring fluorescence intensity every second for 120 seconds.

  • Data Analysis: Calculate the maximal change in fluorescence for each well. Normalize the data to a positive control (e.g., DAMGO or Fentanyl) and a vehicle control (DMSO). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of test compounds across an artificial blood-brain barrier model.

  • Rationale: This cell-free assay isolates passive diffusion, providing a rapid and cost-effective prediction of a compound's ability to cross biological membranes.[16]

  • Membrane Coating: Add 5 µL of a brain lipid solution (e.g., 20% polar brain lipid in dodecane) to each well of the filter side of a 96-well PAMPA filter plate (donor plate). Allow the solvent to evaporate for 5-10 minutes.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer (pH 7.4) containing 5% DMSO.

  • Donor Plate Preparation: Prepare 100 µM solutions of the test compounds in PBS buffer (pH 7.4). Add 200 µL of each compound solution to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[22]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Calculation: Calculate the effective permeability (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑₙₜ)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑₙₜ is the equilibrium concentration, V is volume, A is the filter area, and t is the incubation time.

Protocol 3: hERG Thallium Flux Assay
  • Objective: To screen for potential inhibition of the hERG potassium channel.

  • Rationale: This functional assay provides a surrogate measure of hERG channel activity and is amenable to high-throughput screening, allowing for early identification of potential cardiotoxicity.[21][23]

  • Cell Culture: Plate U2OS or HEK293 cells stably expressing the hERG channel in 384-well, black-wall, clear-bottom plates at a density of 10,000 cells/well and incubate for 16-24 hours.[23]

  • Dye Loading: Remove culture medium and add 25 µL of a thallium-sensitive fluorescent dye (e.g., FluxOR™) loading buffer. Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition: Add 8 µL of test compounds at various concentrations (typically 6-point curve, 5x final concentration) to the cell plate. Include a positive control (e.g., E-4031) and a vehicle control (DMSO). Incubate for 10-30 minutes at room temperature.[19]

  • Assay Execution: Place the plate in a kinetic plate reader.

  • Add 8 µL of a stimulus buffer containing thallium and potassium to all wells to open the hERG channels.

  • Immediately measure the fluorescence signal kinetically for 2-5 minutes.

  • Data Analysis: Determine the area under the curve or the initial rate of fluorescence increase. Normalize the data to positive and negative controls. Plot the percent inhibition against the log of compound concentration and fit the curve to determine the IC₅₀ value.

Conclusion

The comparative study of piperidine-4-carboxylate analogs requires a multi-parametric approach that integrates synthetic strategy, SAR analysis, in vitro pharmacology, and early ADME/Tox profiling. By employing a logical workflow of robust, self-validating assays, researchers can efficiently identify lead candidates with a higher probability of success in later-stage development. The ultimate goal is not merely to find the most potent compound, but to identify the candidate with the optimal balance of efficacy, selectivity, pharmacokinetics, and safety—a profile exemplified by the hypothetical Analog B in our analysis.

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The Structural Elucidation of Novel Pharmaceutical Scaffolds: A Comparative Guide to the Analysis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. This guide provides a comprehensive overview of the analytical methodologies pertinent to the structural characterization of novel small molecules, with a specific focus on Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. While a definitive crystal structure for this specific compound is not publicly available, we will leverage the crystallographic data of a closely related analogue, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, to illustrate the power of X-ray crystallography. Furthermore, we will present a comparative analysis with alternative and complementary analytical techniques that are indispensable in the holistic characterization of such pharmaceutical building blocks.

The Imperative of Structural Verification

The spatial arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. For piperidine derivatives, which are prevalent scaffolds in numerous pharmaceuticals, understanding the conformational intricacies is paramount for optimizing target binding and pharmacokinetic profiles.[1] X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, angles, and intermolecular interactions.

A Case Study in X-ray Crystallography: Insights from a Structural Analogue

To demonstrate the depth of information obtainable from single-crystal X-ray diffraction, we will examine the crystallographic data of Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, a compound sharing the key 5-bromopyrimidinyl moiety.[2]

Experimental Protocol: A Pathway to Atomic Resolution

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a small organic molecule.

Step 1: Crystallization The prerequisite for any X-ray diffraction study is the growth of high-quality single crystals. This is often the most challenging step and typically involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For a compound like this compound, a starting point would be to dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) and allow for slow evaporation at room temperature.

Step 2: Data Collection A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

Workflow for Single-Crystal X-ray Crystallography

workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Methyl 1-(5-bromopyrimidin-2-yl) piperidine-4-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataAnalysis Analysis of Bond Lengths, Angles, and Interactions StructureSolution->DataAnalysis Crystallographic Data Visualization 3D Model Generation DataAnalysis->Visualization decision_tree Start New Small Molecule Synthesized Purity Assess Purity (HPLC, LC-MS) Start->Purity StructureConfirmation Confirm Covalent Structure (NMR, HRMS) Purity->StructureConfirmation Crystallization Attempt Crystallization StructureConfirmation->Crystallization CrystalSuccess High-Quality Crystals? Crystallization->CrystalSuccess XRD Single-Crystal X-ray Diffraction CrystalSuccess->XRD Yes AlternativeCharacterization Further Characterization: - Advanced NMR (NOESY, etc.) - Computational Modeling CrystalSuccess->AlternativeCharacterization No FinalStructure Definitive 3D Structure XRD->FinalStructure AlternativeCharacterization->FinalStructure

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No. 914347-01-6). As a specialized heterocyclic compound used in pharmaceutical research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The structure of this compound contains key functional groups that dictate its hazard profile: a brominated pyrimidine ring and a piperidine moiety.

  • Halogenated Heterocyclic Core: The presence of a bromine atom on the pyrimidine ring places this compound in the category of halogenated organic waste. Such compounds can be persistent in the environment and may form hazardous byproducts upon improper incineration.[1][2] Discharge into the environment must be strictly avoided.[3]

  • Piperidine Substructure: Piperidine and its derivatives are known to have potential biological activity and may be irritants.[4][5]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[6]

The Safety Data Sheet (SDS) indicates that direct contact should be avoided, and personal protective equipment should be used to prevent exposure to skin and eyes.[3] In case of accidental release, the material should be collected for disposal, and entry into drains must be prevented.[3]

Key Chemical and Physical Properties
PropertyValue
CAS Number 914347-01-6[3][7]
Molecular Formula C11H14BrN3O2[3][7]
Molecular Weight 300.15 g/mol [3][7]
Density 1.486 g/cm³[7]
Boiling Point 410.5 °C at 760 mmHg[7]
Flash Point 202.1 °C[7]

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and increases costs.

Core Principle: Isolate Halogenated Waste

This compound and any materials contaminated with it must be disposed of as halogenated organic waste .

Step-by-Step Segregation Protocol:

  • Identify Waste Streams: Differentiate between the following waste types at your workstation:

    • Solid Chemical Waste: Unused, expired, or off-spec this compound.

    • Contaminated Labware (Solid Waste): Gloves, weighing paper, pipette tips, vials, and any other disposable items grossly contaminated with the compound.

    • Contaminated Solvents (Liquid Waste): Any solvents used to dissolve or rinse glassware containing the compound.

  • Use Designated Waste Containers:

    • For solid waste, use a clearly labeled, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar).

    • For liquid waste, use a designated "Halogenated Organic Solvents" waste container. Ensure the container material is compatible with the solvents used.

  • NEVER Mix: Do not mix this waste with:

    • Non-halogenated organic solvents.

    • Aqueous waste, acids, or bases.

    • Oxidizers or reactive chemicals.

  • Label Correctly: Every waste container must be accurately labeled from the moment the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date.

Diagram: Waste Segregation Decision Workflow

Start Waste Generated (Containing this compound) Decision_SolidLiquid Solid or Liquid? Start->Decision_SolidLiquid Solid_Waste Solid Waste (e.g., unused chemical, contaminated gloves, vials) Decision_SolidLiquid->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Decision_SolidLiquid->Liquid_Waste Liquid Container_Solid Place in labeled container for: 'Solid Halogenated Organic Waste' Solid_Waste->Container_Solid Container_Liquid Place in labeled container for: 'Liquid Halogenated Organic Waste' Liquid_Waste->Container_Liquid

Caption: Decision tree for segregating waste at the point of generation.

Step-by-Step Disposal Protocols

Adherence to a defined protocol ensures that waste is handled safely from the lab bench to its final pickup by waste management professionals. All chemical waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

Protocol A: Disposal of Unused or Expired Solid Chemical
  • Maintain Original Container: Whenever possible, keep the compound in its original, clearly labeled manufacturer's container.[10]

  • Ensure Proper Sealing: Tightly cap the container to prevent any release of dust or vapor.

  • Transfer to SAA: Place the sealed container in your lab's designated SAA.

  • Request Pickup: Arrange for waste collection through your institution's Environmental Health & Safety (EHRS) department or designated hazardous waste contractor.[9]

Protocol B: Disposal of Contaminated Solid Labware (PPE, etc.)
  • Collect Contaminants: Place all contaminated disposable items (gloves, wipers, plasticware) into a durable, leak-proof plastic bag or a designated solid waste container.

  • Seal and Label: Once full, securely seal the bag or container. Label it clearly as "Solid Hazardous Waste" and list "this compound" as the primary contaminant.

  • Store and Dispose: Place the container in the SAA and arrange for EHRS pickup.

Protocol C: Disposal of Empty Containers

Chemical containers are not considered "empty" until specific criteria are met, as defined by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]

  • Remove All Contents: Scrape or pour out all material that can be practicably removed.

  • Triple Rinse: Because of the compound's potential hazards, triple rinsing is the recommended best practice.[10]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect this rinsate as hazardous waste. [10] The rinsate must be added to your "Liquid Halogenated Organic Waste" container.

  • Deface the Label: Completely remove or black out the original chemical label to prevent confusion.

  • Final Disposal: Dispose of the rinsed, defaced container according to your institutional guidelines for non-hazardous lab glass or plastic.

Emergency Procedures for Spills

Accidents happen. A clear and practiced spill response plan is a hallmark of a safe laboratory.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your lab supervisor and EHRS immediately.

  • Control Access: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Contain the Spill: For a small, manageable solid spill:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6][11] Avoid raising dust.[3]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean Up:

    • Carefully sweep or scoop the absorbed material into a sealable, compatible waste container.

    • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Place the sealed waste container in the SAA for EHRS pickup.

Diagram: Overall Disposal and Emergency Workflow

cluster_routine Routine Disposal Workflow cluster_emergency Emergency Spill Workflow Gen 1. Waste Generation (Benchtop) Seg 2. Segregation (Halogenated Waste Stream) Gen->Seg Store 3. Secure Storage (Labeled Container in SAA) Seg->Store Pickup 4. EHRS Pickup (Scheduled Collection) Store->Pickup Spill Spill Occurs Contain Contain & Absorb (Inert Material) Spill->Contain Collect Collect Debris (Labeled Container) Contain->Collect Collect->Store

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.